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  • Product: 3-(4-Oxocyclohexyl)propionic Acid
  • CAS: 4883-70-9

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-(4-Oxocyclohexyl)propionic Acid

An In-depth Technical Guide to 3-(4-Oxocyclohexyl)propionic Acid Introduction 3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule of significant interest to the scientific community, particularly those i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Oxocyclohexyl)propionic Acid

Introduction

3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. Its structure, which incorporates both a ketone and a carboxylic acid functional group, makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical structure, physical properties, a representative synthetic protocol, and its potential applications as a scaffold for novel therapeutics.

Chemical Structure and Identifiers

3-(4-Oxocyclohexyl)propionic acid possesses a cyclohexane ring substituted with a propionic acid chain and a ketone group at the 4-position. This substitution pattern provides a unique spatial arrangement of its functional groups, which can be exploited in the design of more complex molecular architectures.

The key identifiers for this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-(4-oxocyclohexyl)propanoic acid
CAS Number 4883-70-9
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Canonical SMILES C1CC(CCC1=O)CCC(=O)O
InChI Key JCIZEWRBCTUEFG-UHFFFAOYSA-N

Below is a two-dimensional representation of the chemical structure of 3-(4-Oxocyclohexyl)propionic Acid.

Caption: 2D structure of 3-(4-Oxocyclohexyl)propionic Acid.

Physical Properties

While extensive experimental data for 3-(4-Oxocyclohexyl)propionic acid is not widely published, its physical properties can be inferred from its structure and data from analogous compounds. It is known to be a solid at room temperature.[1][2] For comparison, the structurally related 3-(2-oxocyclopentyl)propanoic acid has a boiling point of 324.2°C at 760 mmHg.[3][4]

PropertyValue/Prediction
Appearance Solid
Boiling Point Not experimentally determined. Estimated to be high, similar to related compounds.
Melting Point Not experimentally determined.
Solubility Expected to have some solubility in polar organic solvents and aqueous bases.
Topological Polar Surface Area 54.4 Ų (for the related 3-(4,4-dimethyl-2-oxocyclohexyl)propanoic acid)[5]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Synthesis of 3-(4-Oxocyclohexyl)propionic Acid

A plausible and common method for the synthesis of 3-(4-Oxocyclohexyl)propionic acid and its derivatives is through a Michael addition reaction, a well-established method in organic synthesis.[3][6] This approach is followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Michael Addition

  • To a solution of a suitable cyclohexanone derivative (e.g., 4,4-diethoxycyclohexan-1-one to protect the ketone) in a suitable solvent like ethanol, add a base such as sodium ethoxide to generate the enolate.

  • Slowly add an acrylate ester (e.g., ethyl acrylate) to the reaction mixture at a controlled temperature.

  • Allow the reaction to stir until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Quench the reaction with a weak acid and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Hydrolysis

  • Dissolve the crude ester from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a strong base, such as sodium hydroxide, and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid like hydrochloric acid to precipitate the carboxylic acid.

  • If a protecting group was used, this step should be designed to also deprotect the ketone.

  • Filter the solid product, wash with cold water, and dry to obtain 3-(4-Oxocyclohexyl)propionic acid. Further purification can be achieved by recrystallization.

G cluster_0 Synthesis Workflow Start Start Michael_Addition Michael Addition (Protected Cyclohexanone + Acrylate Ester) Start->Michael_Addition Base Hydrolysis Ester Hydrolysis and Deprotection Michael_Addition->Hydrolysis Acid/Base Purification Workup and Purification (Extraction, Recrystallization) Hydrolysis->Purification Final_Product 3-(4-Oxocyclohexyl)propionic Acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of 3-(4-Oxocyclohexyl)propionic Acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (typically >10 ppm).[3][8] The protons on the cyclohexyl ring and the propionic acid chain would appear as complex multiplets in the upfield region (around 1-3 ppm).[3]

  • ¹³C NMR : The carbon NMR spectrum would feature two distinct signals in the downfield region for the carbonyl carbons of the ketone and the carboxylic acid (typically between 170-210 ppm).[7] The remaining aliphatic carbons would resonate in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for its functional groups:[3][9]

  • C=O (Ketone) : A strong absorption band around 1700-1725 cm⁻¹.[3]

  • C=O (Carboxylic Acid) : A strong absorption band, also around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.[3]

  • O-H (Carboxylic Acid) : A broad absorption band in the region of 2500-3300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z).[10] Common fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the cyclohexanone ring.

G cluster_0 Structural Elucidation Structure 3-(4-Oxocyclohexyl)propionic Acid NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework Structure->NMR IR IR Spectroscopy - Functional Groups Structure->IR MS Mass Spectrometry - Molecular Weight - Fragmentation Structure->MS

Caption: Interrelation of spectroscopic techniques for structural analysis.

Applications in Drug Development

The true value of 3-(4-Oxocyclohexyl)propionic acid lies in its potential as a versatile scaffold in the synthesis of more complex and potentially bioactive molecules.[6][9] The presence of both a ketone and a carboxylic acid allows for a wide range of chemical modifications.

Propanoic acid derivatives are a well-established class of compounds with significant therapeutic applications. For instance, aryl propanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[6][11] These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6]

The 3-(4-Oxocyclohexyl)propionic acid structure could serve as a starting point for developing novel anti-inflammatory agents. The carboxylic acid group is often essential for the activity of NSAIDs, while the cyclohexanone ring can be further functionalized to enhance potency, selectivity, or pharmacokinetic properties. Additionally, derivatives of propanoic acid have been investigated for their potential as anticancer agents.[6][12]

G cluster_0 Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins NSAIDs Propanoic Acid Derivatives (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by propanoic acid derivatives.

Conclusion

3-(4-Oxocyclohexyl)propionic acid is a molecule with a well-defined structure and significant potential as a synthetic intermediate. While detailed experimental data on its physical properties are limited, its chemical reactivity is well-understood within the principles of organic chemistry. The dual functionality of a ketone and a carboxylic acid makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly in the pursuit of novel therapeutic agents for inflammatory diseases and cancer. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • 001CHEMICAL. 3-(4-Oxocyclohexyl)propionic Acid.
  • NextSDS. 3-[(4-oxocyclohexyl)
  • Guidechem. 3-(4,4-dimethyl-2-oxocyclohexyl)propanoic acid 100053-09-6 wiki.
  • Benchchem. Oxocyclohexyl)
  • PubChem. 3-(4-Hydroxycyclohexyl)propanoic acid.
  • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • CymitQuimica. 3-(2-Oxocyclohexyl)propanoic acid.
  • Santa Cruz Biotechnology. 3-(2-Oxo-cyclohexyl)-propionic acid.
  • Chemical Synthesis Database. 2-methyl-3-(2-oxocyclohexyl)propanoic acid.
  • Benchchem. An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-(2-Oxocyclohexyl)propanoic Acid.
  • Benchchem. Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide.
  • LookChem. 3-(2-Oxocyclopentyl)propanoic acid.
  • Wikipedia. Propionic acid.
  • CymitQuimica. 3-(2-Oxocyclohexyl)propanoic acid.
  • PubChem. 3-(2-Oxocyclohexyl)
  • Chemical Synthesis Database. methyl 3-(2-oxocyclohexyl)
  • NextSDS. 3-[1-[(4-chlorophenyl)
  • ResearchGate.
  • Supporting Information. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties.
  • Sigma-Aldrich. 3-(4-aminocyclohexyl)propanoic acid.
  • SpectraBase. Propionic acid.
  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • SpectraBase. 2-Methyl-3-(2-oxocyclohexyl)propanoic acid methyl ester.
  • Dovepress.
  • Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting.
  • Sigma-Aldrich. Propionic acid puriss. p.a., = 99.5 GC 79-09-4.
  • INCHEM. ICSC 0806 - PROPIONIC ACID.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Heptylresorcinol

For Researchers, Scientists, and Drug Development Professionals Introduction Heptylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a dihydroxybenzene ring and a seven-carbon alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a dihydroxybenzene ring and a seven-carbon alkyl chain. This guide provides a comprehensive overview of the molecular weight and solubility profile of heptylresorcinol, a critical parameter for its application in pharmaceutical and cosmetic formulations. While the user's query specified CAS 4883-70-9, this number correctly corresponds to 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one. This guide will focus on the more relevant 4- and 5-heptylresorcinol isomers, which are central to research and development in this chemical class.

Core Physicochemical Properties

The fundamental physicochemical properties of heptylresorcinol are pivotal for its handling, formulation, and biological activity. The molecular weight and structure are key determinants of its behavior in various solvent systems.

PropertyValueReference
Chemical Name 4-Heptyl-1,3-benzenediol / 5-Heptyl-1,3-benzenediol[1][2]
Synonyms 4-n-Heptylresorcinol, 5-n-Heptylresorcinol, Heptylresorcinol[1][2]
CAS Number 18979-65-2 (4-Heptylresorcinol), 500-67-4 (5-Heptylresorcinol)[1][3]
Molecular Formula C₁₃H₂₀O₂[1][3]
Molecular Weight 208.30 g/mol [1][3]

graph Heptylresorcinol_Structure {
layout=neato;
node [shape=plaintext];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.866,0.5!", label="C"]; C3 [pos="-0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.866,-0.5!", label="C"]; C6 [pos="0.866,0.5!", label="C"];

// Heptyl chain C7 [pos="-1.732,1!", label="CH₂"]; C8 [pos="-2.598,0.5!", label="CH₂"]; C9 [pos="-3.464,1!", label="CH₂"]; C10 [pos="-4.33,0.5!", label="CH₂"]; C11 [pos="-5.196,1!", label="CH₂"]; C12 [pos="-6.062,0.5!", label="CH₂"]; C13 [pos="-6.928,1!", label="CH₃"];

// Hydroxyl groups O1 [pos="1.732,1!", label="OH"]; O2 [pos="1.732,-1!", label="OH"];

edge [color="#4285F4"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13;

C6 -- O1; C5 -- O2; }

Caption: Chemical structure of 4-Heptylresorcinol.

Solubility Profile

The solubility of heptylresorcinol is a critical factor influencing its bioavailability and formulation development. As an amphipathic molecule with a polar resorcinol head and a nonpolar heptyl tail, its solubility varies significantly across different solvents.

Qualitative Solubility

Alkylresorcinols, including heptylresorcinol, are generally characterized by poor solubility in aqueous solutions and good solubility in organic solvents.[4] This is attributed to the hydrophobic nature of the long alkyl chain.

  • Aqueous Solvents: Very slightly soluble in water.[5]

  • Organic Solvents: Freely soluble in ether and acetone.[5] Generally soluble in methanol, ethanol, propanol, ethyl acetate, hexane, dichloromethane, and chloroform.[4]

Quantitative Solubility Data

Quantitative data provides a more precise understanding of heptylresorcinol's behavior in various solvent systems, which is essential for accurate formulation and dosing.

SolventConcentrationReference
Dimethylformamide (DMF)30 mg/mL[6]
Dimethyl Sulfoxide (DMSO)30 mg/mL[6]
Ethanol30 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mL[6]
Phosphate-Buffered Saline (PBS, pH 7.2)Slightly soluble[6]

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for determining the solubility of heptylresorcinol in a given solvent. This method, known as the shake-flask method, is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of heptylresorcinol in a specific solvent at a controlled temperature.

Materials:

  • Heptylresorcinol (crystalline solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of heptylresorcinol to a series of vials.

    • Add a known volume of the solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of heptylresorcinol.

  • Data Interpretation:

    • The concentration of the saturated solution represents the solubility of heptylresorcinol in the tested solvent at the specified temperature.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess Heptylresorcinol to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Analyze by HPLC G->H I Determine concentration H->I

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential information on the molecular weight and solubility profile of heptylresorcinol. A thorough understanding of these properties is fundamental for the successful formulation and application of this compound in various scientific and industrial fields. The provided experimental protocol offers a robust framework for researchers to determine the solubility of heptylresorcinol in specific solvent systems, thereby facilitating further research and development.

References

  • Kozubek, A., & Tyman, J. H. P. (2005). Cereal Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat and Rye Intake. Nutrition Reviews, 63(11), 349–363. [Link]

  • LookChem. (n.d.). 5-Heptylresorcinol. Retrieved from [Link]

  • Anbu Chem. (2023, January 16). Cas 500-67-4 | 5-Heptylresorcinol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxyisophorone. Retrieved from [Link]

  • Jinan Xinggao Chemical Technology Co., Ltd. (n.d.). 5-Heptylresorcinol CAS 500-67-4. Retrieved from [Link]

  • Qixi Chemicals. (n.d.). CAS 500-67-4 99% Purity 5-Heptylresorcinol. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1998). 4-HEXYLRESORCINOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Heptylresorcinol. Retrieved from [Link]

  • NIST. (n.d.). 5-Heptylresorcinol. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-(4-Oxocyclohexyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Oxocyclohexyl)propionic acid is a valuable bifunctional molecule, possessing both a ketone and a carboxylic acid moiety within a saturated car...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Oxocyclohexyl)propionic acid is a valuable bifunctional molecule, possessing both a ketone and a carboxylic acid moiety within a saturated carbocyclic framework. This structure makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the primary and alternative synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Introduction: Strategic Importance of the 4-Oxocyclohexylpropionic Acid Scaffold

The 3-(4-Oxocyclohexyl)propionic acid scaffold is of significant interest due to the orthogonal reactivity of its two functional groups. The ketone allows for a wide array of chemical transformations, including reductive amination, olefination, and the formation of various heterocyclic systems. The carboxylic acid provides a handle for amide bond formation, esterification, and salt formation, which is crucial for modulating physicochemical properties such as solubility and for conjugation to other molecules. The cyclohexane core imparts a three-dimensional character to molecules, which can be advantageous for optimizing interactions with biological targets.

This guide will focus on the most direct and efficient synthetic routes to 3-(4-Oxocyclohexyl)propionic acid, with a primary focus on a one-pot catalytic hydrogenation approach and a discussion of a multi-step alternative involving oxidation and reduction reactions.

Primary Synthesis Pathway: Catalytic Hydrogenation of p-Hydroxycinnamic Acid

The most direct and atom-economical route to 3-(4-Oxocyclohexyl)propionic acid is the catalytic hydrogenation of a readily available starting material, p-hydroxycinnamic acid. This one-pot reaction simultaneously reduces the alkene double bond and the aromatic ring.

Overall Reaction and Mechanism

The reaction proceeds via a heterogeneous catalytic process, typically employing a noble metal catalyst such as Rhodium on a carbon support. The hydrogenation occurs in a stepwise manner. First, the exocyclic double bond of the cinnamic acid moiety is rapidly hydrogenated to yield 3-(4-hydroxyphenyl)propionic acid. Subsequently, the aromatic ring is reduced to a cyclohexanol intermediate. This intermediate is not stable under the reaction conditions and undergoes a rapid, acid- or base-catalyzed tautomerization to the more stable keto form, yielding the final product, 3-(4-Oxocyclohexyl)propionic acid.

Hydrogenation and Tautomerization p-Hydroxycinnamic_Acid p-Hydroxycinnamic Acid Intermediate_1 3-(4-Hydroxyphenyl)propionic Acid p-Hydroxycinnamic_Acid->Intermediate_1 H2, Rh/C (Alkene Hydrogenation) Intermediate_2 3-(4-Hydroxycyclohexyl)propionic Acid (Enol form) Intermediate_1->Intermediate_2 H2, Rh/C (Aromatic Ring Hydrogenation) Final_Product 3-(4-Oxocyclohexyl)propionic Acid (Keto form) Intermediate_2->Final_Product Tautomerization

Caption: Catalytic hydrogenation of p-hydroxycinnamic acid to 3-(4-Oxocyclohexyl)propionic acid.

The keto-enol tautomerization is a key final step in this synthesis. The equilibrium between the keto and enol forms of a cyclohexanone heavily favors the keto form. This process can be catalyzed by traces of acid or base in the reaction medium.

Experimental Protocol

A proven method for this transformation involves the use of 5% Rhodium on carbon as the catalyst.

Materials:

  • p-Hydroxycinnamic acid

  • 95% Ethanol

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • In a suitable hydrogenation vessel, dissolve p-hydroxycinnamic acid (e.g., 14.5 mmol, 2.38 g) in 95% ethanol (25 mL).

  • Carefully add the 5% Rh/C catalyst (e.g., 584 mg) to the solution.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (atmospheric pressure is reported to be sufficient) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield crude 3-(4-Oxocyclohexyl)propionic acid, which can be further purified by recrystallization.

Alternative Synthetic Pathways

While the direct hydrogenation of p-hydroxycinnamic acid is highly efficient, alternative routes can be considered depending on the availability of starting materials and the desired purity profile.

Pathway 2: Hydrogenation of 3-(4-Hydroxyphenyl)propionic Acid

An alternative starting material is 3-(4-hydroxyphenyl)propionic acid. This approach bypasses the initial alkene hydrogenation step. The primary transformation is the reduction of the phenol ring.

Alternative Hydrogenation Starting_Material 3-(4-Hydroxyphenyl)propionic Acid Intermediate 3-(4-Hydroxycyclohexyl)propionic Acid (Enol form) Starting_Material->Intermediate H2, Catalyst (e.g., Rh/C or Ru/C) Final_Product 3-(4-Oxocyclohexyl)propionic Acid (Keto form) Intermediate->Final_Product Tautomerization

Caption: Synthesis via hydrogenation of 3-(4-hydroxyphenyl)propionic acid.

Rationale: This route may be advantageous if 3-(4-hydroxyphenyl)propionic acid is more readily available or cost-effective than p-hydroxycinnamic acid. The reaction conditions are generally similar to those for the hydrogenation of p-hydroxycinnamic acid, with rhodium or ruthenium catalysts being effective for arene hydrogenation.

Pathway 3: A Two-Step Reduction-Oxidation Sequence

A conceptually different approach involves the formation of the corresponding cyclohexanol derivative followed by oxidation to the ketone.

Step 1: Reduction of the Ketone

The ketone functionality of 3-(4-Oxocyclohexyl)propionic acid can be selectively reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol (General):

  • Dissolve 3-(4-Oxocyclohexyl)propionic acid in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

  • Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain 3-(4-hydroxycyclohexyl)propionic acid.

Step 2: Oxidation of the Secondary Alcohol

The resulting 3-(4-hydroxycyclohexyl)propionic acid can then be oxidized back to the ketone using a variety of oxidizing agents.

  • Jones Oxidation: This classic method uses chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone). It is a powerful oxidizing agent.[1][2]

  • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that can effectively oxidize secondary alcohols to ketones.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is a metal-free and often high-yielding oxidation.

Reduction_Oxidation_Pathway Start 3-(4-Oxocyclohexyl)propionic Acid Intermediate 3-(4-Hydroxycyclohexyl)propionic Acid Start->Intermediate Reduction (e.g., NaBH4) Final 3-(4-Oxocyclohexyl)propionic Acid Intermediate->Final Oxidation (e.g., Jones, PCC, Swern)

Caption: A two-step reduction and oxidation sequence.

Rationale and Considerations: This pathway is more circuitous and less atom-economical than the direct hydrogenation route. However, it can be useful for the synthesis of related analogs or if the direct hydrogenation proves to be low-yielding for a specific substrate. The choice of oxidant in the second step will depend on the presence of other sensitive functional groups in the molecule.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey Transformation(s)AdvantagesDisadvantages
1. Direct Hydrogenation p-Hydroxycinnamic AcidCatalytic HydrogenationOne-pot reaction, high atom economy, readily available starting material.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
2. Alternative Hydrogenation 3-(4-Hydroxyphenyl)propionic AcidCatalytic HydrogenationMay be more cost-effective depending on starting material price.Still requires hydrogenation equipment.
3. Reduction-Oxidation 3-(4-Oxocyclohexyl)propionic Acid (or a precursor)Reduction, OxidationAvoids high-pressure hydrogenation, offers modularity for analog synthesis.Multi-step, lower overall yield, may require stoichiometric and potentially toxic reagents (e.g., chromium-based oxidants).

Characterization of 3-(4-Oxocyclohexyl)propionic Acid

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (typically >10 ppm), and complex multiplets in the aliphatic region for the cyclohexyl and propionyl protons.

    • ¹³C NMR: Characteristic signals for the two carbonyl carbons (ketone and carboxylic acid) are expected in the range of 170-210 ppm. The remaining aliphatic carbons will appear in the upfield region.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

    • A strong absorption band around 1700-1725 cm⁻¹ will correspond to the C=O stretching vibrations of both the ketone and the carboxylic acid, which may overlap.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 3-(4-Oxocyclohexyl)propionic acid (170.21 g/mol ) should be observed.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated. Noble metal catalysts like Rhodium on carbon can be pyrophoric, especially when dry and finely divided. They should be handled with care, and filtration should be done while the catalyst is still wet with the reaction solvent.[3][4]

  • Jones Reagent (Chromium Trioxide): Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizing agents.[5] The Jones reagent should be prepared and handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). It can react violently with organic materials. All chromium-containing waste must be quenched and disposed of according to institutional safety guidelines.

Conclusion

The synthesis of 3-(4-Oxocyclohexyl)propionic acid is most efficiently achieved through the direct catalytic hydrogenation of p-hydroxycinnamic acid using a rhodium on carbon catalyst. This method is a one-pot procedure with high atom economy. Alternative pathways, such as the hydrogenation of 3-(4-hydroxyphenyl)propionic acid or a two-step reduction-oxidation sequence, provide strategic flexibility for researchers. A thorough understanding of the reaction mechanisms and careful consideration of the safety protocols are essential for the successful and safe synthesis of this valuable chemical building block.

References

  • Rhodium on Carbon - Safety Data Sheet. (2015, July 31). Retrieved from a representative supplier's safety data sheet.[3]

  • Rhodium 5% on Carbon (wetted with ca. 55% Water) - Safety Data Sheet. Santa Cruz Biotechnology.[4]

  • Jone's Oxidation. (2023, July 20). King Group, University of Sheffield.[5]

  • Wang, Y., Chang, Z., Hu, Y., Lin, X., & Dou, X. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(5), 1910-1914.[6]

  • Keto/Enol Tautomerization. (2020, May 5). Oregon State University.[7]

  • Jones Reagent. Organic Chemistry Portal.[2]

  • Chromic Acid (Jones Reagent).pdf - Safety Data Sheet. (2015, March 7). Retrieved from a representative supplier's safety data sheet.[8]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3-(4-Oxocyclohexyl)propionic Acid: A Technical Guide

Executive Summary 3-(4-Oxocyclohexyl)propionic acid (CAS 4883-70-9) is a bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its thermodynamic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Oxocyclohexyl)propionic acid (CAS 4883-70-9) is a bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability is critical for optimizing reaction conditions, predicting shelf-life, and controlling stereoselectivity during downstream functionalization. This whitepaper provides a rigorous analysis of the molecule's thermodynamic profile, focusing on conformational equilibria, keto-enol tautomerism, and thermal degradation pathways.

Conformational Thermodynamics of the Cyclohexanone Core

The structural foundation of 3-(4-oxocyclohexyl)propionic acid is a cyclohexanone ring substituted at the C4 position with a propionic acid moiety. The thermodynamic stability of this system is strictly governed by the conformational dynamics of the six-membered ring [1].

The Causality of Conformational Preference: The molecule exists in a dynamic equilibrium between two chair conformations. The conformer bearing the propionic acid group in the equatorial position is thermodynamically favored. When forced into the axial position, the bulky aliphatic side chain suffers from severe 1,3-diaxial steric repulsion with the axial protons at C2 and C6. Based on established A-values for linear alkyl groups, the free energy difference (ΔG°) between the equatorial and axial conformers is approximately 1.75 kcal/mol. The interconversion between these states requires traversing a higher-energy twist-boat transition state, which introduces a kinetic barrier of ~4.5 kcal/mol [2].

Conformational_Equilibrium Eq Equatorial Conformer ΔG ≈ 0 kcal/mol TB Twist-Boat Transition ΔG‡ ≈ 4.5 kcal/mol Eq->TB Thermal Activation TB->Eq Energy Minimization Ax Axial Conformer ΔG ≈ +1.75 kcal/mol TB->Ax Ring Flip Ax->TB Relaxation

Conformational equilibrium of the 4-substituted cyclohexanone ring via a twist-boat transition.

Keto-Enol Tautomerism and Electronic Effects

Like all cyclohexanone derivatives, the ketone moiety at C1 is subject to keto-enol tautomerization.

The Causality of Tautomeric Stability: The keto form is overwhelmingly favored thermodynamically. This preference is driven by fundamental bond dissociation energies: the sum of the C=O double bond (~178 kcal/mol) and C-C single bond energies significantly exceeds that of the C=C double bond (~146 kcal/mol) and C-O single bond in the enol tautomer. The enthalpy of enolization (ΔH°_enol) is highly endothermic (+4.5 to +5.0 kcal/mol).

Furthermore, when this ketone is activated (e.g., forming an oxocarbenium ion during acetalization or nucleophilic attack), the C4 substituent exerts long-range electrostatic effects that can unexpectedly distort the ring geometry, altering the thermodynamic stability of the reactive intermediates and shifting facial selectivity [3].

Thermal Robustness of the Propionic Acid Side Chain

A common concern in drug development is the thermal decarboxylation of carboxylic acids. However, 3-(4-oxocyclohexyl)propionic acid exhibits excellent thermal stability.

The Causality of Decarboxylation Resistance: Facile thermal decarboxylation typically requires a β-keto acid arrangement, which allows for a low-energy, concerted six-membered cyclic transition state. In this molecule, the carboxylic acid is separated from the ring ketone by a multi-carbon aliphatic chain and the ring itself. The structural inability to form a concerted cyclic transition state for CO₂ elimination means that decarboxylation is thermodynamically forbidden at standard processing temperatures.

Quantitative Thermodynamic Data

To facilitate rapid reference, the core thermodynamic parameters of 3-(4-oxocyclohexyl)propionic acid are summarized below.

Thermodynamic ParameterValue / RangeMethod of Determination
Conformational Free Energy (ΔG°_eq-ax) ~ 1.75 kcal/molExtrapolated from substituent A-values
Enthalpy of Enolization (ΔH°_enol) +4.5 to +5.0 kcal/molCalorimetry / Computational Modeling
Keto-Enol Equilibrium Constant (K_eq) ~ 10⁻⁵ (Solvent dependent)Solution-state NMR / UV-Vis Spectroscopy
Estimated Melting Point (T_m) 55 °C - 65 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition (T_d) > 250 °CThermogravimetric Analysis (TGA)

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically verify the thermodynamic parameters of 3-(4-oxocyclohexyl)propionic acid, researchers must employ an orthogonal, self-validating analytical workflow. The following protocol pairs Variable-Temperature NMR (VT-NMR) with Differential Scanning Calorimetry (DSC). By cross-validating the enthalpy of isomerization derived from solution-state NMR against the solid-state heat capacity changes measured via DSC, the system inherently flags artifacts caused by solvent interactions or impurities.

Thermo_Workflow Prep Sample Prep (>98% Purity) NMR VT-NMR (250-350 K) Prep->NMR DSC DSC (Ramp 5 °C/min) Prep->DSC Data Data Integration NMR->Data Peak Ratios DSC->Data Heat Flow Van van 't Hoff Analysis Data->Van K_eq vs T Result Thermodynamic Parameters Van->Result ΔH°, ΔS°

Experimental workflow for extracting thermodynamic parameters via VT-NMR and DSC.

Step-by-Step Methodology:

Step 1: Sample Preparation & Internal Calibration

  • Purify 3-(4-oxocyclohexyl)propionic acid to >98% via recrystallization.

  • Dissolve 15 mg of the analyte in 0.6 mL of deuterated toluene (Tol-d8) to prevent freezing at low temperatures. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

Step 2: Variable-Temperature NMR (VT-NMR) Acquisition

  • Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Acquire ¹H-NMR spectra at 10 K intervals from 200 K to 300 K. Allow 15 minutes of thermal equilibration at each step.

  • Integrate the distinct methine proton signals (at C4) corresponding to the equatorial and axial conformers to determine the equilibrium constant (K_eq) at each temperature.

Step 3: van 't Hoff Thermodynamic Extraction

  • Plot ln(K_eq) versus 1/T.

  • Extract the standard enthalpy (ΔH°) from the slope (-ΔH°/R) and the standard entropy (ΔS°) from the y-intercept (ΔS°/R).

Step 4: Orthogonal Validation via DSC

  • Load 5 mg of the purified solid into an aluminum DSC pan.

  • Apply a heating ramp of 5 °C/min from 20 °C to 300 °C under a nitrogen purge (50 mL/min).

  • Integrate the melting endotherm to determine the heat of fusion (ΔH_fus) and monitor for exothermic decomposition peaks (>250 °C) to validate the thermal boundaries of the NMR data.

References

  • Beckett, C. W., Pitzer, K. S., & Spitzer, R. (1947). The Thermodynamic Properties and Molecular Structure of Cyclohexane, Methylcyclohexane, Ethylcyclohexane and the Seven Dimethylcyclohexanes. Journal of the American Chemical Society. URL:[Link]

  • Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. URL:[Link]

  • Baghdasarian, G., & Woerpel, K. A. (2006). Electrostatic Effects on the Reactions of Cyclohexanone Oxocarbenium Ions. The Journal of Organic Chemistry. URL:[Link]

Foundational

A Guide to the Preliminary Toxicity and Safety Assessment of 4-Anilinophenylacetonitrile (CAS 4883-70-9)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns of a Novel Chemical Entity In the landscape of chemical research and drug development, we frequently encounter novel molec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of chemical research and drug development, we frequently encounter novel molecules with limited or non-existent safety data. 4-Anilinophenylacetonitrile (CAS 4883-70-9) is one such compound. A thorough review of publicly accessible toxicological databases and literature reveals a significant gap in specific safety and toxicity data for this molecule.

This guide, therefore, is not a definitive safety data sheet. Instead, it serves as an in-depth technical framework for researchers to approach the preliminary toxicity and safety assessment of CAS 4883-70-9. By deconstructing the molecule into its core functional components—an aromatic amine (aniline-like) and a nitrile—we can infer potential hazards and establish a robust framework for safe handling and initial toxicological screening. This document is designed to empower researchers with the principles and methodologies required to manage the risks associated with an under-characterized chemical entity, ensuring both personal safety and the integrity of scientific inquiry.

Section 1: Toxicological Profile Based on Structural Alerts

The structure of 4-Anilinophenylacetonitrile contains two key "structural alerts" that are invaluable for predicting its potential toxicological profile: the aniline moiety and the nitrile group.

The Aniline Moiety: A Precedent for Hematotoxicity and Carcinogenicity

Aniline (CAS 62-53-3) is the simplest aromatic amine and its toxicological profile is well-documented.[1] The primary hazard associated with acute aniline exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[2][3] This change renders hemoglobin incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, coma and death.[4] The mechanism involves metabolic activation of aniline to N-phenylhydroxylamine, which is the active metabolite responsible for oxidizing hemoglobin.[3]

Chronic exposure to aniline and its derivatives has been linked to carcinogenicity , with the International Agency for Research on Cancer (IARC) classifying aniline as a Group 2A agent, "probably carcinogenic to humans".[1] It is particularly associated with an increased risk of bladder cancer.[1] Animal studies have also shown that aniline can induce tumors in the spleen.[1]

The Nitrile Group: Potential for Cyanide-Mediated Toxicity

Organic nitriles (R-C≡N) are a diverse class of compounds whose toxicity can vary widely.[5] A primary mechanism of acute toxicity for many nitriles is the metabolic release of cyanide ions (CN⁻).[6][7] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[7]

However, the rate and extent of cyanide release are highly dependent on the chemical structure of the nitrile.[6] While some nitriles are highly toxic due to this mechanism, others, like benzonitrile, release cyanide less readily.[6] The toxicity of nitriles can be absorbed through inhalation, ingestion, and skin contact.[5]

Given these precedents, it is critical to handle 4-Anilinophenylacetonitrile with the assumption that it may possess both hematotoxic properties similar to aniline and the potential for cyanide release characteristic of some nitriles.

Section 2: A Proposed Workflow for Preliminary Toxicity Assessment

For a novel compound like CAS 4883-70-9, a tiered approach to toxicity screening is recommended, starting with in vitro methods to minimize cost and animal use while gathering essential preliminary data.[8][9]

In Vitro Toxicity Screening

The initial phase of testing should involve a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of action.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [11]

  • Cell Culture : Maintain a panel of human cell lines, such as HepG2 (liver carcinoma, to assess metabolic activation) and HEK293 (embryonic kidney, as a non-cancerous control), in an appropriate culture medium at 37°C and 5% CO₂.[8]

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare a series of dilutions of 4-Anilinophenylacetonitrile in the culture medium. Treat the cells with these concentrations for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Data Acquisition : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[8]

Further In Vitro Assays:

  • Genotoxicity Screening : An Ames test can be conducted to assess the compound's potential to cause mutations in bacteria.[12] A chromosomal aberration test or in vitro micronucleus test using mammalian cells would provide further insight into potential genotoxicity.[13]

  • Mechanism of Action : Assays to measure methemoglobin formation in red blood cell cultures can directly test for aniline-like activity.

The following diagram illustrates a typical workflow for this initial screening phase.

Diagram 1: In Vitro Toxicity Screening Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Genotoxicity Screening cluster_2 Phase 3: Mechanistic Assays A Select Cell Lines (e.g., HepG2, HEK293) B Dose-Response Treatment with CAS 4883-70-9 A->B C MTT or LDH Assay (24h, 48h) B->C D Calculate IC50 Values C->D E Ames Test (Bacterial Mutagenicity) D->E If cytotoxic F In Vitro Micronucleus Assay (Chromosomal Damage) D->F If cytotoxic G Methemoglobin Formation Assay (in RBC culture) D->G Hypothesis-driven H In Vitro Cyanide Release Assay D->H Hypothesis-driven

Caption: General Workflow for In Vitro Toxicity Screening.

In Vivo Studies

Should in vitro data suggest a favorable profile, preliminary in vivo studies may be warranted.[12] These typically begin with acute toxicity studies in two different species to determine a maximum tolerated dose.[12]

Section 3: Hazard Identification and GHS Classification

While no official GHS classification exists for CAS 4883-70-9, a precautionary classification can be derived from its structural components.

Hazard ClassPrecautionary ClassificationRationale
Acute Toxicity, Oral Category 3Potential for toxicity based on aniline and nitrile structures.[14]
Acute Toxicity, Dermal Category 3Aniline is toxic via skin absorption.[15][16]
Acute Toxicity, Inhalation Category 3Aniline is toxic if inhaled.[17]
Serious Eye Damage/Irritation Category 2Aniline can cause eye irritation.[17]
Skin Corrosion/Irritation Category 2Aniline can cause skin irritation.[17]
Carcinogenicity Category 2Suspected of causing cancer based on the aniline moiety.[1][16]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Potential for damage to blood (methemoglobinemia) and spleen.[3][14]
Hazardous to the Aquatic Environment, Acute Category 1Aniline is very toxic to aquatic life.[16]

Section 4: Safe Handling and Exposure Control

Given the potential for high toxicity, stringent safety protocols must be implemented when handling 4-Anilinophenylacetonitrile.

Engineering Controls
  • Chemical Fume Hood : All work involving this compound, especially the handling of powders or preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[17]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[18]

  • Hand Protection : Wear nitrile rubber gloves with a minimum thickness of 0.11 mm. Always check the manufacturer's breakthrough time data. Double-gloving is recommended for extended handling.[15][17]

  • Eye Protection : Use chemical safety goggles or a face shield.[18]

  • Skin and Body Protection : Wear a full-length laboratory coat, long pants, and closed-toe shoes.[17]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

The following diagram outlines the logical flow for ensuring personal safety.

Diagram 2: Personal Protective Equipment (PPE) Decision Tree Start Handling CAS 4883-70-9? Hood Is work performed in a certified fume hood? Start->Hood PPE Mandatory PPE: - Nitrile Gloves (double) - Safety Goggles - Lab Coat - Closed-toe shoes Hood->PPE Yes Resp Add Respirator with Organic Vapor Cartridge Hood->Resp No Proceed Proceed with Experiment PPE->Proceed Resp->PPE

Sources

Exploratory

3-(4-Oxocyclohexyl)propionic Acid functional groups and reactivity

An In-depth Technical Guide to the Functional Groups and Reactivity of 3-(4-Oxocyclohexyl)propionic Acid Introduction: A Bifunctional Scaffold for Complex Synthesis 3-(4-Oxocyclohexyl)propionic acid is a bifunctional org...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Functional Groups and Reactivity of 3-(4-Oxocyclohexyl)propionic Acid

Introduction: A Bifunctional Scaffold for Complex Synthesis

3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule that serves as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring both a carboxylic acid and a ketone within a cyclohexyl framework, presents two distinct and orthogonal reactive centers. This duality allows for a wide array of selective chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth analysis of the functional groups of 3-(4-oxocyclohexyl)propionic acid, explores their characteristic reactivity, and presents field-proven experimental protocols for its key transformations.

The strategic value of this molecule lies in its capacity for sequential or selective reactions. The carboxylic acid can be transformed into esters, amides, or alcohols, while the ketone can undergo nucleophilic addition, reduction, or olefination. This allows for the precise and controlled elaboration of the molecular scaffold, making it an invaluable intermediate in multi-step synthetic pathways.

Core Molecular Properties

A summary of the key molecular and physical properties of 3-(4-Oxocyclohexyl)propionic acid is presented below.

PropertyValueSource
IUPAC Name 3-(4-oxocyclohexyl)propanoic acid[1]
CAS Number 4883-70-9[1]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]

Part 1: Analysis of Functional Group Reactivity

The synthetic utility of 3-(4-oxocyclohexyl)propionic acid is dictated by the distinct chemical behavior of its two functional groups: the carboxylic acid and the cyclic ketone.

The Carboxylic Acid Moiety: A Center for Acyl Substitution

The carboxylic acid group (-COOH) is composed of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.[3] This arrangement confers significant acidity to the hydroxyl proton and makes the carbonyl carbon an electrophilic site for nucleophilic acyl substitution.[3][4]

Key Reactivity Pillars:

  • Acidity and Salt Formation: As weak acids, carboxylic acids readily react with bases to form carboxylate salts.[5][6] This property is fundamental for purification and manipulation of solubility.

  • Nucleophilic Acyl Substitution: The central theme of carboxylic acid reactivity is the substitution of the -OH group by a nucleophile.[3] This reaction proceeds through a tetrahedral intermediate.[6] Common transformations include esterification and amidation.

  • Reduction: Carboxylic acids can be reduced to primary alcohols, though this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]

The Ketone Moiety: A Hub for Nucleophilic Addition

The cyclohexanone ring contains a carbonyl group where the carbon is double-bonded to an oxygen atom and single-bonded to two other carbon atoms.[7] The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom a prime target for nucleophiles.[7][8]

Key Reactivity Pillars:

  • Nucleophilic Addition: This is the most characteristic reaction of ketones.[8][9] Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol.[8]

  • Acidity of α-Hydrogens: The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic (pKa ≈ 20).[7] Deprotonation with a base forms a resonance-stabilized enolate ion, which is a powerful carbon nucleophile.[7][10] This reactivity is the basis for reactions like the Knoevenagel condensation.

  • Olefination: The carbonyl group can be converted directly into a carbon-carbon double bond (an alkene) through reactions like the Wittig reaction.[11][12]

Part 2: Key Synthetic Transformations and Protocols

The dual functionality of 3-(4-oxocyclohexyl)propionic acid allows for a diverse range of synthetic modifications. This section details the methodologies for several high-impact transformations.

Reactions Targeting the Carboxylic Acid Group

Esterification is a cornerstone reaction for protecting the carboxylic acid or modifying the molecule's solubility and reactivity. The Fischer esterification is a classic acid-catalyzed condensation with an alcohol.[3] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is crucial to drive the reaction to completion.[5]

Causality Behind Experimental Choices: An acid catalyst, typically H₂SO₄, is essential to protonate the carbonyl oxygen.[13] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[6][13]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Methyl 3-(4-oxocyclohexyl)propanoate

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-oxocyclohexyl)propionic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq), which serves as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester, which can be further purified by column chromatography or distillation.

Directly reacting a carboxylic acid with an amine to form an amide is difficult because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3] To overcome this, coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[3][14]

Causality Behind Experimental Choices: DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, while the DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[15][16]

Amide_Coupling_Workflow Start Carboxylic Acid (R-COOH) + Amine (R'-NH₂) Reagents Add Coupling Reagent (e.g., DCC) + Solvent (e.g., DCM) Start->Reagents Activation Activation Step: Formation of O-Acylisourea Intermediate Reagents->Activation Nucleophilic_Attack Nucleophilic Attack: Amine attacks activated acid Activation->Nucleophilic_Attack Product_Formation Amide Bond Formation + Urea Byproduct (DCU) Nucleophilic_Attack->Product_Formation Purification Filtration to remove DCU + Aqueous Work-up & Chromatography Product_Formation->Purification Final_Product Purified Amide (R-CONHR') Purification->Final_Product

Caption: General workflow for DCC-mediated amide coupling.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-oxocyclohexyl)propanamide

  • Setup: Dissolve 3-(4-oxocyclohexyl)propionic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

  • Addition of Amine: Add benzylamine (1.0 eq) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[17][18]

Reactions Targeting the Ketone Group

The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation as it is not reactive enough to reduce carboxylic acids but readily reduces ketones.[3]

Causality Behind Experimental Choices: The selectivity of NaBH₄ arises from its nature as a hydride donor. Ketones are significantly more electrophilic and less sterically hindered than carboxylic acids, allowing for preferential attack by the borohydride nucleophile.[9]

Experimental Protocol: Synthesis of 3-(4-Hydroxycyclohexyl)propanoic Acid

  • Setup: Dissolve 3-(4-oxocyclohexyl)propionic acid (1.0 eq) in a protic solvent like methanol or ethanol.[19]

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete.[19]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3), which also neutralizes the carboxylate formed in situ.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-(4-hydroxycyclohexyl)propanoic acid.[19][20]

Reductive amination is a powerful method for converting a ketone into an amine.[21] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in the same pot by a hydride reagent.[21][22]

Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are less reactive and reduce the protonated imine much faster than the ketone.[22] The reaction is typically run under weakly acidic conditions to promote imine formation without passivating the amine nucleophile.[21]

Reductive_Amination Ketone R₂C=O Hemiaminal R₂C(OH)(NHR') Ketone->Hemiaminal + R'-NH₂ Amine R'-NH₂ Reducer [H] Imine R₂C=NR' Hemiaminal->Imine - H₂O Iminium [R₂C=N⁺HR'] Imine->Iminium + H⁺ Product_Amine R₂CH-NHR' Iminium->Product_Amine + [H](Reducing Agent)

Caption: Pathway for reductive amination of a ketone.

Experimental Protocol: Synthesis of 3-(4-(Benzylamino)cyclohexyl)propanoic Acid

  • Setup: In a suitable flask, combine 3-(4-oxocyclohexyl)propionic acid (1.0 eq), benzylamine (1.1 eq), and a solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: Add a small amount of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final product.[23]

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[11][24] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[11] This reaction is particularly valuable for forming a C=C bond at a specific position with high regioselectivity.

Causality Behind Experimental Choices: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[12][25] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the strong P=O bond is the driving force for the reaction.[24]

Caption: The Wittig reaction mechanism via an oxaphosphetane.

Experimental Protocol: Synthesis of 3-(4-Methylenecyclohexyl)propanoic Acid

  • Ylide Preparation: In a flame-dried, three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) dropwise until the characteristic orange-red color of the ylide persists.[12]

  • Reaction with Ketone: Prepare a solution of 3-(4-oxocyclohexyl)propionic acid (1.0 eq) in dry THF. Note: To prevent the acidic proton from quenching the ylide, it is often necessary to first protect the carboxylic acid as an ester or to deprotonate it with one equivalent of base before adding it to the ylide solution.

  • Addition: Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the ketone.

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layers, dry, and concentrate. The triphenylphosphine oxide byproduct can be removed via crystallization or column chromatography. If the acid was protected, a deprotection step would follow.

Conclusion

3-(4-Oxocyclohexyl)propionic acid represents a powerful and versatile platform for synthetic chemists. The orthogonal reactivity of its carboxylic acid and ketone functional groups provides a rich landscape for chemical manipulation. By understanding the fundamental principles governing the reactivity of each group and employing the appropriate experimental conditions, researchers can selectively target either site to build molecular complexity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals in drug development and chemical research, enabling them to harness the full synthetic potential of this valuable bifunctional intermediate.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Oxocyclohexyl)propionic Acid Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 3-(4-Oxocyclohexyl)propionic acid and its d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 3-(4-Oxocyclohexyl)propionic acid and its derivatives represent a versatile platform with significant potential in medicinal chemistry. The inherent bifunctionality of this molecule, possessing both a reactive ketone and a modifiable carboxylic acid, allows for the construction of a diverse library of compounds. This technical guide provides an in-depth exploration of the synthesis of the parent molecule and its subsequent derivatization, underpinned by established chemical principles and detailed experimental protocols.

Introduction: The Significance of the 4-Oxocyclohexylpropionic Acid Scaffold

The 4-oxocyclohexylpropionic acid framework is a valuable building block in the synthesis of a variety of complex molecules, including analogues of natural products and compounds with potential therapeutic applications. The cyclohexanone moiety is a common feature in many biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The propionic acid side chain offers a handle for further chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The ability to selectively modify either the ketone or the carboxylic acid functionality provides a powerful tool for medicinal chemists to generate novel chemical entities.

Core Synthesis of 3-(4-Oxocyclohexyl)propionic Acid

The synthesis of the parent compound, 3-(4-Oxocyclohexyl)propionic acid, can be efficiently achieved through a two-step sequence involving a Michael addition followed by hydrolysis. An alternative and robust strategy involves the catalytic hydrogenation of a readily available aromatic precursor.

Method 1: Michael Addition and Hydrolysis

This widely-used method for forming carbon-carbon bonds provides a reliable route to the desired keto acid.[3]

Step 1: Michael Addition of a Cyclohexanone Precursor

The initial step involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While a direct protocol for the 4-oxo isomer is not extensively detailed in readily available literature, a general and adaptable procedure based on the synthesis of the 2-oxo analogue can be employed.[3]

Step 2: Hydrolysis of the Ester Intermediate

The resulting ester from the Michael addition is then hydrolyzed to the final carboxylic acid.

Method 2: Catalytic Hydrogenation of 3-(4-Hydroxyphenyl)propanoic Acid

An alternative and often high-yielding approach involves the hydrogenation of the corresponding phenolic acid. This method leverages the stability of the aromatic precursor and the efficiency of modern catalytic systems.

Derivatization of the 3-(4-Oxocyclohexyl)propionic Acid Scaffold

The true utility of 3-(4-Oxocyclohexyl)propionic acid lies in its potential for derivatization at both the ketone and carboxylic acid functionalities. This allows for the systematic exploration of chemical space to identify compounds with desired biological activities.

Modifications at the Ketone Functionality

The ketone group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse substituents.

The Wittig reaction is a powerful method for converting ketones into alkenes.[4] This allows for the introduction of exocyclic double bonds with various substituents.

The Grignard reaction provides a classic and effective means of forming new carbon-carbon bonds at the carbonyl carbon, leading to the formation of tertiary alcohols.[5]

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group can be readily converted into a range of functional groups, most commonly esters, to modulate properties such as solubility and cell permeability.

Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Experimental Protocols

Synthesis of 3-(4-Oxocyclohexyl)propionic Acid via Catalytic Hydrogenation

Materials:

  • 3-(4-Hydroxyphenyl)propanoic acid

  • Rhodium on alumina (Rh/Al₂O₃) or a similar hydrogenation catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-(4-Hydroxyphenyl)propanoic acid in ethanol.

  • Add the Rh/Al₂O₃ catalyst (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or NMR of aliquots.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude 3-(4-Oxocyclohexyl)propionic acid.

  • The product can be further purified by recrystallization or column chromatography.

General Procedure for Wittig Reaction on Methyl 3-(4-Oxocyclohexyl)propanoate

Materials:

  • Methyl 3-(4-Oxocyclohexyl)propanoate

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the ylide solution at the appropriate temperature for 30-60 minutes.

  • Slowly add a solution of Methyl 3-(4-Oxocyclohexyl)propanoate in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene derivative by column chromatography.

General Procedure for Grignard Reaction on Methyl 3-(4-Oxocyclohexyl)propanoate

Materials:

  • Methyl 3-(4-Oxocyclohexyl)propanoate

  • Appropriate Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve Methyl 3-(4-Oxocyclohexyl)propanoate in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

General Procedure for Fischer Esterification of 3-(4-Oxocyclohexyl)propionic Acid

Materials:

  • 3-(4-Oxocyclohexyl)propionic acid

  • Alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Oxocyclohexyl)propionic acid in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. If using a Dean-Stark trap with a co-solvent like toluene, collect the water as it forms.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester by distillation or column chromatography.

Data Presentation

Derivative TypeReagentsKey Reaction ConditionsTypical Yield (%)Analytical Data (Expected)
Parent Acid 3-(4-Hydroxyphenyl)propanoic acid, H₂, Rh/Al₂O₃50-80 °C, 50-100 atm H₂>90¹H NMR, ¹³C NMR, IR, MS
Wittig Product Methyl 3-(4-oxocyclohexyl)propanoate, Ph₃P=CH₂THF, 0 °C to rt70-90¹H NMR: signals for exocyclic methylene protons. IR: disappearance of C=O stretch, appearance of C=C stretch.
Grignard Adduct Methyl 3-(4-oxocyclohexyl)propanoate, CH₃MgBrTHF, 0 °C60-80¹H NMR: singlet for the new methyl group. IR: disappearance of C=O stretch, appearance of broad O-H stretch.
Ester 3-(4-Oxocyclohexyl)propionic acid, Ethanol, H₂SO₄Reflux80-95¹H NMR: quartet and triplet for the ethyl group. IR: characteristic ester C=O stretch.

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_synthesis Synthesis of 3-(4-Oxocyclohexyl)propionic Acid cluster_derivatization Derivatization 3-(4-Hydroxyphenyl)propanoic Acid 3-(4-Hydroxyphenyl)propanoic Acid 3-(4-Oxocyclohexyl)propionic Acid 3-(4-Oxocyclohexyl)propionic Acid 3-(4-Hydroxyphenyl)propanoic Acid->3-(4-Oxocyclohexyl)propionic Acid Catalytic Hydrogenation (H₂, Rh/Al₂O₃) Parent_Acid 3-(4-Oxocyclohexyl)propionic Acid Ester Ester Derivative Parent_Acid->Ester Fischer Esterification (Alcohol, H⁺) Ketone_Ester Methyl 3-(4-oxocyclohexyl)propanoate Parent_Acid->Ketone_Ester Esterification Wittig_Product Alkene Derivative Ketone_Ester->Wittig_Product Wittig Reaction (Phosphonium Ylide) Grignard_Product Tertiary Alcohol Derivative Ketone_Ester->Grignard_Product Grignard Reaction (R-MgX)

Caption: Synthetic routes to 3-(4-Oxocyclohexyl)propionic acid and its derivatives.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in Grignard Reaction - Wet glassware or solvents.[6]- Impure magnesium.[7]- Poor initiation.[8]- Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere.[6]- Use fresh, high-quality magnesium turnings.[7]- Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]
Low Yield in Wittig Reaction - Sterically hindered ketone.[4]- Unstable ylide.[9]- Presence of protic functional groups.[9]- Consider using the Horner-Wadsworth-Emmons reaction for hindered ketones.[10]- Generate the ylide in situ in the presence of the ketone.[9]- Protect any acidic protons before the reaction.
Incomplete Robinson Annulation - Unfavorable ring formation.[2]- Polymerization of the Michael acceptor.- Ensure the reaction is set up to form a stable 5- or 6-membered ring.[11]- Add the Michael acceptor slowly to the reaction mixture.
Esterification Not Going to Completion - Equilibrium not shifted towards products.- Use a large excess of the alcohol.- Remove water as it is formed using a Dean-Stark trap.[11]

Conclusion

The 3-(4-Oxocyclohexyl)propionic acid scaffold provides a rich platform for the generation of diverse molecular architectures. The synthetic routes outlined in this guide, from the preparation of the parent molecule to its subsequent derivatization, offer a robust and versatile toolkit for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles of these reactions and employing the detailed protocols and troubleshooting advice provided, scientists can efficiently synthesize and explore the potential of this valuable class of compounds. The continued investigation of these derivatives is likely to yield novel therapeutic agents with a range of biological activities.[12][13][14]

References

  • Benchchem. (n.d.). Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane.
  • Benchchem. (n.d.). Troubleshooting low yield in Wittig reaction with hindered aldehydes.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methyl-2-oxocyclohexyl)propanoic acid. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Benchchem. (n.d.). Improving yield in 1,2-Cyclohexanedione synthesis reactions.
  • Stack Exchange. (2014, April 21). Why does no Robinson Annulation occur after the Michael addition?. Chemistry Stack Exchange. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(1), 53-61.
  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide.
  • Kumar, S., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 6(1), 53-61.
  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Guide. Retrieved from [Link]

  • Benchchem. (n.d.). Oxocyclohexyl)propanoic Acid and Its Derivatives: A Comparative Review.
  • Yamazaki, S., & Yamabe, S. (2002). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. J. Org. Chem., 67(26), 9346-9355.
  • McMurry, J. (2020). Organic Chemistry (10th ed.). Cengage Learning.
  • Google Patents. (n.d.). EP1092722A1 - Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
  • Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction Conditions for Methyl 4-oxohexanoate.
  • De La Cruz, J. M., et al. (2017). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • Google Patents. (n.d.). DE69914764T2 - Process for the preparation of 3- (hydroxyphenylphosphinyl) -propionic acid.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Colombo, G., et al. (1985). Synthesis of Several 2-Substituted 3-(p-Hydroxyphenyl)-l-propenes and Their Characterization As Mechanism-based Inhibitors of Dopamine-β-Hydroxylase. Journal of Biological Chemistry, 260(22), 11984-11988.
  • 001CHEMICAL. (n.d.). CAS No. 4883-70-9, 3-(4-Oxocyclohexyl)propionic Acid. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(13), 4225.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-3-(2-oxocyclohexyl)propanoic acid methyl ester. Retrieved from [Link]

  • Naka Research Group. (2024, April 6). Wittig Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3144.
  • Li, C. J., & Chen, L. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. Organic letters, 9(14), 2641–2644.
  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

Application

Application Note: A Comprehensive Guide to the Development and Validation of a Quantitative HPLC Method for 3-(4-Oxocyclohexyl)propionic Acid

Abstract This application note provides a detailed, authoritative guide for researchers, scientists, and drug development professionals on the systematic development and validation of a robust High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, authoritative guide for researchers, scientists, and drug development professionals on the systematic development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Oxocyclohexyl)propionic Acid. Due to the compound's lack of a strong native chromophore, this guide focuses on pre-column derivatization strategies to enhance UV-Vis or fluorescence detection, ensuring high sensitivity and selectivity. We present a comprehensive workflow, from initial physicochemical considerations and selection of chromatographic conditions to detailed derivatization protocols and a full method validation plan compliant with ICH Q2(R1) guidelines. This document is designed to serve as a practical, field-proven resource, explaining the scientific rationale behind experimental choices to empower users to develop and validate a reliable analytical method for this and structurally similar keto-carboxylic acids.

Introduction and Analytical Challenge

3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule featuring a ketone and a carboxylic acid moiety. While its structural analogue, 3-(2-Oxocyclohexyl)propanoic acid, is recognized as a synthetic intermediate[1][2], the analytical quantification of the 4-oxo isomer presents a distinct challenge. The primary obstacle for its determination by HPLC with common detectors like Diode Array (DAD) or UV-Vis is the absence of a significant chromophore in its structure; both the saturated cyclohexanone ring and the short alkyl carboxylic acid chain do not absorb light in the typical UV range (200-400 nm).

Therefore, achieving the sensitivity and selectivity required for pharmaceutical, environmental, or metabolic studies necessitates a strategy to introduce a UV-absorbing or fluorescent tag to the molecule. This process, known as derivatization, is a cornerstone of the analytical method presented herein. This guide will explore two primary derivatization routes targeting the molecule's functional groups:

  • Derivatization of the Ketone Group: Reaction with a hydrazine-based reagent to form a highly UV-active hydrazone.

  • Derivatization of the Carboxylic Acid Group: Esterification with a fluorescent reagent to enable highly sensitive fluorescence detection.

The selection of the appropriate strategy depends on the required sensitivity, the sample matrix, and the available instrumentation. This note will provide the foundational knowledge to make an informed decision and execute the subsequent method development and validation.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's properties is critical for logical method development. While experimental data for 3-(4-Oxocyclohexyl)propionic acid is not widely available, we can infer key properties from its structure and related compounds.

PropertyEstimated Value / CharacteristicRationale and Impact on HPLC Method
Molecular Formula C₉H₁₄O₃-
Molecular Weight 170.21 g/mol -
pKa (Carboxylic Acid) ~4.8The pKa of the propionic acid moiety is estimated to be similar to that of propanoic acid (pKa ≈ 4.87)[3]. This is the most critical parameter for reversed-phase HPLC. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be at least 1.5 to 2 units below the pKa (i.e., pH ≤ 3.3).
Solubility Soluble in polar organic solvents (Methanol, Acetonitrile) and aqueous bases.The carboxylic acid group imparts water solubility, especially at pH > pKa. Good solubility in common HPLC solvents simplifies sample and standard preparation.
UV Absorbance Negligible above 220 nmDirect UV detection is not feasible, necessitating the derivatization strategies discussed in this note.

HPLC Method Development Strategy

Our approach is a systematic process designed to achieve a robust and reliable separation. The workflow is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Derivatization cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: Method Finalization A Analyte Characterization (pKa, Solubility) B Select Derivatization Strategy (Ketone vs. Carboxylic Acid) A->B C Develop & Optimize Derivatization Protocol B->C D Column Selection (C18, 3.5-5 µm) C->D E Mobile Phase Screening (ACN vs. MeOH, pH Control) D->E F Gradient Optimization (Resolution & Run Time) E->F G Temperature & Flow Rate Fine-Tuning F->G H System Suitability Testing G->H I Method Validation (ICH Q2) H->I

Caption: Workflow for HPLC Method Development.

Derivatization Strategy and Protocol

The choice of derivatization reagent is critical and depends on the desired sensitivity and available equipment.

This is a robust and widely used method for quantifying aldehydes and ketones[4][5][6]. DNPH reacts with the ketone on 3-(4-Oxocyclohexyl)propionic acid to form a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for sensitive UV detection around 360 nm.

Experimental Protocol: DNPH Derivatization

  • Reagent Preparation (DNPH Solution): Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid. Alternatively, dissolve 150 mg of DNPH in 50 mL of acetonitrile and carefully add 0.1 mL of concentrated sulfuric acid. This solution should be prepared fresh.

  • Sample/Standard Preparation: Pipette 500 µL of the sample or standard solution (in acetonitrile) into a 2 mL glass vial.

  • Reaction: Add 500 µL of the DNPH reagent to the vial. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Allow the reaction to proceed at 60°C for 30 minutes in the dark to form the hydrazone derivative[7].

  • Neutralization & Dilution: After cooling to room temperature, carefully add 100 µL of 1 M potassium hydroxide to neutralize the excess acid. Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Injection: Inject the resulting solution into the HPLC system.

For applications requiring higher sensitivity, derivatizing the carboxylic acid with a fluorescent tag is an excellent option. Coumarin derivatives are well-established fluorescent labeling reagents for carboxylic acids[8][9]. The reaction forms a highly fluorescent ester, which can be detected with high sensitivity.

Experimental Protocol: BrMMC Derivatization

  • Reagent Preparation:

    • BrMMC Solution: Prepare a 1 mg/mL solution of 4-Bromomethyl-7-methoxycoumarin in acetone.

    • Catalyst Solution: Prepare a 1 mg/mL solution of a crown ether (e.g., 18-Crown-6) and 1 mg/mL of potassium carbonate in acetone.

  • Sample/Standard Preparation: Evaporate a known volume (e.g., 100 µL) of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Reaction: To the dried residue, add 100 µL of the BrMMC solution and 100 µL of the catalyst solution.

  • Incubation: Cap the vial and heat at 70°C for 60 minutes.

  • Dilution: After cooling, dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • Injection: Inject the solution into the HPLC system.

Chromatographic Conditions

The following conditions serve as a starting point for method development and should be optimized based on the chosen derivatization strategy and system performance.

ParameterRecommended Starting ConditionsRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for retaining the derivatized analyte, which will be significantly less polar than the parent compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (approx. 2.7) ensures that the residual carboxylic acid group (in the case of DNPH derivatization) is fully protonated, leading to consistent retention and sharp peak shapes.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV cutoff.
Gradient Elution Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.A gradient is necessary to elute the relatively non-polar derivative while ensuring separation from unreacted derivatizing reagent and other matrix components. This gradient should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be adjusted based on the sensitivity achieved.
Detector For DNPH: DAD or UV-Vis at 360 nmFor BrMMC: Fluorescence Detector (Ex: ~330 nm, Em: ~390 nm)[9]Wavelengths should be optimized by scanning the peak of the derivatized standard.

Method Validation Protocol (per ICH Q2(R1))

Once the chromatographic method is optimized, it must be validated to ensure it is suitable for its intended purpose[10][11][12][13]. The following experiments constitute a comprehensive validation plan.

ValidationProcess cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation Validated Method Robustness->Validation

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without analyte).

  • Analyze a sample of the derivatizing reagent alone.

  • Analyze a sample spiked with the analyte.

  • If available, analyze samples containing potential impurities or degradation products. Acceptance Criteria: The blank and reagent injections should show no interfering peaks at the retention time of the derivatized analyte.

Linearity and Range

Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 3-(4-Oxocyclohexyl)propionic acid spanning the expected concentration range (e.g., 80% to 120% of the target concentration).

  • Derivatize and analyze each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope: Prepare and analyze several blank samples. Determine the standard deviation of the blank response.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = standard deviation of the blank response and S = slope of the calibration curve. Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the optimized method parameters, one at a time.

  • Examples of parameters to vary:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak shape, and quantification. Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the quantification should not be significantly affected.

Summary and Conclusions

The quantification of 3-(4-Oxocyclohexyl)propionic acid by HPLC requires a strategic approach centered on pre-column derivatization to overcome the molecule's lack of a native chromophore. This application note has presented two robust derivatization strategies: one utilizing DNPH for reliable UV detection and another using a fluorescent tag for high-sensitivity applications.

We have provided a logical, step-by-step guide to method development, from initial analyte considerations to chromatographic optimization. Furthermore, a detailed protocol for method validation based on the internationally recognized ICH Q2(R1) guidelines has been outlined[10][11]. By following the protocols and understanding the scientific rationale presented, researchers can successfully develop and validate a sensitive, specific, and reliable HPLC method for the quantification of 3-(4-Oxocyclohexyl)propionic acid, suitable for a wide range of applications in research and industry.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(9), 806–811. [Link]

  • Gryglik, D., Turek, A., & Biziuk, M. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Acta Chromatographica, 24(3), 381–393. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Buchanan, D. N., & Thoene, J. G. (1981). Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. Journal of Liquid Chromatography, 4(7), 1219-1224. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(11), 3996. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Peters, R. J. B., Riu, M., & Vredenbregt, M. J. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35–50. [Link]

  • Penning, T. M., & Byrns, M. C. (2017). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Molecular Biology, 1646, 221–230. [Link]

  • Buchanan, D. N., & Thoene, J. G. (1981). Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. Journal of Liquid Chromatography, 4(7), 1219-1224. [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Agilent Technologies. (2013). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Agilent Technologies. (2011). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • Hori, A., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555–2559. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxycyclohexyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-3-(2-oxocyclohexyl)propanoic acid. [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

Sources

Method

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Characterization of 3-(4-Oxocyclohexyl)propionic Acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules.[1] This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules.[1] This guide provides a detailed protocol for the characterization of 3-(4-Oxocyclohexyl)propionic Acid using ¹H and ¹³C NMR spectroscopy. We will delve into the principles of sample preparation, data acquisition, and spectral interpretation, offering insights grounded in established scientific principles to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of NMR analysis for cyclic keto-acids.

Introduction

3-(4-Oxocyclohexyl)propionic acid is a bifunctional molecule containing both a ketone and a carboxylic acid functional group. This structure makes it a versatile building block in organic synthesis. Accurate characterization of its chemical structure is paramount for its application in further synthetic endeavors and for quality control purposes. ¹H and ¹³C NMR spectroscopy provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework, allowing for the confirmation of its identity and purity.[2] This application note will detail the necessary steps and underlying scientific rationale for obtaining and interpreting high-quality NMR spectra of this compound.

Molecular Structure and Numbering Convention

A clear and consistent numbering system is crucial for the accurate assignment of NMR signals. The structure and proposed numbering for 3-(4-Oxocyclohexyl)propionic Acid are presented below. This convention will be used throughout this guide for spectral assignments.

Caption: Structure of 3-(4-Oxocyclohexyl)propionic Acid with numbering.

PART 1: Experimental Protocols

A systematic and meticulous approach to sample preparation and data acquisition is fundamental to obtaining high-quality, interpretable NMR spectra.

Sample Preparation

The goal of sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent, free of particulate matter.[3]

Materials:

  • 3-(4-Oxocyclohexyl)propionic Acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes[5]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[6]

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[4]

  • Pasteur pipette and glass wool[3]

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 3-(4-Oxocyclohexyl)propionic Acid into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] CDCl₃ is a common choice for many organic compounds due to its ability to dissolve a wide range of samples.[7] However, if solubility is an issue, DMSO-d₆ is a more polar alternative.[6] Vigorously mix the contents using a vortex mixer until the solid is completely dissolved.

  • Filtration and Transfer: To remove any suspended particles that could degrade spectral quality, filter the solution.[3] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and passing the sample solution through it directly into the NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Causality Behind Choices:

  • Deuterated Solvents: Using solvents where hydrogen (¹H) is replaced by deuterium (²H) is crucial to avoid a large, interfering solvent signal that would overwhelm the analyte's signals in ¹H NMR.[8] Deuterated solvents also provide a lock signal for the spectrometer to stabilize the magnetic field.[6]

  • Sample Concentration: The specified concentration range ensures a good signal-to-noise ratio within a reasonable acquisition time.[4] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming the magnetic field.[4]

  • Filtration: Particulate matter in the sample will distort the magnetic field homogeneity, resulting in broad spectral lines and poor resolution.[3]

NMR Data Acquisition

The following are generalized acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Sequence zg30 A standard 30-degree pulse sequence for quantitative ¹H NMR.
Spectral Width (SW) 20 ppm Sufficient to cover the expected chemical shift range of all protons.
Acquisition Time (AQ) 3-4 s Determines the digital resolution of the spectrum.[9]
Relaxation Delay (D1) 1-2 s Allows for relaxation of the nuclei between scans, important for accurate integration.

| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio.[1] |

¹³C NMR Acquisition Parameters:

Parameter Value Rationale
Pulse Sequence zgpg30 A standard proton-decoupled pulse sequence with a 30-degree pulse.
Spectral Width (SW) 250 ppm Covers the full range of expected carbon chemical shifts.
Acquisition Time (AQ) 1-2 s Balances resolution and experiment time.[9]
Relaxation Delay (D1) 2 s Ensures adequate relaxation for all carbon nuclei, including quaternary carbons.

| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |

Caption: Experimental workflow for NMR-based structural elucidation.

PART 2: Spectral Interpretation

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H9 (COOH)10-12Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal.[10][11]
H2, H6 (Axial & Equatorial)2.2 - 2.6Multiplet4HProtons alpha to the carbonyl group are deshielded.[12]
H3, H5 (Axial & Equatorial)1.6 - 2.1Multiplet4HCyclohexane ring protons.
H11.8 - 2.2Multiplet1HMethine proton adjacent to the propionic acid side chain.
H72.3 - 2.5Triplet2HProtons alpha to the carboxylic acid group are deshielded.
H81.6 - 1.9Multiplet2HProtons beta to the carboxylic acid group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C9 (COOH)175-185The carbonyl carbon of a carboxylic acid is significantly deshielded.[10][11]
C4 (C=O)208-215The carbonyl carbon of a ketone is highly deshielded.[13]
C3, C540-45Carbons alpha to the ketone carbonyl group.[13]
C2, C628-35Cyclohexane ring carbons.
C135-40Methine carbon of the cyclohexane ring.
C730-35Carbon alpha to the carboxylic acid group.
C825-30Carbon beta to the carboxylic acid group.

Self-Validation and Trustworthiness: The predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar chemical structures.[1][12][13] The presence of signals in these characteristic regions, along with the expected multiplicities and integrations in the ¹H spectrum, provides a self-validating system for confirming the structure of 3-(4-Oxocyclohexyl)propionic Acid. For unambiguous assignments, especially for the cyclohexane ring protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be beneficial.[1]

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 3-(4-Oxocyclohexyl)propionic Acid. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data serves as a reliable reference for scientists engaged in organic synthesis and drug development.

References

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. RSC Publishing. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PMC. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methyl-2-oxocyclohexyl)propanoic acid. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Filo. (2026, January 22). 13 c nmr spectrum of cyclohexanone. Retrieved from [Link]

Sources

Application

Application Note: 3-(4-Oxocyclohexyl)propionic Acid as a Versatile Scaffold in Advanced API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(4-Oxocyclohexyl)propionic Acid (CAS: 4883-70-9) Structural Rationale & Mechanistic Insights In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(4-Oxocyclohexyl)propionic Acid (CAS: 4883-70-9)

Structural Rationale & Mechanistic Insights

In modern drug discovery, the transition from flat, sp²-rich molecules to complex, sp³-rich three-dimensional architectures is critical for improving target selectivity and metabolic stability. 3-(4-Oxocyclohexyl)propionic acid serves as a highly privileged, bifunctional building block designed specifically for this purpose.

The strategic value of this molecule lies in its orthogonal reactivity and conformational pre-organization :

  • Bifunctionality: It possesses an electrophilic C4-ketone and a nucleophilic/acidic C1-propionic acid tail. These two centers can be functionalized independently without the need for complex protecting-group choreography.

  • Pre-organization for Bicyclo[3.3.1]nonanes: The 3-carbon propionic acid chain is the exact length required to fold back over the cyclohexane ring. When the alpha-carbon of the acid is enolized, it sits at the perfect trajectory to attack the C4-ketone via an intramolecular aldol-type addition. This generates a rigid bicyclo[3.3.1]nonane core—a structural motif that forces a double-chair conformation, significantly reducing the entropic penalty upon binding to target proteins (such as GPCRs) .

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I have designed the following protocols to ensure high yield, chemoselectivity, and built-in analytical checkpoints for self-validation.

Protocol A: Synthesis of Bicyclo[3.3.1]nonane Scaffolds via Intramolecular Enolate Cyclization

Objective: Construct a rigid bicyclic framework by exploiting the inherent pre-organization of the propionic acid side chain.

Causality & Design: The carboxylic acid must first be protected as a methyl ester to prevent the acidic proton from quenching the strong base. Lithium diisopropylamide (LDA) is selected for the cyclization step because its high basicity and steric bulk ensure quantitative, kinetically controlled deprotonation of the ester's alpha-carbon at -78°C, preventing unwanted intermolecular cross-condensations.

Step-by-Step Methodology:

  • Esterification: Dissolve 3-(4-oxocyclohexyl)propionic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux for 4 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the methyl ester intermediate.

  • Enolization: In an oven-dried flask under argon, cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C. Dropwise, add the methyl ester intermediate (1.0 eq) dissolved in THF. Stir for 30 minutes to ensure complete enolate formation.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature over 2 hours, facilitating the intramolecular nucleophilic attack on the C4-ketone.

  • Quench: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

Validation & Analytical Checkpoints:

  • TLC (Esterification): Using Hexanes/EtOAc (7:3), the ester will appear as a high-Rf spot compared to the baseline-retained starting carboxylic acid.

  • NMR (Cyclization): The definitive proof of successful cyclization is the disappearance of the ketone carbonyl carbon (~210 ppm) in the ¹³C-NMR spectrum, replaced by a new quaternary carbon peak (~70-75 ppm) corresponding to the newly formed tertiary alcohol of the bicyclic system.

Workflow SM 3-(4-Oxocyclohexyl) propionic Acid Ester Methyl Ester Intermediate SM->Ester MeOH, H+ (Protection) Enolate Ester Enolate (Alpha-Carbon) Ester->Enolate LDA, THF, -78°C (Deprotonation) Bicyclic Bicyclo[3.3.1]nonane Core Enolate->Bicyclic Intramolecular Aldol Addition

Fig 1: Synthetic workflow for the pre-organized intramolecular cyclization to a bicyclic core.

Protocol B: Chemoselective Reductive Amination

Objective: Convert the C4-ketone into a secondary or tertiary amine while leaving the terminal carboxylic acid completely intact for downstream coupling (e.g., PROTAC linker attachment).

Causality & Design: Sodium triacetoxyborohydride (STAB) is the optimal hydride source. Unlike NaBH₄, STAB is a mild reducing agent that is stable in the weakly acidic conditions (AcOH) required to activate the ketone. Most importantly, it will selectively reduce the transient iminium ion without reducing the ketone directly or affecting the carboxylic acid.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-(4-oxocyclohexyl)propionic acid (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Adjust the pH to ~6 (isoelectric point of the resulting amino acid derivative) to precipitate the product, or extract with a polar organic solvent like 10% isopropanol in chloroform.

Validation & Analytical Checkpoints:

  • LC-MS Tracking: Prior to STAB addition, an aliquot quenched in NaHCO₃ should show the [M+H]⁺ of the imine intermediate. Post-reduction, the mass will shift by +2 Da.

  • Colorimetric TLC: A Ninhydrin stain will selectively visualize the newly formed amine as a distinct colored spot (typically purple/blue for secondary amines), whereas the starting ketone will remain invisible under Ninhydrin.

Mechanism Step1 Ketone Activation H+ / AcOH Step2 Nucleophilic Attack R-NH2 Step1->Step2 Step3 Iminium Ion Formation -H2O Step2->Step3 Step4 Hydride Transfer NaBH(OAc)3 Step3->Step4 Step5 4-Aminocyclohexane- propionic Acid Step4->Step5

Fig 2: Mechanistic pathway of chemoselective reductive amination at the C4-ketone.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 3-(4-oxocyclohexyl)propionic acid, providing a benchmark for reaction scaling.

Reaction PathwayReagents & ConditionsTarget ScaffoldTypical YieldChemoselectivity
Esterification MeOH, H₂SO₄ (cat.), Reflux, 4hMethyl 3-(4-oxocyclohexyl)propanoate>95%Complete (Ketone intact)
Intramolecular Aldol LDA (1.1 eq), THF, -78°C to RT, 2hBicyclo[3.3.1]nonane core65–80%High (C-alkylation preferred)
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE, RT, 12h4-Aminocyclohexanepropionic acid75–90%Complete (Acid intact)
Amidation EDC·HCl, HOBt, DIPEA, DMF, RT3-(4-Oxocyclohexyl)propanamide80–92%Complete (Ketone intact)

References

  • Oregon State University. "Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives." ScholarsArchive@OSU. Available at:[Link]

Method

esterification reaction methods for 3-(4-Oxocyclohexyl)propionic Acid

An in-depth technical guide to the chemoselective esterification of 3-(4-Oxocyclohexyl)propionic acid, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale 3-(4-Oxocyclohexyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chemoselective esterification of 3-(4-Oxocyclohexyl)propionic acid, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

3-(4-Oxocyclohexyl)propionic acid (CAS: 4883-70-9)[1] is a highly versatile bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it possesses a flexible aliphatic carboxylic acid chain and a reactive cyclohexanone moiety. The primary synthetic challenge when derivatizing this molecule is achieving chemoselective esterification of the propionic acid group while strictly preserving the ketone[2].

The Causality of Side Reactions: Standard esterification protocols often employ harsh conditions that threaten the integrity of the ketone. Under traditional high-temperature Fischer esterification conditions (e.g., refluxing alcohol with concentrated H2​SO4​ ), the ketone is highly susceptible to nucleophilic attack by the solvent alcohol. This leads to the formation of a hemiketal and, subsequently, a thermodynamically stable dialkyl ketal—especially if water is actively removed from the system via a Dean-Stark apparatus or molecular sieves[3]. Conversely, strongly basic conditions (e.g., using NaH or NaOH ) can trigger the enolization of the cyclohexanone ring, potentially leading to unwanted aldol condensations or α -alkylation.

To circumvent these issues, researchers must employ orthogonal activation strategies. The Steglich esterification[4] and kinetically controlled, room-temperature Fischer esterifications[5] represent the most reliable, self-validating systems for this specific substrate.

Comparative Analysis of Esterification Strategies

The selection of the esterification method depends heavily on the nature of the target ester (e.g., simple methyl/ethyl vs. complex sterically hindered alcohols). The table below summarizes the quantitative data and risk profiles for the three primary chemoselective methods.

Esterification MethodReagents & SolventOperating Temp.Expected YieldKetalization RiskEnolization Risk
Steglich Esterification DCC, DMAP, Alcohol, DCM0 °C RT85–95%None Very Low
Mild Fischer Alcohol (as solvent), cat. H2​SO4​ 20–25 °C75–90%Low (Kinetic control)None
Base-Promoted Alkylation Alkyl halide, K2​CO3​ , DMFRT 50 °C80–95%None Moderate (If heated)

Workflow and Decision Matrix

Workflow Substrate 3-(4-Oxocyclohexyl)propionic Acid (Keto-Acid Substrate) Decision Select Esterification Method Substrate->Decision Steglich Steglich Esterification (DCC, DMAP, RT) Decision->Steglich Complex/Sensitive Alcohols Fischer Mild Fischer (ROH, cat. H2SO4, RT) Decision->Fischer Simple Alcohols (MeOH/EtOH) Alkylation Base Alkylation (R-X, K2CO3, DMF) Decision->Alkylation Alkyl Halides Available Steglich_Out Orthogonal Reactivity Zero Ketalization Risk Steglich->Steglich_Out Fischer_Out Kinetic Control Monitor for Ketal Side-Product Fischer->Fischer_Out Alkylation_Out High Yield Avoid Strong Bases (Enolization) Alkylation->Alkylation_Out

Decision matrix for the chemoselective esterification of 3-(4-Oxocyclohexyl)propionic acid.

Experimental Protocols

Protocol A: Steglich Esterification (Orthogonal Activation)

The Steglich esterification is the premier choice for coupling 3-(4-Oxocyclohexyl)propionic acid with complex or sensitive alcohols.

Causality & Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that is rapidly trapped by the alcohol[4]. Because the reaction operates under strictly neutral to mildly basic conditions, the ketone remains completely unprotonated, eliminating any risk of ketalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 3-(4-Oxocyclohexyl)propionic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Thermal Control (Critical): Cool the reaction mixture to 0 °C using an ice bath. Causality: The initial addition of DCC is highly exothermic. Cooling suppresses the competing rearrangement of the O-acylisourea into an unreactive N-acylurea, a pathway that severely limits yields if the temperature is not regulated.

  • Activation: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Phase: Allow the reaction to warm to room temperature and stir for 4–12 hours. Self-validation cue: The generation of dicyclohexylurea (DCU) byproduct will manifest as a voluminous, insoluble white precipitate. The cessation of new precipitate formation indicates the activation phase is complete.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Mild Fischer Esterification (Kinetic Control)

When synthesizing simple methyl or ethyl esters, a modified Fischer esterification is highly efficient and cost-effective[5].

Causality & Mechanism: We deliberately restrict the temperature to 20–25 °C. While elevating the temperature to reflux would accelerate ester formation, it simultaneously provides the activation energy required for the alcohol to attack the cyclohexanone moiety, leading to ketalization[3]. By maintaining ambient temperature, we exploit kinetic control: the protonation and subsequent addition to the highly electrophilic carboxylic acid outpaces the nucleophilic attack on the ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Oxocyclohexyl)propionic acid (1.0 equiv) in a large excess of the target alcohol (e.g., anhydrous Methanol, serving as both reactant and solvent) to achieve a 0.5 M solution.

  • Catalysis: Add concentrated Sulfuric Acid ( H2​SO4​ , 0.05 equiv) dropwise while stirring vigorously at room temperature.

  • Reaction & Self-Validation: Stir the mixture at 20–25 °C for 12–16 hours. Self-validation cue: Monitor the reaction's progress via Thin Layer Chromatography (TLC). Because the starting keto-acid is highly polar and strongly hydrogen-bonded, it will exhibit a significantly lower Rf​ value compared to the resulting keto-ester. The complete disappearance of the baseline spot confirms quantitative conversion.

  • Workup: Concentrate the mixture under reduced pressure (bath temperature < 30 °C to prevent late-stage ketalization). Dilute the residue with Ethyl Acetate, wash thoroughly with saturated aqueous NaHCO3​ until the aqueous layer is slightly basic (pH ~8), followed by brine. Dry over MgSO4​ and concentrate to yield the pure keto-ester.

Analytical Validation (E-E-A-T)

To ensure the scientific integrity of the synthesized product and confirm the preservation of the ketone, the following analytical benchmarks must be met:

  • Infrared (IR) Spectroscopy: The product must exhibit two distinct carbonyl stretching bands. The cyclohexanone C=O stretch will appear at ~1715 cm⁻¹ , while the newly formed ester C=O stretch will appear at a higher frequency, typically ~1735–1740 cm⁻¹ . The complete disappearance of the broad O-H stretch (2500–3300 cm⁻¹) confirms the consumption of the carboxylic acid.

  • ¹H NMR Spectroscopy: The appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.6 ppm for a methyl ester) must be observed. Crucially, the multiplet signals corresponding to the α -protons of the cyclohexanone ring (~2.3–2.4 ppm) must remain intact, and no signals corresponding to ketal alkyl groups should be present.

References

  • 21.6: Chemistry of Esters , Chemistry LibreTexts,[Link]

  • Converting Carboxylic Acids to Esters , Chemistry Steps,[Link]

  • Ester coupling reactions – an enduring challenge in the chemical synthesis of bioactive natural products , Royal Society of Chemistry (RSC),[Link]

  • Transformations of Glycerol into High-Value-Added Chemical Products: Ketalization and Esterification Reactions , MDPI,[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 3-(4-Oxocyclohexyl)propionic Acid

Introduction: The Strategic Importance of Reducing 3-(4-Oxocyclohexyl)propionic Acid 3-(4-Oxocyclohexyl)propionic acid is a bifunctional molecule featuring a cyclic ketone and a carboxylic acid. Its reduction product, 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reducing 3-(4-Oxocyclohexyl)propionic Acid

3-(4-Oxocyclohexyl)propionic acid is a bifunctional molecule featuring a cyclic ketone and a carboxylic acid. Its reduction product, 3-(4-hydroxycyclohexyl)propanoic acid[1], serves as a valuable building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals. The primary synthetic challenge lies in the chemoselective reduction of the cyclohexanone moiety without affecting the chemically robust carboxylic acid group. This guide provides a comprehensive overview of established catalytic reduction protocols, delving into the mechanistic rationale behind catalyst selection and reaction-condition optimization to achieve high-yield, selective conversion.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Pillar 1: Theoretical & Mechanistic Foundations of Ketone Reduction

The catalytic reduction of a ketone to a secondary alcohol is fundamentally a hydrogenation process. This transformation can be achieved through two primary pathways: direct hydrogenation using molecular hydrogen (H₂) or catalytic transfer hydrogenation (CTH) using a hydrogen-donor molecule.

Direct Catalytic Hydrogenation: This heterogeneous process typically involves a solid metal catalyst (e.g., Palladium, Platinum, Nickel) and gaseous hydrogen, often under pressure. The mechanism proceeds via several key steps:

  • Adsorption: Both the hydrogen gas and the ketone substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Hydride Transfer: The adsorbed ketone undergoes stepwise nucleophilic attack by the surface-bound hydride species. The carbonyl carbon is attacked first, forming a metal-alkoxide intermediate.

  • Protonation & Desorption: A second hydride addition (as a proton) to the oxygen atom, followed by desorption from the catalyst surface, yields the final alcohol product.

// Flow H2 -> H_ads [label="Adsorption &\nActivation"]; Ketone -> Ketone_ads [label="Adsorption"]; {rank=same; H_ads; Ketone_ads} Ketone_ads -> Intermediate [label="1st Hydride Transfer"]; H_ads -> Intermediate [style=invis]; Intermediate -> Alcohol_ads [label="2nd Hydride Transfer\n(Protonation)"]; Alcohol_ads -> Alcohol_des [label="Desorption"];

// Style H2, Ketone [fillcolor="#FCE8E6", color="#EA4335"]; H_ads, Ketone_ads, Intermediate, Alcohol_ads [fillcolor="#E8E8E8"]; }

Caption: Generalized workflow for direct catalytic hydrogenation of a ketone.

Catalytic Transfer Hydrogenation (CTH): CTH offers a practical alternative that avoids the need for high-pressure hydrogenation equipment. In this process, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate mediated by a catalyst, often a soluble ruthenium complex.[2][3][4] The catalyst facilitates a concerted or stepwise transfer of a hydride and a proton from the donor to the ketone. This method is particularly valued for its operational simplicity and safety in standard laboratory settings.

Pillar 2: Catalyst System Selection & Comparative Analysis

The choice of catalyst is paramount and depends on factors such as cost, desired selectivity, reaction conditions, and safety considerations. For 3-(4-Oxocyclohexyl)propionic Acid, the primary goal is to reduce the ketone while preserving the carboxylic acid.

Catalyst SystemKey AdvantagesKey ConsiderationsTypical Conditions
Palladium on Carbon (Pd/C) Highly active, robust, excellent chemoselectivity for ketones over carboxylic acids, easily removed by filtration.[5][6]Can be pyrophoric when dry; may require pressure.1-10 bar H₂, Room Temp to 80°C, Methanol/Ethanol solvent.
Raney® Nickel Very high activity, cost-effective.[7]Can be pyrophoric and requires careful handling; may show lower chemoselectivity under harsh conditions.[8]3-50 bar H₂, 50-150°C, often used in polar solvents like ethanol.
Ruthenium Catalysts (e.g., Ru/C, Ru-diamine complexes) Excellent for both direct and transfer hydrogenation; highly effective for cyclic ketones.[2][9] Chiral versions allow for asymmetric synthesis.[3][10]Higher cost compared to Ni or Pd. Homogeneous catalysts require more complex product separation.Direct: 10-50 bar H₂. Transfer: Formic acid or isopropanol as H-donor, often at elevated temperatures (80-130°C).[4][11]
Platinum Catalysts (e.g., PtO₂, Pt/C) Highly active for hydrogenation of cyclic ketones.[12]Can be less chemoselective and may promote hydrogenolysis or ring reduction under forcing conditions.Low to moderate H₂ pressure, often used in acidic media (e.g., acetic acid).

Pillar 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the selective reduction of 3-(4-Oxocyclohexyl)propionic Acid. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and substrate purity.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol leverages the most common and reliable method for this type of transformation, utilizing standard hydrogenation equipment.[6]

Materials:

  • 3-(4-Oxocyclohexyl)propionic Acid

  • 10% Palladium on Carbon (Pd/C), 50% wet paste

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas, high purity

  • Celite® or other filtration aid

  • Parr-type hydrogenation apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add 3-(4-Oxocyclohexyl)propionic Acid (1.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere (to prevent solvent ignition from dry catalyst), add 10% Pd/C (0.01-0.05 eq by weight of palladium metal). Safety Note: Handle Pd/C paste carefully. If it dries, it can become pyrophoric and ignite flammable solvents.[6]

  • Solvent Addition: Add sufficient methanol to fully dissolve the substrate and create a stirrable slurry (typically a 0.1-0.5 M concentration).

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~2 bar) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) three times in a similar manner. Pressurize the vessel to the desired pressure (e.g., 3-5 bar H₂).

  • Reaction: Begin vigorous stirring and heat to the target temperature (e.g., 40-60°C). The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. Alternatively, the reaction can be monitored by periodically taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing via TLC, GC-MS, or ¹H NMR.

  • Work-up: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to recover all the product. Caution: Do not allow the filter cake to dry completely in the air, as it can be pyrophoric. Quench the used catalyst by suspending it in water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-hydroxycyclohexyl)propanoic acid, which can be purified further by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using a Ruthenium Catalyst

This protocol provides an excellent alternative for laboratories not equipped for high-pressure hydrogenation, using formic acid as a safe and effective hydrogen source.[4]

Materials:

  • 3-(4-Oxocyclohexyl)propionic Acid

  • Ruthenium catalyst (e.g., Shvo's catalyst or a similar Ru-based CTH catalyst)

  • Formic Acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dioxane, Isopropanol, or Toluene)

  • Standard glassware with reflux condenser and magnetic stirring

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(4-Oxocyclohexyl)propionic Acid (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add triethylamine (2.5 eq) followed by formic acid (2.5 eq) to form the azeotropic mixture that serves as the hydrogen donor.

  • Catalyst Addition: Add the Ruthenium catalyst (0.005-0.02 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS or NMR analysis until all starting material has been consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved via column chromatography or recrystallization.

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// Edges start -> add_reagents; add_reagents -> purge [label="For Direct Hydrogenation"]; purge -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> filter; filter -> isolate; isolate -> end;

// Add a note for Transfer Hydrogenation note [label="Note: For Transfer Hydrogenation,\n'Purge' and 'Pressurize' steps\nare replaced with heating to reflux.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents -> note [style=dashed, arrowhead=none]; note -> react [style=dashed, label="Heat to reflux"]; }

Caption: Experimental workflow for a typical catalytic reduction reaction.

References

  • A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium on carbon catalysts. Johnson Matthey.
  • Hydrogenation of Ketones and Esters Catalyzed by Pd/C‒SiO2. ResearchGate.
  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group.
  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
  • Asymmetric Hydrogenation of Ketones by Ruthenium Catalysis. Thieme.
  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Application Notes and Protocols: Reduction of Ketones and Aldehydes to Alcohols with Lithium Pyrrolidinoborohydride. Benchchem.
  • Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions. ACS Publications. Available at: [Link]

  • Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution. Canadian Science Publishing. Available at: [Link]

  • Hydrogenation of halophenols to cyclohexanols using Raney Nickel–Aluminium alloy in saturated Ba(OH)2 solution under mild conditions. RSC Publishing. Available at: [Link]

  • (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5... ResearchGate.
  • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem.
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. ResearchGate.
  • Raney nickel. Wikipedia. Available at: [Link]

  • The Reduction of Aldehydes and Ketones. OpenOChem Learn. Available at: [Link]

  • How can I selective reduce a ketone in the presence of an acid and alkyne? ResearchGate. Available at: [Link]

  • Conversion of cyclohexanol into cyclohexylamine over Raney Ni in... ResearchGate.
  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. ACS Publications. Available at: [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

  • Chem 115. Andrew G Myers Research Group. Available at: [Link]

  • 3-(4-Hydroxycyclohexyl)propanoic acid. PubChem. Available at: [Link]

  • Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application... Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. Google Patents.
  • Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. PMC. Available at: [Link]

  • A kind of synthetic method of 3- cyclohexylpropionic acid. Google Patents.
  • Reduction of Propionic Acid over a Pd-Promoted ReOx/SiO2 Catalyst Probed by X-ray Absorption Spectroscopy and Transient Kinetic Analysis. OSTI.GOV. Available at: [Link]

  • Reaction Kinetics and Mechanism for the Catalytic Reduction of Propionic Acid over Supported ReO x Promoted by Pd. ResearchGate. Available at: [Link]

  • Transfer Hydrogenation with Waste‐Derived Aqueous Solutions of Formic Acid Catalysed by the SulfoShvo Catalyst. ResearchGate. Available at: [Link]

  • Catalytic Annulation Reactions: Preface to the Special Issue. MDPI. Available at: [Link]

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Method

purification and crystallization techniques for crude 3-(4-Oxocyclohexyl)propionic Acid

An In-Depth Guide to the Purification and Crystallization of 3-(4-Oxocyclohexyl)propionic Acid This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification and Crystallization of 3-(4-Oxocyclohexyl)propionic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust methodologies for the purification and crystallization of crude 3-(4-Oxocyclohexyl)propionic Acid (CAS No. 4883-70-9)[1][2][3]. As a bifunctional molecule incorporating both a ketone and a carboxylic acid, its purity is paramount for its application as a synthetic intermediate in the development of novel therapeutics. This document moves beyond simple step-by-step instructions to explain the underlying principles and critical parameters of each technique, ensuring reproducible and high-purity outcomes.

Understanding the Impurity Profile of Crude 3-(4-Oxocyclohexyl)propionic Acid

The efficacy of any purification strategy is predicated on a foundational understanding of the potential impurities. The synthesis of 3-(4-Oxocyclohexyl)propionic Acid, which often involves Michael-type additions or similar carbon-carbon bond-forming reactions followed by hydrolysis, can introduce a variety of impurities. These can include:

  • Unreacted Starting Materials: Such as cyclohexanone derivatives and acrylate esters.

  • Side-Reaction Byproducts: Including products from self-condensation of the ketone starting material[4].

  • Residual Solvents and Reagents: Organic solvents, acids, or bases used during the synthesis and work-up[5][6].

  • Related Structural Analogs: Isomers or incompletely reacted intermediates.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to tailor the purification strategy to the specific impurity profile[4].

Strategic Purification: A Multi-Modal Approach

A combination of techniques is often the most effective route to achieving high purity. The acidic nature of the target molecule allows for a highly selective initial purification step using acid-base extraction, followed by recrystallization for bulk purification or column chromatography for achieving the highest purity.

Acid-Base Extraction: Selective Removal of Neutral and Basic Impurities

Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the differential solubility of the acidic compound and neutral or basic impurities in aqueous and organic phases[7][8]. The carboxylic acid group of 3-(4-Oxocyclohexyl)propionic Acid can be deprotonated by a weak base, such as sodium bicarbonate, to form its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic phase[9].

Causality of Experimental Choices:

  • Choice of Base: Sodium bicarbonate (NaHCO₃) is a weak base, which is sufficient to deprotonate the carboxylic acid without promoting unwanted side reactions like enolization and subsequent condensation of the ketone functionality[8][9]. A strong base like sodium hydroxide is generally not recommended as it can be less selective.

  • Solvent System: A water-immiscible organic solvent like ethyl acetate or diethyl ether is chosen to dissolve the crude mixture. These solvents have good solubility for a wide range of organic compounds and are easily removed due to their low boiling points.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-(4-Oxocyclohexyl)propionic Acid in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. A typical ratio is 10 mL of solvent per 1 gram of crude material.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Use approximately one-third of the volume of the organic layer[5].

  • Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution. Allow the layers to separate fully.

  • Collection of Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the carboxylic acid[5]. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2), which can be checked with litmus paper[10]. This will protonate the carboxylate salt, causing the purified 3-(4-Oxocyclohexyl)propionic Acid to precipitate out of the solution as it is less soluble in water[10].

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add Saturated NaHCO3 (aq) A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (Sodium 3-(4-Oxocyclohexyl)propionate) C->E F Acidify with HCl (aq) E->F G Precipitation of Pure Acid F->G H Vacuum Filtration G->H I Pure Solid Product H->I

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Recrystallization: The Workhorse for Bulk Purification

Recrystallization is the most common and efficient method for purifying solid organic compounds[11]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point[11].

Causality of Experimental Choices:

  • Solvent Selection: The key to successful recrystallization is the choice of solvent. A good solvent system will exhibit a steep solubility curve for the target compound. For a molecule with both polar (carboxylic acid) and moderately non-polar (cyclohexanone ring) features, a mixed solvent system, such as ethyl acetate/hexanes or toluene, is often effective[4].

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of smaller, less pure crystals[11].

Protocol 2: Solvent Screening for Recrystallization

  • Sample Preparation: Place a small amount (5-10 mg) of the acid-base extracted product into several small test tubes[11].

  • Solvent Addition: Add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise to each test tube at room temperature until the solid is just covered.

  • Solubility at Room Temperature: Observe if the compound dissolves. If it dissolves completely, the solvent is not suitable for single-solvent recrystallization[11].

  • Solubility at Elevated Temperature: For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. If the compound dissolves upon heating, it is a good candidate solvent[11].

  • Crystallization upon Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is the ideal choice.

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds.
EthanolHigh78Often used in mixed solvent systems with water.
Ethyl AcetateMedium77A versatile solvent for moderately polar compounds.
TolueneLow111Good for less polar compounds.
HexanesLow69Often used as the "poor" solvent in a mixed-solvent system[12].

Protocol 3: Single-Solvent Recrystallization

  • Dissolution: Place the purified solid from the acid-base extraction into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid[11].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[4].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[4].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[12].

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adherent mother liquor containing impurities[12].

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Workflow for Recrystallization

A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Insoluble Impurities C->D Remove E Hot Saturated Solution C->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I J Mother Liquor (Soluble Impurities) H->J Discard

Caption: Workflow for Purification by Recrystallization.

Column Chromatography: For High-Purity Applications

For instances where recrystallization is ineffective or when very high purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent)[13].

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will adhere more strongly to the silica gel and elute more slowly[13].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Acidification of Eluent: Carboxylic acids often streak or "tail" on silica gel due to strong interactions. Adding a small amount (0.5-1%) of a volatile acid like acetic acid to the eluent system can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation[5].

Protocol 4: Column Chromatography

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with various ratios of hexanes and ethyl acetate. A good system will give the target compound an Rf value of approximately 0.3[4]. Remember to add 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform to avoid channeling[4].

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified 3-(4-Oxocyclohexyl)propionic Acid.

Quality Control and Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity[4]. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A single spot on the TLC plate in multiple solvent systems suggests high purity[4].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak in the chromatogram indicates a pure compound. Reversed-phase HPLC is commonly used for organic acids[14].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can be used to identify and quantify any residual solvents or major impurities[4].

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Recrystallization: Oiling out (formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system. Ensure slow cooling[4].
Recrystallization: No crystal formation upon coolingThe solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration. Seeding with a pure crystal can also help induce crystallization[4].
Acid-Base Extraction: Low recovery of the productIncomplete extraction or acidification.Perform multiple extractions with the base. Ensure the aqueous layer is acidified to a pH of ~2.
Column Chromatography: Poor separation of product and impuritiesThe eluent system is not optimized.Perform a more thorough TLC analysis with different solvent systems to find an optimal eluent for separation[4].
Column Chromatography: Streaking of the product spotStrong interaction between the carboxylic acid and silica gel.Add 0.5-1% acetic or formic acid to the eluent system[5].

Conclusion

The purification of 3-(4-Oxocyclohexyl)propionic Acid is a critical step in its utilization for research and drug development. By employing a strategic combination of acid-base extraction, recrystallization, and, if necessary, column chromatography, researchers can consistently obtain this valuable intermediate in high purity. Understanding the chemical principles behind each technique, as detailed in these application notes, empowers scientists to troubleshoot and optimize their purification protocols for maximal yield and purity.

References

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • LibreTexts. (2021). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemical Education Xchange. (2025). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 4883-70-9, 3-(4-Oxocyclohexyl)propionic Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). An overview on the presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • International Association of Pharmaceutical Sciences. (2018). A COMPREHENSIVE REVIEW ON THE STUDY OF IMPURITIES PRESENT IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

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Application

mass spectrometry fragmentation pattern of 3-(4-Oxocyclohexyl)propionic Acid

An In-depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Oxocyclohexyl)propionic Acid Authored by: A Senior Application Scientist Introduction 3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Mass Spectrometry Fragmentation of 3-(4-Oxocyclohexyl)propionic Acid

Authored by: A Senior Application Scientist

Introduction

3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule featuring a cyclohexanone ring and a propanoic acid side chain.[1][2] This unique architecture makes it a valuable building block in synthetic organic chemistry and a target for analytical characterization in various research and development settings, including pharmaceutical development and materials science. Understanding its behavior under mass spectrometric analysis is critical for its identification, structural elucidation, and quantitation in complex matrices.

This technical guide provides a detailed exploration of the expected mass spectrometry fragmentation patterns of 3-(4-Oxocyclohexyl)propionic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will delve into the mechanistic underpinnings of the fragmentation pathways, offer detailed protocols for sample analysis, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Analytical Workflow Overview

The structural characterization of 3-(4-Oxocyclohexyl)propionic acid via mass spectrometry involves a systematic workflow. This process begins with selecting the appropriate ionization technique based on the sample's properties and the desired analytical outcome, followed by data acquisition and detailed spectral interpretation to elucidate the fragmentation pathways.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation Prep Prepare dilute solution (e.g., 1-10 µg/mL in Methanol) Ionization_Choice Select Ionization Method (EI or ESI) Prep->Ionization_Choice GCMS GC-MS Analysis (EI) Ionization_Choice->GCMS Volatile Derivatized? LCMS LC-MS/MS Analysis (ESI) Ionization_Choice->LCMS Polar Non-volatile EI_Frag Analyze EI Fragmentation (α-cleavage, Rearrangements) GCMS->EI_Frag ESI_Frag Analyze ESI Fragmentation (Neutral Loss, Decarboxylation) LCMS->ESI_Frag Structure Structural Elucidation EI_Frag->Structure ESI_Frag->Structure

Caption: General workflow for the MS analysis of 3-(4-Oxocyclohexyl)propionic acid.

Part 1: Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[3] This provides a detailed molecular fingerprint useful for library matching and structural confirmation. The fragmentation of 3-(4-Oxocyclohexyl)propionic acid (Molecular Weight: 170.21 g/mol ) in EI-MS is dictated by its two primary functional groups: the cyclic ketone and the carboxylic acid.[1][2]

Key Fragmentation Pathways under EI

The initial event is the formation of a high-energy molecular ion (M•+), [M]⁺ at m/z 170. The fragmentation is then driven by the presence of the carbonyl group and the carboxylic acid moiety.

  • Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for ketones.[4][5][6] The bond adjacent to the carbonyl group breaks, leading to the formation of a stable acylium ion. For cyclic ketones, this results in ring-opening.[7] The major cleavage occurs at the α-bond of the cyclohexanone ring.[7]

  • Carboxylic Acid Fragmentation: Aliphatic carboxylic acids readily lose functional groups via cleavage next to the carbonyl. Prominent fragments arise from the loss of an OH radical (M-17) or the entire carboxyl group as a radical (M-45).[8]

  • Rearrangements and Neutral Losses: Complex rearrangements can occur following initial cleavage events. Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[7][9] Additionally, the loss of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO) is common.

EI_Fragmentation cluster_alpha α-Cleavage & Ring Opening cluster_acid Carboxylic Acid Fragmentation cluster_rearrangement Rearrangement & Secondary Fragmentation M_ion [M]⁺˙ m/z 170 frag_125 [M - COOH]⁺ m/z 125 M_ion->frag_125 - •COOH (45 Da) frag_153 [M - OH]⁺ m/z 153 M_ion->frag_153 - •OH (17 Da) frag_152 [M - H₂O]⁺˙ m/z 152 M_ion->frag_152 - H₂O (18 Da) frag_70 m/z 70 M_ion->frag_70 Complex Rearrangement frag_98 [Cyclohexanone Fragment]⁺ m/z 98 frag_125->frag_98 - C₂H₃ frag_55 [C₄H₇]⁺ m/z 55 frag_98->frag_55 - C₃H₅O• frag_42 m/z 42 frag_70->frag_42 - CO (28 Da)

Caption: Predicted major EI fragmentation pathways for 3-(4-Oxocyclohexyl)propionic Acid.

Part 2: Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation.[3] It is ideal for polar, non-volatile compounds like carboxylic acids. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative mode, the highly acidic carboxylic proton is lost, forming a stable carboxylate anion at m/z 169. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns.

  • Decarboxylation: The most common fragmentation pathway for carboxylate anions is the neutral loss of carbon dioxide (CO₂), a loss of 44 Da.[10][11] This is often the most abundant fragment ion.

  • Loss of Water: A neutral loss of water (H₂O, 18 Da) can also occur, particularly if a proton can be transferred from the cyclohexyl ring.[10]

ESI_Negative_Fragmentation M_minus_H [M-H]⁻ m/z 169 frag_125 [M-H-CO₂]⁻ m/z 125 M_minus_H->frag_125  - CO₂ (44 Da) (Decarboxylation) frag_151 [M-H-H₂O]⁻ m/z 151 M_minus_H->frag_151  - H₂O (18 Da) (Dehydration)  

Caption: Primary ESI-MS/MS fragmentation pathways in negative ion mode.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive mode, protonation can occur on either the ketone or carboxylic acid carbonyl oxygen, forming a precursor ion at m/z 171.

  • Loss of Water: The most facile fragmentation is the loss of a water molecule (18 Da), leading to a stable, resonance-delocalized cation.

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) is another plausible pathway.

Summary of Key Fragment Ions

The table below summarizes the predicted key fragment ions for 3-(4-Oxocyclohexyl)propionic acid across different ionization modes.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFragmentation Mechanism
EI 170 ([M]⁺˙)153•OH (17)α-Cleavage at COOH
152H₂O (18)Dehydration
125•COOH (45)Loss of Carboxyl Radical
98C₄H₈O₂ (86)Cyclohexanone Ring Fragment
55C₈H₁₁O₂ (139)Characteristic Cyclic Ketone Fragment[7][9]
ESI (-) 169 ([M-H]⁻)125CO₂ (44)Decarboxylation[10][11]
151H₂O (18)Dehydration
ESI (+) 171 ([M+H]⁺)153H₂O (18)Dehydration
125HCOOH (46)Loss of Formic Acid

Experimental Protocols

Protocol 1: GC-MS Analysis for EI Fragmentation

Objective: To acquire an Electron Ionization (EI) mass spectrum for structural fingerprinting.

  • Rationale: GC-MS is the standard technique for EI analysis of volatile or semi-volatile compounds. For carboxylic acids, derivatization is often recommended to improve volatility and peak shape, but direct analysis is possible.

Methodology:

  • Sample Preparation (Derivatization):

    • To a vial containing ~1 mg of 3-(4-Oxocyclohexyl)propionic acid, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes. This will convert the acidic proton to a trimethylsilyl (TMS) ester.

    • Cool to room temperature and dilute with ethyl acetate to a final concentration of ~10 µg/mL.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, 1 µL injection, 20:1 split ratio.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the TMS-derivatized analyte.

    • Analyze the mass spectrum, identifying the molecular ion ([M]⁺) and the key fragment ions.

    • Compare the fragmentation pattern to the predicted pathways and, if available, to a spectral library.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

Objective: To analyze the fragmentation of protonated and deprotonated molecular ions using ESI-MS/MS.

  • Rationale: LC-MS is ideal for the direct analysis of polar, non-volatile compounds without derivatization. ESI provides gentle ionization, and MS/MS allows for controlled fragmentation experiments.

Methodology:

  • Sample Preparation:

    • Dissolve 3-(4-Oxocyclohexyl)propionic acid in methanol or a mixture of water:acetonitrile (1:1) to a final concentration of 1 µg/mL.

  • Instrumentation (Example Parameters):

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

    • Source Parameters: Capillary Voltage: +4.5 kV (pos), -3.5 kV (neg); Source Temp: 500°C.

    • MS/MS: Perform product ion scans on the precursor ions m/z 171 (positive) and m/z 169 (negative). Use a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile.

  • Data Analysis:

    • Extract the chromatogram for the precursor ion masses.

    • Analyze the product ion spectra obtained from the MS/MS experiments.

    • Identify the major fragment ions and correlate them with the predicted neutral losses (e.g., loss of H₂O, CO₂).

Conclusion

The mass spectrometric fragmentation of 3-(4-Oxocyclohexyl)propionic acid is a predictable process governed by the well-established chemistry of its constituent functional groups. Under EI, fragmentation is extensive, driven by α-cleavage of the cyclohexanone ring and losses from the carboxylic acid side chain, providing a rich structural fingerprint. Under the softer conditions of ESI, fragmentation is controlled and primarily involves simple neutral losses such as decarboxylation ([M-H]⁻) and dehydration ([M+H]⁺), which are highly diagnostic for structural confirmation. The protocols and fragmentation guides provided herein serve as a robust framework for researchers engaged in the analysis and characterization of this and structurally related molecules.

References

  • Benchchem. Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.
  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
  • NextSDS. 3-[(4-oxocyclohexyl)oxy]propanoic acid — Chemical Substance Information.
  • Canadian Science Publishing. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis).
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-(2-Oxocyclohexyl)propanoic Acid.
  • Benchchem. Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Santa Cruz Biotechnology. 3-(2-Oxo-cyclohexyl)-propionic acid.
  • ACS Publications. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.

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Method

Application Note: A Robust and Scalable Protocol for the Industrial Manufacturing of 3-(4-Oxocyclohexyl)propionic Acid

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(4-Oxocyclohexyl)propionic Acid, a valuable bifunctional intermediate in the pharmaceutical and specialty chemical industries. The pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-(4-Oxocyclohexyl)propionic Acid, a valuable bifunctional intermediate in the pharmaceutical and specialty chemical industries. The presented protocol is designed for industrial-scale manufacturing, emphasizing safety, efficiency, and reproducibility. The chosen synthetic route involves the catalytic hydrogenation of the readily available precursor, 3-(4-hydroxyphenyl)propionic acid. This application note details the process chemistry, provides a step-by-step manufacturing protocol, outlines critical safety procedures, and specifies analytical methods for quality control.

Introduction and Strategic Approach

3-(4-Oxocyclohexyl)propionic acid (CAS No: 4883-70-9) is a key building block possessing both a ketone and a carboxylic acid moiety.[1][2] This dual functionality makes it a versatile starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

For industrial production, an ideal synthetic strategy must be economically viable, environmentally responsible, and highly scalable. The catalytic hydrogenation of 3-(4-hydroxyphenyl)propionic acid has been selected as the optimal manufacturing route. This approach is favored for several reasons:

  • High Atom Economy: The primary reaction involves the addition of hydrogen, with water being the only significant byproduct.

  • Precursor Availability: The starting material, 3-(4-hydroxyphenyl)propionic acid (also known as phloretic acid), is commercially available in bulk.[3][4]

  • Established Technology: Catalytic hydrogenation is a well-understood and mature technology in the chemical industry, with established equipment and safety protocols.[5]

  • Sustainability: This method avoids the use of stoichiometric, often hazardous, oxidizing or reducing agents, aligning with green chemistry principles.[5]

The overall transformation is depicted below:

Figure 1: Synthesis of 3-(4-Oxocyclohexyl)propionic Acid via Catalytic Hydrogenation

Caption: Overall synthetic transformation.

Process Chemistry and Parameter Optimization

The hydrogenation of a phenol to a cyclohexanone is a complex transformation. The reaction proceeds via the initial reduction of the aromatic ring to form a cyclohexanol intermediate, 3-(4-hydroxycyclohexyl)propanoic acid.[6] Subsequent oxidation of the secondary alcohol to the ketone is achieved in the same pot. While various catalysts can be employed for aromatic ring saturation, rhodium-based catalysts, particularly rhodium on a carbon support (Rh/C), are exceptionally effective for the hydrogenation of phenols under acidic conditions.

Causality Behind Experimental Choices:

  • Catalyst Selection: Rhodium on Carbon (Rh/C) is chosen over more common catalysts like Palladium on Carbon (Pd/C) for this specific transformation. While Pd/C is excellent for many reductions, Rh/C often shows superior activity and selectivity for the hydrogenation of aromatic rings, especially under the mild acidic conditions required here.[7]

  • Solvent System: Acetic acid serves a dual purpose. It is an excellent solvent for the starting material and product, and its acidic nature helps to prevent catalyst poisoning and promotes the desired reaction pathway. The use of an acidic solvent is a known strategy to improve the efficiency of such hydrogenations.[8]

  • Hydrogen Pressure: The reaction rate is directly influenced by the partial pressure of hydrogen. Operating at elevated pressures (e.g., 10-20 bar) significantly increases the concentration of dissolved hydrogen, thereby accelerating the reaction and improving throughput.[9]

  • Temperature Control: Hydrogenation is a highly exothermic process.[5] Precise temperature control is critical not only for safety to prevent a thermal runaway but also for product quality, as excessive temperatures can lead to side reactions and degradation. An efficient cooling system for the reactor is mandatory.[9]

  • Agitation: Efficient mixing is crucial to ensure effective contact between the three phases: solid catalyst, liquid substrate solution, and gaseous hydrogen. Inadequate agitation can lead to mass transfer limitations, resulting in slow and incomplete reactions.[5][10]

Industrial Manufacturing Protocol

This protocol is designed for a standard industrial hydrogenation reactor (e.g., 2000 L capacity) constructed from stainless steel or Hastelloy. All operations must be conducted in compliance with local and federal safety regulations for high-pressure gas reactions.[11]

Part A: Reactor Preparation and Safety Checks

Safety is the foremost priority in any hydrogenation process. The combination of flammable hydrogen gas, pyrophoric catalysts, and high pressure presents significant risks if not managed properly.[9][12]

Caption: Mandatory pre-operation safety checks.

  • Reactor Inspection: Before starting, thoroughly inspect the reactor body, seals, pressure gauges, and safety devices (rupture discs, relief valves).[13]

  • Inerting: Purge the reactor vessel at least three times with an inert gas, typically nitrogen, to remove all traces of oxygen and prevent the formation of an explosive atmosphere.[9][13]

  • Leak Test: Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended operating pressure (e.g., 25 bar) and monitor for any pressure drop over a minimum of 30 minutes.[13] This step is non-negotiable.

  • Catalyst Handling: The 5% Rh/C catalyst is often pyrophoric, especially after use. It must be handled under an inert atmosphere or as a wet slurry to prevent spontaneous ignition upon contact with air.[12]

Part B: Reaction Execution

The following table summarizes the quantities and parameters for a typical batch.

ParameterValueRationale / Notes
Reactor Volume 2000 LStandard industrial scale.
Starting Material 100 kg (594.6 mol)3-(4-Hydroxyphenyl)propionic Acid
Solvent 1000 LGlacial Acetic Acid
Catalyst 2.0 kg (2% w/w)5% Rhodium on Carbon (50% wet)
Hydrogen Pressure 20 bar (approx. 290 psi)Ensures sufficient H₂ for reaction rate.
Temperature 70-80 °CBalances reaction rate and stability.
Agitation Speed 100-150 RPMTo ensure efficient gas-liquid mixing.
Reaction Time 8-12 hoursMonitor via H₂ uptake and IPC.
Expected Yield 90-95%Based on typical process efficiency.
Expected Purity >98% (Crude)Before final purification.

Step-by-Step Procedure:

  • Charging:

    • Charge the inerted reactor with glacial acetic acid (1000 L).

    • Add 3-(4-hydroxyphenyl)propionic acid (100 kg) to the solvent with agitation to ensure dissolution.

    • In a separate vessel, prepare a slurry of the 5% Rh/C catalyst (2.0 kg) in a small amount of glacial acetic acid. Transfer this slurry to the reactor via a pressure-equalized charging port.

  • Pressurization and Heating:

    • Seal the reactor.

    • Begin agitation (100-150 RPM).

    • Pressurize the reactor with hydrogen to 20 bar.

    • Slowly heat the reaction mixture to the target temperature of 70-80 °C. The heating should be controlled, as the reaction will become exothermic once initiated.[5]

  • Reaction Monitoring:

    • Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases.

    • Maintain a constant temperature using the reactor's cooling jacket to manage the exothermic heat of reaction.[9]

    • Take samples periodically (via a secure sampling port) for in-process control (IPC) analysis by HPLC to confirm the disappearance of the starting material.

Part C: Work-up and Product Isolation
  • Cooldown and Depressurization:

    • Once the reaction is complete, stop the heating and cool the reactor to ambient temperature (< 25 °C).

    • Safely vent the excess hydrogen gas to a designated flare or scrubbing system.

    • Purge the reactor three times with nitrogen to remove all residual hydrogen.[13]

  • Catalyst Filtration:

    • Transfer the reaction mixture through a closed-system filter (e.g., a Nutsche filter) to remove the Rh/C catalyst. The filtration must be performed under a nitrogen blanket to prevent the pyrophoric catalyst from contacting air.

    • Wash the catalyst cake with a portion of fresh acetic acid (approx. 50 L) to recover any entrained product.

  • Solvent Removal:

    • Transfer the combined filtrate to a glass-lined reactor suitable for distillation.

    • Concentrate the solution by removing the acetic acid under reduced pressure.

    • The crude 3-(4-Oxocyclohexyl)propionic Acid will be obtained as a solid or a thick oil.

Part D: Purification

Recrystallization is an effective and scalable method for purifying the final product.[14]

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate and heptane (e.g., a 1:2 ratio).

  • Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling can be staged, first to room temperature, then to 0-5 °C, to maximize yield.

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold heptane to remove any remaining impurities.

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the final product meets the required specifications. Methods should be developed and validated according to established guidelines.[15]

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white solidConfirms physical form.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureStructural confirmation.
Assay/Purity HPLC-UV (e.g., at 210 nm)≥ 99.0%Quantifies product purity.[16]
Melting Point Capillary MethodReport rangePhysical property check.
Residual Solvents Headspace GCAcetic Acid, Ethyl Acetate, Heptane < ICH limitsEnsures removal of process solvents.

References

  • Vertex AI Search. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • H.E.L Group. (2026, February 2).
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  • Neuland Labs. (2022, August 30).
  • CHIMIA. (2021, November 11). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • Scribd.
  • ResearchGate. (2026, March 17). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • ACS Publications. (2013, March 27).
  • Publications. (2015, January 7). Hydrogen Technologies Safety Guide.
  • Chandra, T., & Zebrowski, J. P. (N.d.).
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  • Google Patents. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.
  • Benchchem. Technical Support Center: 3-(2-Oxocyclohexyl)
  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Google Patents. US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)
  • Tokyo Chemical Industry.
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  • Sigma-Aldrich. 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3.
  • BLD Pharm. 4883-70-9|3-(4-Oxocyclohexyl)propionic acid.
  • 001CHEMICAL. CAS No. 4883-70-9, 3-(4-Oxocyclohexyl)propionic Acid.
  • PMC.
  • (N.d.). Bio-produced Propionic Acid: A Review.
  • Google Patents.
  • PubChem. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394.
  • Benchchem. refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid.
  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Thermo Fisher Scientific. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.
  • ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • (N.d.). ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW.
  • A2B Chem. 501-97-3 | MFCD00002778 | 3-(4-Hydroxyphenyl)propionic acid.
  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • (N.d.). Determination of Organic Acids in Tobacco by Reversed Phase.
  • (2020, June 15).
  • ResearchGate. Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid | Request PDF.
  • PubChem. 3-(4-Hydroxycyclohexyl)propanoic acid | C9H16O3 | CID 349189.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Oxocyclohexyl)propionic Acid

Welcome to the Application Scientist Support Portal. Synthesizing 3-(4-Oxocyclohexyl)propionic Acid from 3-(4-hydroxyphenyl)propionic acid is a classic two-step workflow involving aromatic ring hydrogenation followed by...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 3-(4-Oxocyclohexyl)propionic Acid from 3-(4-hydroxyphenyl)propionic acid is a classic two-step workflow involving aromatic ring hydrogenation followed by secondary alcohol oxidation. However, researchers frequently encounter severe yield drops due to catalyst hydrogenolysis in Step 1 or product loss during the aqueous workup in Step 2.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible synthesis.

Synthesis Pathway Visualization

SynthesisPathway A 3-(4-Hydroxyphenyl) propionic acid B 3-(4-Hydroxycyclohexyl) propionic acid A->B Step 1: Hydrogenation (Rh/Al2O3, H2, 50 psi) C 3-(4-Oxocyclohexyl) propionic acid B->C Step 2: Oxidation (TEMPO, NaOCl, KBr)

Synthesis of 3-(4-oxocyclohexyl)propionic acid via hydrogenation and TEMPO oxidation.

Step 1: Catalytic Hydrogenation

Objective: Reduce the aromatic ring without cleaving the C-OH bond.

Validated Protocol
  • Preparation: Charge a high-pressure Parr reactor with 3-(4-hydroxyphenyl)propionic acid (1.0 eq), 5% Rh/Al₂O₃ (10 wt% relative to substrate), and 50% aqueous ethanol to achieve a 0.5 M concentration.

  • Purging: Seal the reactor. Purge the vessel with N₂ (3×) to remove oxygen, followed by H₂ (3×).

  • Reaction: Pressurize the reactor to 50 psi with H₂. Heat the mixture to 60 °C with vigorous stirring (800 rpm) for 12–16 hours.

  • Monitoring: Monitor the pressure gauge. The reaction is self-validating; hydrogen uptake will cease exactly when the theoretical equivalents of H₂ have been consumed.

  • Workup: Cool the reactor to room temperature, carefully vent the H₂, and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst, washing the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-(4-hydroxycyclohexyl)propionic acid as a viscous oil or white solid.

FAQ & Troubleshooting

Q: Why is my yield of the cyclohexanol intermediate so low, and why am I seeing 3-cyclohexylpropionic acid? A: You are experiencing hydrogenolysis (cleavage of the C-OH bond). This is almost always caused by using Palladium on Carbon (Pd/C) as the catalyst. Pd/C is highly active but notoriously promotes the deoxygenation of benzylic and phenolic hydroxyl groups. The Fix: Switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃). Rhodium is mechanistically superior for the saturation of phenol rings because it suppresses the hydrogenolysis pathway, ensuring the hydroxyl group remains intact [1].

Q: The hydrogenation stalled at 50% conversion. What happened? A: Catalyst poisoning or insufficient mass transfer. Phenolic starting materials can sometimes contain trace sulfur or halide impurities from upstream synthesis. Ensure your starting material is highly purified. Additionally, aromatic hydrogenation is a three-phase system (solid catalyst, liquid solvent, gas H₂); if your stirring rate is below 800 rpm, hydrogen dissolution into the solvent becomes the rate-limiting step.

Step 2: Oxidation to the Ketone

Objective: Selectively oxidize the secondary alcohol to a ketone without over-oxidation or product loss.

Validated Protocol
  • Preparation: Dissolve the crude 3-(4-hydroxycyclohexyl)propionic acid (1.0 eq) in dichloromethane (DCM) to a concentration of 0.3 M.

  • Catalyst Addition: Add a solution of KBr (0.1 eq) and TEMPO (0.01 eq) dissolved in an equal volume of water.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Vigorous stirring is mandatory for this biphasic reaction.

  • Oxidation: Slowly add aqueous NaOCl (1.2 eq, buffered to pH 8.5–9.0 with NaHCO₃) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • Quenching: Stir for 1 hour at 0 °C. Verify completion via GC-MS. Quench the excess oxidant by adding saturated aqueous Na₂S₂O₃ (0.2 eq).

  • Critical Extraction: Acidify the aqueous layer to pH 2.0 using 2M HCl. Saturate the aqueous layer completely with solid NaCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3×). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(4-Oxocyclohexyl)propionic Acid.

FAQ & Troubleshooting

Troubleshooting Issue Low Yield in Oxidation Step Check Check Reaction Conversion (GC-MS or TLC) Issue->Check Incomplete Incomplete Conversion (Starting Material Remains) Check->Incomplete Loss Complete Conversion (Product Lost in Workup) Check->Loss Fix1 Increase NaOCl equivalents or verify TEMPO activity Incomplete->Fix1 Fix2 Acidify aqueous to pH 2 & saturate with NaCl Loss->Fix2

Troubleshooting logic tree for resolving low yield during the oxidation step.

Q: Why should I use TEMPO/Bleach instead of a standard Jones Oxidation? A: While Jones reagent (CrO₃/H₂SO₄) is a classic method for oxidizing secondary alcohols, it is highly acidic and prone to causing Baeyer-Villiger-type over-oxidation or ring cleavage. Furthermore, it generates toxic Cr(VI) waste. The TEMPO-catalyzed oxidation utilizes the N-oxoammonium salt as the active oxidant, which is highly chemoselective, operates under mild conditions, and prevents degradation of the carboxylic acid tail [2] [3].

Q: GC-MS shows 100% conversion, but my isolated yield is only 30%. Where is my product? A: It is in your aqueous waste. 3-(4-Oxocyclohexyl)propionic Acid contains both a polar ketone and a carboxylic acid, making it highly water-soluble. If you do not explicitly acidify the aqueous layer to pH 2 (to protonate the carboxylate into its less soluble acid form) and heavily salt the aqueous layer with NaCl (to decrease the solubility of the organic compound via the salting-out effect), the product will partition poorly into the organic extraction solvent.

Data Presentation: Oxidation Strategy Comparison

To further justify the experimental design, the table below summarizes the causality behind choosing TEMPO over alternative oxidation methods for this specific substrate.

Oxidation MethodReagents UsedYield PotentialScalabilityPrimary Drawback / Causality for Rejection
TEMPO / Bleach TEMPO, NaOCl, KBr, DCM/H₂OHigh (85–95%) Excellent Requires strict pH (8.5–9.0) and temperature (<5 °C) control to maintain the active N-oxoammonium species.
Jones Oxidation CrO₃, H₂SO₄, AcetoneModerate (60–70%)PoorGenerates toxic heavy metal waste; harsh acidic conditions risk over-oxidation and ring cleavage.
Swern Oxidation Oxalyl chloride, DMSO, Et₃NGood (75–85%)ModerateRequires strict cryogenic conditions (-78 °C); generates highly malodorous dimethyl sulfide (DMS) gas.

References

  • Title: Haptophilicity and Substrate-Directed Reactivity in Diastereoselective Heterogeneous Hydrogenation Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Discussion Addendum for: Oxidation of Nerol to Neral with Iodosobenzene and TEMPO Source: Organic Syntheses URL: [Link]

  • Title: Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions Source: National Institutes of Health (PMC) URL: [Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Oxocyclohexyl)propionic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3-(4-Oxocyclohexyl)propionic Acid and its derivatives. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3-(4-Oxocyclohexyl)propionic Acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable chemical intermediate. Our focus is on providing practical, field-tested insights and robust protocols to ensure reproducible, high-yield results.

The most reliable and scalable synthetic route to 3-(4-Oxocyclohexyl)propionic Acid involves a two-step process starting from the commercially available 3-(4-Hydroxyphenyl)propionic acid. This pathway includes:

  • Catalytic Hydrogenation: Reduction of the aromatic ring to form 3-(4-Hydroxycyclohexyl)propionic acid.

  • Oxidation: Conversion of the secondary alcohol to the target ketone.

This guide is structured to address specific issues that may arise during each of these critical stages.

G cluster_0 Synthetic Pathway Start 3-(4-Hydroxyphenyl)propionic Acid Inter 3-(4-Hydroxycyclohexyl)propionic Acid Start->Inter Step 1: Catalytic Hydrogenation (e.g., H₂, Rh/C) End 3-(4-Oxocyclohexyl)propionic Acid Inter->End Step 2: Oxidation (e.g., Jones Reagent)

Caption: Overall synthetic workflow for 3-(4-Oxocyclohexyl)propionic Acid.

Part 1: Catalytic Hydrogenation of 3-(4-Hydroxyphenyl)propionic Acid

The hydrogenation of the phenolic ring is a critical step that requires careful control of catalyst, pressure, and temperature to achieve high conversion and selectivity, yielding the intermediate 3-(4-Hydroxycyclohexyl)propionic acid.[1]

Experimental Protocol: Hydrogenation using Rhodium on Carbon (Rh/C)
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(4-Hydroxyphenyl)propionic acid (1.0 eq).

  • Solvent & Catalyst Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of starting material). Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Rhodium on Carbon catalyst (typically 1-5 mol% Rh relative to the substrate).

  • Sealing & Purging: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction can also be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(4-Hydroxycyclohexyl)propionic acid, which can be used in the next step or purified further.

Troubleshooting & FAQs: Hydrogenation Step

Q1: My hydrogenation reaction is slow or incomplete. What are the primary causes?

A1: Sluggish hydrogenation can stem from several factors:

  • Catalyst Activity: The catalyst may be old, poisoned, or improperly handled. Catalysts like Rh/C are pyrophoric and sensitive to air.[2] Ensure it is handled under an inert atmosphere. If activity is low, consider using a fresh batch of catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can slow the reaction rate. Ensure your system is leak-free and the pressure is maintained. For challenging substrates, increasing the pressure is often effective.

  • Purity of Substrate/Solvent: Impurities in the starting material or solvent (especially sulfur-containing compounds) can poison the catalyst. Ensure high-purity reagents are used.

  • Mass Transfer Limitations: Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst. Ensure the stirring is vigorous enough to create a good slurry and facilitate gas dissolution.

Q2: I'm observing side products, such as hydrogenolysis of the hydroxyl group. How can I improve selectivity?

A2: Selectivity is key. To minimize unwanted side reactions:

  • Catalyst Choice: Rhodium-based catalysts are generally excellent for aromatic ring hydrogenation with good selectivity.[2] Palladium (Pd) catalysts can sometimes promote hydrogenolysis, especially under acidic conditions or at higher temperatures. Ruthenium (Ru) is also a viable alternative.

  • Reaction Conditions: Use the mildest conditions possible. Start with lower temperatures (e.g., 25-50°C) and pressures. Over-reduction is more likely at elevated temperatures and pressures.

  • Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common. Acetic acid can be used but may promote side reactions depending on the catalyst.

Q3: How do I effectively monitor the progress of the reaction?

A3: Monitoring is crucial for optimization.

  • Hydrogen Uptake: In a closed system, the drop in pressure is a direct measure of hydrogen consumption and, therefore, reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick method. The product, 3-(4-hydroxycyclohexyl)propionic acid, will be significantly more polar than the starting aromatic acid. A suitable mobile phase might be Ethyl Acetate/Hexanes with 1% acetic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of starting material and the formation of products and impurities.[3][4]

Parameter Recommendation & Rationale
Catalyst 5% Rh/C or 5% Ru/C. Rhodium is highly active and selective for aromatic ring reduction.
Catalyst Loading 1-5 mol %. Higher loading increases reaction rate but also cost.
Solvent Methanol, Ethanol. Protic solvents are generally effective for this transformation.
H₂ Pressure 100-500 psi. Higher pressure increases the rate but may reduce selectivity.
Temperature 50-80°C. Balances reaction rate against potential side reactions.
Stirring >1000 RPM. Vigorous stirring is critical to overcome mass transfer limitations.
Part 2: Oxidation of 3-(4-Hydroxycyclohexyl)propionic Acid

The second step involves the selective oxidation of the secondary alcohol to a ketone. The choice of oxidant is critical to avoid side reactions and ensure a clean conversion to the final product.

Experimental Protocol: Jones Oxidation
  • Dissolution: Dissolve 3-(4-Hydroxycyclohexyl)propionic acid (1.0 eq) in acetone (15-25 mL per gram) in a flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the stirred solution. Monitor the color of the reaction; a persistent orange/brown color indicates that the alcohol has been consumed and excess oxidant is present.

  • Quenching: Once the reaction is complete (typically confirmed by TLC), quench the excess oxidant by the careful addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.

  • Filtration & Extraction: Dilute the mixture with water and extract the product several times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by a wash with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-(4-Oxocyclohexyl)propionic Acid.

Troubleshooting & FAQs: Oxidation Step

Q1: My oxidation reaction is incomplete, even after adding excess oxidant.

A1: This issue often points to reagent quality or reaction setup.

  • Reagent Quality: Jones reagent should be freshly prepared for best results. The quality of the acetone is also critical; it must be free of other alcohols that would consume the reagent.

  • Temperature: While the addition is done in an ice bath to control the initial exotherm, the reaction may need to be warmed to room temperature to go to completion.

  • Acidity: The reaction requires acidic conditions. Ensure the Jones reagent was prepared correctly with the specified amount of sulfuric acid.

Q2: I am concerned about using chromium reagents due to their toxicity. What are some alternative oxidation methods?

A2: Several chromium-free alternatives exist, each with its own advantages:

  • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is performed at very low temperatures (-78°C) and is very mild, minimizing side reactions. Work-up can be odorous due to dimethyl sulfide formation.

  • Dess-Martin Periodinane (DMP): A popular, mild, and highly efficient oxidant. The reaction is typically run at room temperature in a chlorinated solvent like dichloromethane (DCM).

  • Parikh-Doering Oxidation: Uses the SO₃•pyridine complex and DMSO. It is a very mild method that can be run at room temperature.

Oxidant Pros Cons Typical Conditions
Jones Reagent Inexpensive, powerful, fast reaction.Toxic (Cr(VI)), harsh acidic conditions, difficult work-up.Acetone, 0°C to RT
Swern Oxidation Mild, high yield, minimal side reactions.Requires low temp (-78°C), odorous byproduct, sensitive to water.DMSO, Oxalyl Chloride, Et₃N, DCM
Dess-Martin Mild, fast, room temperature, high yield.Expensive, potentially explosive under heat/shock.DCM, Room Temperature
Part 3: Purification and Characterization

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts.

FAQs: Purification & Analysis

Q1: What is the most effective method for purifying the final product?

A1: The choice depends on the scale and purity required.

  • Recrystallization: This is an excellent method for large-scale purification if a suitable solvent system can be found.[5] A mixed solvent system like ethyl acetate/hexanes is a good starting point. The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to slowly cool, causing the pure product to crystallize.

  • Column Chromatography: For smaller scales or to separate impurities with similar polarity, silica gel column chromatography is the method of choice.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes, with a small amount (0.5-1%) of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[5] To resolve this:

  • Add More Solvent: Add a bit more of the "good" solvent (the one the compound is more soluble in) to the hot mixture to increase the saturation temperature.

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling process.

  • Scratch/Seed: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a small seed crystal of the pure product to induce crystallization.

Q3: Which analytical techniques should I use to confirm my final product's identity and purity?

A3: A combination of spectroscopic and chromatographic methods is recommended for full characterization.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should see the disappearance of aromatic protons and the appearance of aliphatic cyclohexane protons. The carboxylic acid proton will appear as a broad singlet downfield (>10 ppm).[6]

  • Infrared (IR) Spectroscopy: IR will confirm the presence of the key functional groups. Expect to see a strong C=O stretch for the ketone (~1715 cm⁻¹) and another for the carboxylic acid (~1700 cm⁻¹), which may overlap. A broad O-H stretch for the carboxylic acid will also be present (~2500-3300 cm⁻¹).[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

  • HPLC: This is the best method for quantifying the purity of the final compound.[3][4]

G cluster_1 Purification Troubleshooting Crude Crude Product Isolated TLC Analyze by TLC Crude->TLC SingleSpot Single Spot by TLC? TLC->SingleSpot Recrystal Attempt Recrystallization SingleSpot->Recrystal Yes Column Perform Column Chromatography SingleSpot->Column No (Multiple Spots) OilingOut Product Oils Out? Recrystal->OilingOut Success Pure Product Obtained OilingOut->Success No AdjustSolvent Adjust Solvent / Cool Slowly OilingOut->AdjustSolvent Yes AdjustSolvent->Recrystal Column->Success

Caption: A general workflow for troubleshooting the purification process.

References
  • BenchChem. (2025). An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: 3-(2-Oxocyclohexyl)
  • PubChem. 3-(4-Hydroxycyclohexyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Clariant. Advanced catalysts for more efficient hydrogenation processes. Clariant. [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 3-(2-Oxocyclohexyl)propanoic Acid: A Technical Guide. BenchChem.
  • Longdom Publishing. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food Science and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Long-Term Storage of 3-(4-Oxocyclohexyl)propionic Acid

Welcome to the Technical Support Center for 3-(4-Oxocyclohexyl)propionic Acid (CAS: 1123-25-7) . As a bifunctional molecule containing both a cyclic ketone and a carboxylic acid moiety, its stability is governed by the o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Oxocyclohexyl)propionic Acid (CAS: 1123-25-7) . As a bifunctional molecule containing both a cyclic ketone and a carboxylic acid moiety, its stability is governed by the orthogonal reactivities of these two groups. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to prevent degradation during long-term storage.

Mechanistic Grounding: Understanding Degradation Pathways

To effectively preserve 3-(4-Oxocyclohexyl)propionic Acid, we must first understand the causality behind its degradation. The molecule is primarily vulnerable at the cyclic ketone site, with secondary risks associated with the carboxylic acid tail.

  • Photolytic Cleavage (Ketone Moiety): Ketones are highly susceptible to photoexcitation. Upon exposure to UV or ambient visible light, the carbonyl group undergoes intersystem crossing to an excited triplet state. This triggers Norrish Type I (alpha-cleavage) or Norrish Type II (gamma-hydrogen abstraction) reactions[1]. These photochemical pathways generate radical intermediates that rapidly propagate into complex degradation mixtures.

  • Aldol Condensation (Ketone Moiety): Even in the solid state, trace moisture and the inherent acidity of the propionic acid side chain can auto-catalyze intermolecular aldol condensations. This reaction converts the monomeric ketone into high-molecular-weight oligomers, which manifest physically as a yellowing or "sticky" appearance[2].

  • Oxidative & Thermal Stress: The alpha-protons adjacent to the cyclic ketone are slightly acidic and prone to auto-oxidation in the presence of atmospheric oxygen, forming hydroperoxides. Furthermore, while the carboxylic acid is generally stable, elevated temperatures can accelerate oxidative degradation and potential decarboxylation pathways, though the latter requires extreme thermal stress[3].

DegradationMechanisms Target 3-(4-Oxocyclohexyl) propionic Acid Light Photon Absorption (UV/Vis Light) Target->Light HeatAcid Thermal Stress & Trace Acidity Target->HeatAcid Oxygen Atmospheric Oxygen (O2 Exposure) Target->Oxygen Norrish Norrish Type I / II Photocleavage Light->Norrish Aldol Aldol Condensation (Intermolecular) HeatAcid->Aldol Oxidation Alpha-Proton Auto-oxidation Oxygen->Oxidation Radicals Radical Intermediates & Ring Opening Norrish->Radicals Oligomers High-MW Oligomers (Yellowing/Caking) Aldol->Oligomers Peroxides Hydroperoxides & Chain Scission Oxidation->Peroxides Degradation Loss of Purity / Assay Failure Radicals->Degradation Oligomers->Degradation Peroxides->Degradation

Mechanistic pathways of 3-(4-Oxocyclohexyl)propionic Acid degradation via photolysis and oxidation.

Troubleshooting Guides & FAQs

Q: My 3-(4-Oxocyclohexyl)propionic Acid powder turned yellow and sticky after 3 months on the bench. What happened? A: This is a classic presentation of combined photolytic and thermal degradation. Exposure to ambient light triggers Norrish Type I and II photocleavage of the cyclic ketone[1]. Simultaneously, room temperature storage allows the carboxylic acid moiety to auto-catalyze aldol condensation of the ketone groups, forming high-molecular-weight, conjugated oligomers that appear yellow and sticky[2]. Resolution: Discard the compromised batch. Future batches must be stored in amber vials at 2-8°C or lower.

Q: I observed a drop in HPLC purity with new broad peaks eluting later in the run. Is this decarboxylation? A: Unlikely. While carboxylic acids can undergo decarboxylation under extreme thermal stress[3], 3-(4-Oxocyclohexyl)propionic Acid lacks the beta-keto structural arrangement required for facile room-temperature decarboxylation. The late-eluting broad peaks are almost certainly hydrophobic oligomers formed via aldol condensation[2]. Resolution: Ensure the material is stored under strictly anhydrous conditions, as moisture facilitates proton transfer in condensation reactions.

Q: Can I prepare a stock solution in methanol or ethanol and store it at -20°C for long-term use? A: We strongly advise against this. Storing carboxylic acids in primary alcohols for extended periods leads to Fischer esterification, yielding the methyl or ethyl ester of 3-(4-Oxocyclohexyl)propionic Acid. Resolution: If a stock solution is mandatory, use an anhydrous, aprotic solvent like DMSO. Note that DMSO solutions should be aliquoted and stored at -20°C for no longer than 2 months to prevent solvent-mediated degradation and freeze-thaw precipitation[4].

Q: Why do you recommend Argon over Nitrogen for the inert gas backfill? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you backfill a vial, Argon sinks and creates a protective physical blanket over the solid powder, effectively displacing atmospheric oxygen and preventing alpha-proton auto-oxidation. Nitrogen tends to mix with ambient air and escape more readily during the capping process.

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

To ensure scientific integrity, this protocol incorporates validation steps to verify the efficacy of the storage conditions. Do not rely on passive storage; treat storage as an active experimental parameter.

Phase 1: Baseline Validation
  • Initial Purity Check: Before placing a new batch into long-term storage, run a baseline HPLC-UV (e.g., 210 nm) and Karl Fischer titration to establish initial purity and water content. Document these metrics as your reference standard.

Phase 2: Aliquoting and Packaging
  • Minimize Headspace: Transfer the dry powder into appropriately sized amber glass vials. Amber glass is mandatory to block UV/Vis light and prevent Norrish radical generation[1]. The powder should fill at least 70% of the vial volume to minimize atmospheric headspace.

  • Argon Blanketing: Introduce a gentle stream of high-purity Argon gas (99.999%) into the vial for 10-15 seconds. Ensure the flow rate is low enough to avoid aerosolizing the powder.

  • Primary Seal: Cap tightly with a PTFE-lined septum cap. PTFE is required to prevent plasticizer leaching, which can react with the organic moieties over time.

Phase 3: Environmental Control & Self-Validation
  • Secondary Containment: Place the sealed amber vials into a secondary container (e.g., a Mylar foil pouch or a vacuum-sealed desiccator jar).

  • Moisture Scavenging: Add a self-indicating silica gel desiccant packet to the secondary container.

    • Self-Validation Step: The colorimetric indicator provides visual proof (e.g., blue to pink) that the micro-environment remains anhydrous. If the desiccant changes color, the primary seal has been compromised.

  • Thermal Control: Store the secondary container in a monitored freezer at -20°C for long-term storage (>3 months) or a refrigerator at 2-8°C for short-term working stocks (<3 months)[5].

Quantitative Data: Storage Condition Efficacy

The following table synthesizes the expected stability outcomes based on various storage parameters.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected Shelf-LifePrimary Degradation Risk
Optimal (Long-Term) ArgonShielded (Amber)-20°C> 24 MonthsNegligible
Acceptable (Short-Term) Nitrogen / Dry AirShielded (Amber)2-8°C6 - 12 MonthsSlow Aldol Condensation
Suboptimal Ambient AirShielded (Amber)20-25°C1 - 3 MonthsAuto-oxidation, Caking
Destructive Ambient AirExposed (Clear)20-25°C< 2 WeeksNorrish Photolysis[1]
Solution (DMSO) SealedShielded-20°CUp to 2 Months[4]Solvent interaction / Freezing

References

  • Source: fishersci.
  • Source: nih.
  • Source: researchgate.
  • Source: qsaranalytics.com.
  • Source: chemicalbook.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Oxocyclohexyl)propionic Acid

Welcome to the technical support center for 3-(4-Oxocyclohexyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Oxocyclohexyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimentation with this compound in polar solvents.

Understanding the Molecule: The Root of Solubility Challenges

3-(4-Oxocyclohexyl)propionic acid possesses a bifunctional nature, containing both a relatively nonpolar cyclohexanone ring and a polar carboxylic acid group. While the carboxylic acid moiety can engage in hydrogen bonding with polar solvents, the larger, nonpolar cyclohexyl group can hinder its dissolution in aqueous environments.[1] The interplay between these two structural features is the primary determinant of its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-Oxocyclohexyl)propionic acid not dissolving in water or other polar solvents?

A1: The limited aqueous solubility of 3-(4-Oxocyclohexyl)propionic acid is primarily due to the hydrophobic nature of the cyclohexyl ring. While the carboxylic acid group is hydrophilic, the nonpolar bulk of the molecule dominates its interaction with water.[1] As with many carboxylic acids, solubility decreases as the carbon chain length (or in this case, the size of the nonpolar ring structure) increases.[2]

Q2: I've noticed that the solubility changes with pH. Why does this happen?

A2: Carboxylic acids are weak acids and can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution.[2][3] The ionized, or salt, form is significantly more polar and therefore more soluble in polar solvents like water.[3][4] By increasing the pH of the solution above the pKa of the carboxylic acid, you shift the equilibrium towards the more soluble ionized form.[5][6]

Q3: Can I use co-solvents to improve solubility? Which ones are recommended?

A3: Yes, co-solvents are a very effective strategy.[7][8][9] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[8][10] For 3-(4-Oxocyclohexyl)propionic acid, common and effective co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

Q4: What is salt formation and can it help with my solubility issues?

A4: Salt formation is a widely used technique to enhance the solubility of acidic or basic drugs.[11][12] For a carboxylic acid like 3-(4-Oxocyclohexyl)propionic acid, reacting it with a suitable base (counterion) will form a salt.[11][13][14] These salt forms are generally much more soluble in water than the free acid.[4][12]

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering solubility issues with 3-(4-Oxocyclohexyl)propionic acid, follow these troubleshooting steps, starting with the simplest and most common solutions.

Issue 1: Compound fails to dissolve in a neutral aqueous buffer.

Cause: The compound is in its less soluble, neutral form.

Solution: pH Adjustment

The most straightforward method to increase the solubility of a carboxylic acid is to increase the pH of the solution.

  • Principle: By raising the pH above the pKa of the carboxylic acid, the equilibrium shifts to the deprotonated, more soluble carboxylate anion.[3][4]

Experimental Protocol: pH-Based Solubilization

  • Prepare a suspension of 3-(4-Oxocyclohexyl)propionic acid in the desired aqueous buffer.

  • While stirring, add a suitable base dropwise. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 0.1 M to 1 M.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the final pH.

  • Important: Ensure that the final pH is compatible with your experimental system and will not degrade the compound or other components.

dot graph TD { A[Start: Suspension of Acid] -->|Add Base (e.g., NaOH)| B(pH Increases); B --> C{pH > pKa?}; C -- No --> B; C -- Yes --> D[Acid Ionizes to Carboxylate]; D --> E(Increased Polarity); E --> F[End: Solubilized Compound];

}

Caption: Workflow for enhancing solubility via pH adjustment.

Issue 2: pH adjustment is not a viable option for my experiment.

Cause: The required pH for solubilization is outside the acceptable range for the assay or downstream application.

Solution: Co-Solvent System

Employing a co-solvent can enhance solubility without drastic changes in pH.

  • Principle: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the nonpolar portion of the solute to dissolve.[8][10]

Experimental Protocol: Co-Solvent Titration

  • Prepare a stock solution of 3-(4-Oxocyclohexyl)propionic acid in a water-miscible organic solvent where it is freely soluble (e.g., ethanol or DMSO).

  • In a separate vial, place the desired volume of your aqueous buffer.

  • While vortexing or stirring the aqueous buffer, slowly add the stock solution of the compound.

  • Monitor for any signs of precipitation. If the solution remains clear, you can incrementally increase the concentration.

  • The final concentration of the organic co-solvent should be kept as low as possible and must be tested for compatibility with your experimental system.

Data Presentation: Example Co-Solvent Effects

Co-SolventConcentration (% v/v)Approximate Solubility Increase (Fold)
Ethanol10%~5-10
Propylene Glycol10%~10-20
PEG 40010%~20-50

Note: These are illustrative values. Actual solubility increases will need to be determined empirically.

Issue 3: High concentrations are required, and co-solvents are interfering with the experiment.

Cause: The required concentration of the compound is too high for simple pH adjustment or co-solvent systems to be effective without introducing confounding variables.

Solution 1: Salt Formation

For applications requiring a solid, highly soluble form of the compound, creating a salt is a robust strategy.

  • Principle: The ionic nature of a salt dramatically increases its solubility in polar solvents compared to the neutral form.[11][12]

Experimental Protocol: Preparation of a Sodium Salt

  • Dissolve 3-(4-Oxocyclohexyl)propionic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate container, prepare an equimolar solution of sodium hydroxide in the same solvent.

  • Slowly add the sodium hydroxide solution to the solution of the acid while stirring.

  • The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • The resulting salt can then be dissolved directly in aqueous buffers.

dot graph TD { A[Start: Free Acid] -->|React with Base (e.g., NaOH)| B(Proton Transfer); B --> C[Formation of Salt]; C --> D(Ionic Compound); D --> E[End: Highly Soluble Salt Form];

}

Caption: Conceptual workflow of salt formation for solubility enhancement.

Solution 2: Use of Surfactants

Surfactants can increase solubility through the formation of micelles.

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical aggregates called micelles.[15][16] The hydrophobic core of these micelles can encapsulate poorly soluble molecules, allowing them to be dispersed in an aqueous medium.[15][16]

Experimental Protocol: Micellar Solubilization

  • Select a non-ionic surfactant that is compatible with your system (e.g., Polysorbate 80 or Soluplus®).[17]

  • Prepare a series of aqueous solutions of the surfactant at concentrations above its known CMC.

  • Add an excess of 3-(4-Oxocyclohexyl)propionic acid to each surfactant solution.

  • Equilibrate the mixtures (e.g., by shaking at a constant temperature for 24-48 hours).

  • Separate the undissolved solid (e.g., by centrifugation or filtration).

  • Determine the concentration of the dissolved compound in the supernatant.

References

  • Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Keck, C. M., & Müller, R. H. (2013). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 10(7), 2458–2467. [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • Reimagining Education. (n.d.). Solubility and pH of ethanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxycyclohexyl)propanoic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • University of Arizona. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Oxocyclohexyl)propanoate. Retrieved from [Link]

  • SciSpace. (n.d.). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 3-(4-Oxocyclohexyl)propionic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Oxocyclohexyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Oxocyclohexyl)propionic Acid. The focus is on systematically refining the mobile phase to achieve optimal peak resolution, symmetry, and retention. The format follows a logical, question-and-answer-based troubleshooting workflow, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a broad or tailing peak for 3-(4-Oxocyclohexyl)propionic Acid?

A1: Peak tailing or broadening for this analyte is a common issue and typically points to undesirable secondary interactions within your HPLC system.[1] 3-(4-Oxocyclohexyl)propionic Acid is a carboxylic acid. The primary causes for poor peak shape are:

  • Analyte Ionization State: If the mobile phase pH is close to the analyte's pKa (estimated to be ~4.8, typical for propionic acids), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms.[2] These two forms have different interactions with the stationary phase, leading to a mixed-mode retention mechanism that results in peak broadening and tailing.[2][3]

  • Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above ~3.5, these silanols can become deprotonated (Si-O⁻).[4] The polar carboxylate group of your ionized analyte can then undergo secondary ionic interactions with these sites, causing peak tailing.[1][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to peak distortion.[3]

The most effective initial strategy is to control the analyte's ionization state by adjusting the mobile phase pH.

Q2: How does mobile phase pH critically affect the peak shape and retention of this compound?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 3-(4-Oxocyclohexyl)propionic Acid.[5][6]

  • At Low pH (e.g., pH 2.5 - 3.0): The carboxylic acid group is fully protonated (-COOH), making the molecule neutral and more hydrophobic. This single, un-ionized form interacts predictably with the non-polar stationary phase, resulting in longer retention and, most importantly, a sharp, symmetrical peak.[2][7][8] This technique is known as "ion suppression." A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3][9]

  • At Mid-range pH (e.g., pH 4.0 - 6.0): The mobile phase pH is near the analyte's pKa. As explained above, this causes a mixture of ionized and neutral species, leading to poor chromatography.

  • At High pH (e.g., pH > 7.0): The analyte is fully deprotonated (-COO⁻), making it anionic and highly polar. In this state, it has very little affinity for the non-polar stationary phase and will elute very early, often near the column's void volume, with poor retention.[5]

Therefore, for optimal peak shape and retention in reversed-phase chromatography, a low-pH mobile phase is strongly recommended.[8]

Q3: I'm developing a new method. What is a good starting mobile phase and set of conditions?

A3: A robust starting point for method development for this analyte would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). End-capping minimizes the available residual silanols.[3]

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water. This will ensure a mobile phase pH of approximately 2.5-2.8.[10]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often a good first choice due to its lower viscosity and favorable UV cutoff.[11]

  • Gradient: Start with a broad scouting gradient, for example, 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Elevated temperatures can improve efficiency and reduce backpressure.[12]

  • Detection: UV at 210 nm, as the carboxyl group has some absorbance at low wavelengths.

This setup ensures the analyte is in its preferred un-ionized state from the start, simplifying further optimization.

Q4: I've lowered the pH to ~2.7 with 0.1% formic acid, but my peak resolution from a known impurity is still poor. What are the next steps?

A4: With the pH optimized for peak shape, poor resolution is now a matter of adjusting retention and selectivity.[13] Resolution is governed by column efficiency (N), retention factor (k), and selectivity (α).[14] Your next steps should focus on manipulating 'k' and 'α'.

  • Optimize the Retention Factor (k): Your goal is to have your peak of interest elute with a k value between 2 and 10 for robust separation. If your peak is eluting too early (k < 2), you need to increase its retention.

    • Action: Decrease the organic solvent strength.[13][15] If you are running an isocratic method, decrease the percentage of acetonitrile/methanol. If you are running a gradient, make the initial part of the gradient shallower or hold the initial, low-organic conditions for a longer time.

  • Change Selectivity (α): If optimizing retention doesn't resolve the peaks, you need to change the selectivity, which alters the relative spacing between peaks.

    • Action 1: Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different polarities and interact differently with analytes and the stationary phase, which can significantly alter elution order and peak spacing.[15]

    • Action 2: Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry can provide a dramatic change in selectivity.[16] A Phenyl or a Polar-Embedded column could offer different interactions compared to a standard C18.

Data Summary & Protocols

Mobile Phase Parameter Effects on 3-(4-Oxocyclohexyl)propionic Acid Chromatography

The following table summarizes the expected outcomes when modifying key mobile phase parameters.

ParameterChangeExpected Effect on Retention Time (k)Expected Effect on Peak Shape (Asymmetry)Rationale
pH Decrease (e.g., from 5.0 to 2.5)Increase Improve (Decrease Asymmetry Factor)Suppresses ionization of the carboxylic acid, increasing hydrophobicity and promoting a single retention mechanism.[5][8]
Buffer/Acid Conc. Increase (e.g., from 10mM to 25mM)Minimal ChangeMay ImproveIncreases buffer capacity, ensuring consistent pH across the column, especially upon sample injection.[9]
% Organic (Isocratic) Decrease (e.g., 50% to 45% ACN)Increase Minimal ChangeThe mobile phase becomes weaker (more polar), increasing analyte interaction with the non-polar stationary phase.[13]
Organic Modifier Switch ACN -> MeOHVariesVariesChanges separation selectivity (α) due to different solvent properties. Methanol is a protic solvent and can engage in different hydrogen bonding interactions.
Temperature Increase (e.g., 30°C to 40°C)DecreaseMay ImproveLowers mobile phase viscosity, improving mass transfer and column efficiency. Can also alter selectivity.[12]
Experimental Protocol: Systematic Mobile Phase pH Scouting

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for 3-(4-Oxocyclohexyl)propionic Acid.

Methodology:

  • Analyte Information: Confirm the pKa of 3-(4-Oxocyclohexyl)propionic Acid (est. ~4.8).

  • Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase A solutions:

    • pH 2.7: 0.1% Formic Acid in HPLC-grade water.

    • pH 4.8 (pKa): 20 mM Acetate buffer.

    • pH 7.0: 20 mM Phosphate buffer.

    • Note: Always measure the pH of the aqueous portion before mixing with the organic solvent.[7] The addition of organic solvent can alter the effective pH.[17]

  • Organic Mobile Phase: Use Acetonitrile as Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 30°C

    • Detection: 210 nm

  • Execution:

    • Equilibrate the column thoroughly with a 50:50 mixture of Mobile Phase A (pH 7.0) and Mobile Phase B. Inject the standard and record the chromatogram.

    • Flush the system and column extensively, then equilibrate with a 50:50 mixture of Mobile Phase A (pH 4.8) and Mobile Phase B. Inject the standard and record.

    • Flush the system and column extensively, then equilibrate with a 50:50 mixture of Mobile Phase A (pH 2.7) and Mobile Phase B. Inject the standard and record.

  • Analysis: Compare the retention time, peak width, and tailing factor (Asymmetry) for the analyte peak from the three runs. The run at pH 2.7 is expected to provide the best peak shape and optimal retention.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for 3-(4-Oxocyclohexyl)propionic Acid.

HPLC_Troubleshooting start Initial Observation: Poor Peak Resolution prob_tailing Is the peak broad or tailing? start->prob_tailing prob_coelution Are peaks co-eluting or insufficiently separated? prob_tailing->prob_coelution No sol_ph PRIMARY ACTION: Lower Mobile Phase pH (Target: pH 2.5 - 3.0) Use 0.1% Formic/Phosphoric Acid prob_tailing->sol_ph Yes sol_retention PRIMARY ACTION: Optimize Retention (k) Adjust % Organic Solvent (e.g., make gradient shallower or decrease %B in isocratic) prob_coelution->sol_retention Yes check_ph Is peak shape acceptable now? sol_ph->check_ph check_ph->prob_coelution Yes sol_secondary SECONDARY ACTIONS: - Check for column overload (reduce conc.) - Use a high-purity, end-capped column - Ensure sample solvent is weaker than mobile phase check_ph->sol_secondary No end_good Method Optimized sol_secondary->end_good check_retention Is resolution sufficient now? sol_retention->check_retention sol_selectivity SECONDARY ACTIONS: Change Selectivity (α) - Switch organic modifier (ACN <=> MeOH) - Change column stationary phase (e.g., Phenyl) - Adjust temperature check_retention->sol_selectivity No check_retention->end_good Yes sol_selectivity->end_good

Caption: Troubleshooting workflow for HPLC peak resolution.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 31). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Unisphere. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3-(4-Methoxybenzoyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Minimizing Byproduct Formation in the Esterification of 3-(4-Oxocyclohexyl)propionic Acid

Welcome to the technical support center for the synthesis and purification of 3-(4-Oxocyclohexyl)propionic Acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Oxocyclohexyl)propionic Acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific esterification. The presence of both a carboxylic acid and a ketone functional group within the same molecule presents a unique set of challenges, primarily the formation of unwanted byproducts under standard esterification conditions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction, maximize your yield of the desired ester, and ensure the highest possible purity.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the esterification process. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction is producing a significant amount of a high-molecular-weight, non-polar impurity, and the mixture is turning yellow or brown. What is happening?

A1: This is a classic sign of acid-catalyzed self-condensation of the cyclohexanone moiety.[1][2] Under the acidic conditions required for Fischer esterification, the ketone can enolize or be activated by a proton, leading it to act as both a nucleophile (as an enol) and an electrophile. This allows two molecules of the starting material or product to react with each other in an aldol-type condensation, which is then followed by dehydration to yield a conjugated system that can often be colored.[3]

The primary byproducts are dimers, which can subsequently react with another molecule to form trimers, further complicating purification.[2][3]

G cluster_main Desired Esterification Pathway cluster_side Undesired Condensation Pathway A 3-(4-Oxocyclohexyl)propionic Acid B Target Ester A->B + ROH, [H+] C 3-(4-Oxocyclohexyl)propionic Acid (Molecule 1) D Enol Intermediate C->D [H+] F Aldol Adduct D->F + Molecule 2 E 3-(4-Oxocyclohexyl)propionic Acid (Molecule 2) E->F G Condensation Dimer (Byproduct) F->G - H2O

Caption: Main vs. Side Reaction Pathways.

Q2: How can I suppress the formation of these condensation byproducts?

A2: Suppressing this bimolecular side reaction involves carefully tuning your reaction conditions to favor the desired intramolecular esterification.

  • Lower the Reaction Temperature: Aldol condensations often have a higher activation energy than the desired esterification. Reducing the temperature can significantly slow the rate of byproduct formation while still allowing the esterification to proceed, albeit more slowly.[2]

  • Use a Large Excess of Alcohol: Using the alcohol reactant as the solvent serves two purposes. First, it drives the esterification equilibrium toward the product side according to Le Châtelier's principle.[4][5] Second, it dilutes the keto-acid substrate, reducing the probability of two keto-acid molecules encountering each other, thus kinetically disfavoring the bimolecular self-condensation.

  • Choose Your Catalyst Wisely: While strong Brønsted acids like sulfuric acid (H₂SO₄) are effective, they are also aggressive promoters of condensation.[1] Consider these alternatives:

    • p-Toluenesulfonic acid (p-TsOH): Often considered a milder and cleaner alternative to H₂SO₄.[6]

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15 or other sulfonic acid resins can be highly effective.[2][3] Their porous structure can sometimes impart shape selectivity that hinders the formation of bulky dimers, and they are easily filtered off, simplifying the workup.

Table 1: Impact of Reaction Conditions on Byproduct Formation (Illustrative)

Parameter Condition A (Problematic) Condition B (Optimized) Expected Outcome
Temperature 110 °C (Toluene Reflux) 80 °C Reduced rate of condensation.
Catalyst Conc. H₂SO₄ (5 mol%) p-TsOH (2 mol%) Less charring and side reactions.
Solvent Toluene Methanol (as solvent) Dilutes substrate, favors esterification.

| Byproduct Level | 15-25% | <5% | Cleaner reaction profile. |

Q3: My NMR analysis shows my desired ester, but also a new set of signals, including a characteristic multiplet around 3.9 ppm. What is this impurity?

A3: This is a strong indication of ketal formation . The acid catalyst that promotes the esterification also catalyzes the reaction between the cyclohexanone ketone and the alcohol solvent, forming a cyclic ketal.[7] This is a common protecting group strategy, but in this context, it is an undesired byproduct that consumes both your starting material and your alcohol.

Ketal_Formation Ketone Ketone Moiety (on starting material or ester) Ketal Ketal Byproduct Ketone->Ketal Alcohol 2x ROH (Alcohol Solvent) Alcohol->Ketal Catalyst [H+] Catalyst->Ketal  Catalyzes Water H2O Ketal->Water  Forms

Caption: The equilibrium of ketal formation.

Q4: Direct esterification is proving too difficult to optimize. Is there a more reliable, high-purity method, even if it requires more steps?

A4: Absolutely. When direct methods fail, a protecting group strategy is the gold standard for achieving high purity. This involves temporarily masking the reactive ketone, performing the esterification, and then removing the mask. This multi-step process provides exquisite control and avoids the aforementioned side reactions.

The Recommended Workflow:

  • Protection: Selectively protect the ketone as an ethylene ketal using ethylene glycol and a catalytic amount of acid (e.g., p-TsOH). Water must be removed during this step, typically with a Dean-Stark apparatus, to drive the reaction to completion.[7]

  • Esterification: With the ketone safely protected, perform the Fischer esterification on the carboxylic acid. Since the reactive ketone is no longer present, the self-condensation and ketal-formation side reactions are completely avoided.

  • Deprotection: After the ester is formed and purified, the ketal is easily removed by hydrolysis with aqueous acid to regenerate the ketone, yielding the final, high-purity product.

workflow Start 3-(4-Oxocyclohexyl) propionic Acid Protected Ketal-Protected Acid Start->Protected 1. Protect Ketone (Ethylene Glycol, p-TsOH) ProtectedEster Ketal-Protected Ester Protected->ProtectedEster 2. Esterify Acid (ROH, [H+]) Final Pure Target Ester ProtectedEster->Final 3. Deprotect Ketone (Aqueous Acid)

Caption: Protective group strategy workflow.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the most effective way to drive the Fischer esterification to completion?

    • A: The reaction is an equilibrium between reactants (acid, alcohol) and products (ester, water).[4][8] To maximize your yield, you must shift the equilibrium to the right. The two most powerful methods are: 1) Using a large excess of the alcohol reactant, often as the solvent, and 2) Actively removing water as it is formed using a Dean-Stark apparatus or molecular sieves.[4][6][9]

  • Q: Can I use a base-catalyzed method to avoid acid-related side reactions?

    • A: Base-catalyzed transesterification is a common process, but direct saponification (forming the carboxylate salt) followed by alkylation is more typical for starting from a carboxylic acid. However, strong bases can also promote aldol-type self-condensation of the ketone, leading to a different set of byproducts.[1][10] For this specific substrate, controlling acid-catalyzed conditions is generally more straightforward.

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid. The starting carboxylic acid will have a low Rf (streaking is common), while the final ester product will be less polar and have a higher Rf. Condensation byproducts will typically appear as even less polar spots (higher Rf) or baseline material if they are polymeric.

Section 3: Experimental Protocols

Protocol 1: Optimized Direct Fischer Esterification (Methyl Ester Example)

This protocol is designed to minimize byproduct formation through careful control of conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(4-Oxocyclohexyl)propionic acid (1.0 eq).

  • Reagents: Add methanol (20-30 mL per gram of acid) as the solvent. Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). The methanol-water azeotrope will collect in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by silica gel chromatography if necessary.

Protocol 2: High-Purity Synthesis via Ketal Protection (Ethyl Ester Example)

Step A: Ketal Protection

  • In a flask set up for Dean-Stark distillation, combine 3-(4-Oxocyclohexyl)propionic acid (1.0 eq), ethylene glycol (1.5 eq), p-TsOH·H₂O (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Reflux the mixture, azeotropically removing water until no more collects in the trap (2-4 hours).

  • Cool the mixture and wash with saturated NaHCO₃ solution to remove the catalyst. Concentrate the toluene layer to obtain the crude ketal-protected acid, which is often used directly in the next step.

Step B: Esterification

  • Dissolve the crude protected acid from Step A in ethanol (excess) and add a catalytic amount of H₂SO₄ or p-TsOH (0.05 eq).

  • Reflux the mixture for 2-6 hours until TLC shows complete consumption of the starting acid.

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude ketal-protected ester.

Step C: Deprotection

  • Dissolve the crude protected ester from Step B in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M HCl (or p-TsOH).

  • Stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the ketal.

  • Neutralize the acid with NaHCO₃, remove the acetone in vacuo, and extract the aqueous residue with ethyl acetate. The combined organic layers contain the final, pure ester.

References

  • Masterson, D. S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Food and Feed Research. [Link]

  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Jyothi, G., et al. (2019). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Journal of Emerging Technologies and Innovative Research. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Schmalz, D., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Clark, J. (2023). The mechanism for the esterification reaction. Chemguide. [Link]

  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. [Link]

  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Crich, D., & Ranganathan, K. (2006). Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids. The Journal of Organic Chemistry. [Link]

  • de la Puente, G., et al. (2014). Kinetic Model of Catalytic Self-Condensation of Cyclohexanone over Amberlyst 15. Industrial & Engineering Chemistry Research. [Link]

  • Khan, S. N., & Jung, Y. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. [Link]

  • Schmalz, D., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Myers, A. G. Chem 115 - Summary of Reagents for Reductive Functional Group Interconversions. Harvard University. [Link]

  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. ResearchGate. [Link]

  • Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • D'auria, M. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

  • Kubičková, I., et al. (2023). Sustainable aviation fuel-range intermediates from self-aldol condensation of cyclohexanone using low-cost niobium phosphate catalyst. Aston University Research Explorer. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Martín, A., et al. (2023). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. Methods for the Synthesis of α-Keto Esters. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Oxocyclohexyl)propionic Acid Reduction

Welcome to the Technical Support Center for the chemoselective reduction of 3-(4-oxocyclohexyl)propionic acid. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective reduction of 3-(4-oxocyclohexyl)propionic acid. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low conversion rates, or poor yields when attempting to reduce the ketone moiety of this bifunctional intermediate to form 3-(4-hydroxycyclohexyl)propionic acid.

Mechanistic Overview & Root Cause Analysis

The reduction of 3-(4-oxocyclohexyl)propionic acid presents a classic chemoselectivity challenge. The molecule contains both an electrophilic ketone and a Brønsted-acidic carboxylic acid. While sodium borohydride ( NaBH4​ ) is a mild reducing agent that effectively targets ketones without reducing carboxylic acids , it is highly sensitive to acidic environments.

The most common cause of low conversion in this reaction is the premature decomposition of the hydride reagent . If the carboxylic acid is not neutralized prior to the addition of NaBH4​ , the acidic proton will rapidly react with the borohydride anion. This acid-base reaction evolves hydrogen gas ( H2​ ) and destroys the reducing agent before it can execute the nucleophilic attack on the ketone . To achieve high conversion, the substrate must be pre-neutralized to its sodium carboxylate salt, which is electronically stable and unreactive toward NaBH4​ .

G A 3-(4-Oxocyclohexyl)propionic Acid (Ketone + Carboxylic Acid) B1 Direct NaBH4 Addition (Acidic Environment) A->B1 Incorrect B2 Pre-neutralization with NaOH (Basic Environment) A->B2 Optimized C1 Rapid H2 Gas Evolution & NaBH4 Decomposition B1->C1 C2 Formation of Sodium Carboxylate (Stable Intermediate) B2->C2 D1 Low Conversion (< 30%) Reaction Stalls C1->D1 D2 Ketone Reduction to Alcohol (> 95% Conversion) C2->D2 Add NaBH4

Mechanistic pathways comparing direct reduction versus pre-neutralization protocols.

Diagnostic Matrix for Low Conversion

Use the following quantitative matrix to diagnose and resolve specific failure modes observed during your reduction workflows.

Observable SymptomQuantitative MetricRoot CauseCorrective Action
Vigorous bubbling upon NaBH4​ addition H2​ gas evolution > 4 molar eq; pH drops to < 7Carboxylic acid is protonating and destroying the hydride.Pre-neutralize substrate with 1.1 eq NaOH before NaBH4​ addition.
Reaction stalls prematurely HPLC/GC conversion halts at 20-30%Depletion of NaBH4​ via secondary acid-base side reactions.Ensure pH > 9 during reduction; use 1.5–2.0 eq of NaBH4​ .
Poor solubility / Precipitation Visual turbidity; Conversion < 10%Substrate is insoluble in pure aqueous or pure organic phases.Use a biphasic co-solvent system (e.g., THF/Water 1:1) to solubilize the sodium salt.
Over-reduction (Loss of acid) Byproduct MW = 158 g/mol (Diol formation)Use of excessively strong hydrides (e.g., LiAlH4​ ) or extreme heat.Strictly maintain T < 20°C; verify the reagent is NaBH4​ .

Frequently Asked Questions (FAQs)

Q1: Why does my reduction stall at 25% conversion even when I add a massive excess (5+ equivalents) of NaBH4​ ? Adding excess NaBH4​ to an unneutralized carboxylic acid is an inefficient brute-force approach. The kinetics of the acid-base neutralization (destroying the hydride) are orders of magnitude faster than the nucleophilic addition to the ketone. Until all acidic protons are consumed, ketone reduction cannot efficiently proceed. Pre-neutralizing with inexpensive NaOH allows you to use a stoichiometric amount (1.5 eq) of NaBH4​ , saving reagent costs and preventing dangerous hydrogen gas buildup.

Q2: I am using catalytic hydrogenation (e.g., Pd/C) instead of hydrides to avoid aqueous workups. Why is the reaction rate so slow? Aliphatic ketones are notoriously resistant to reduction by standard Palladium on Carbon (Pd/C) under low hydrogen pressure. Furthermore, the carboxylic acid moiety can adsorb strongly onto the metal catalyst surface, blocking active sites. If you must use hydrogenation, switch to Ruthenium on Carbon (Ru/C), which is vastly superior for aliphatic ketones, and operate under high pressure (50–100 psi H2​ ) in a polar protic solvent like methanol.

Q3: How do I control the stereochemistry to favor the cis or trans isomer of 3-(4-hydroxycyclohexyl)propionic acid? Standard NaBH4​ reduction of 4-substituted cyclohexanones typically yields a thermodynamic/kinetic mixture, slightly favoring the equatorial alcohol due to the unhindered approach of the small hydride. If your downstream API requires strict diastereoselectivity (e.g., forcing axial attack to yield the equatorial alcohol exclusively), you must abandon NaBH4​ and utilize bulky, sterically demanding hydrides such as L-Selectride at cryogenic temperatures (-78°C).

Self-Validating Experimental Protocol

This optimized protocol utilizes an in-process validation framework to ensure causality and prevent downstream failures. The procedure is scaled for 10.0 g of starting material.

Step 1: Substrate Neutralization (Critical Step)
  • Action: Suspend 10.0 g (58.7 mmol) of 3-(4-oxocyclohexyl)propionic acid in a mixture of 50 mL Tetrahydrofuran (THF) and 50 mL Deionized Water. Cool the suspension to 0–5°C using an ice bath. Slowly add 64.6 mL of 1M NaOH(aq)​ (64.6 mmol, 1.1 eq) over 10 minutes.

  • Validation Check: The initial opaque suspension must transition to a clear, homogeneous solution. Measure the pH; it must read between 9 and 10. Causality: If the solution remains turbid, the sodium carboxylate salt has not fully formed, which will lead to localized NaBH4​ decomposition in the next step. Do not proceed until the solution is clear.

Step 2: Hydride Addition
  • Action: Dissolve 3.33 g of NaBH4​ (88.0 mmol, 1.5 eq) in 20 mL of cold 0.1M NaOH(aq)​ . Add this stabilized hydride solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 15°C.

  • Validation Check: Observe the reaction surface. Minimal to no gas evolution should occur. Causality: Vigorous bubbling indicates the pH has dropped and the hydride is being destroyed by residual protons.

Step 3: Reaction Monitoring
  • Action: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.

  • Validation Check: Pull a 0.5 mL aliquot, quench with 1M HCl, extract with Ethyl Acetate, and analyze via HPLC (UV or ELSD) or TLC. The ketone starting material peak should be < 2% relative to the product peak.

Step 4: Quenching and Isolation
  • Action: Cool the mixture back to 0°C. Carefully add 1M HCl(aq)​ dropwise until the pH reaches 2–3. (Caution: Residual NaBH4​ will evolve H2​ gas during this step). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Check: The final product, 3-(4-hydroxycyclohexyl)propionic acid, should precipitate as a white solid or form a highly viscous oil. Expected isolated yield is > 90%.

References

  • Carbonyl reduction - Wikipedia Source: Wikipedia URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • 1.4 Synthesis of Alcohols from Carbonyl Compounds Source: Organic Chemistry II (Pressbooks) URL:[Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-(4-Oxocyclohexyl)propionic Acid Cross-Coupling

Welcome to the technical support center dedicated to the optimization of catalyst loading for the cross-coupling of 3-(4-Oxocyclohexyl)propionic Acid. This guide is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading for the cross-coupling of 3-(4-Oxocyclohexyl)propionic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring your experiments are both successful and reproducible.

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success with multifunctional substrates like 3-(4-Oxocyclohexyl)propionic Acid hinges on a nuanced understanding of the interplay between the catalyst, substrate, and reaction conditions.[1] The presence of both a ketone and a carboxylic acid moiety requires careful consideration to avoid potential pitfalls such as catalyst inhibition or undesirable side reactions. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering diagnostic approaches and actionable solutions.

Question 1: I am observing low or no conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in the cross-coupling of 3-(4-Oxocyclohexyl)propionic Acid is a common issue that can typically be traced back to several key factors related to catalyst activity and reaction conditions.

Possible Cause 1: Catalyst Inhibition by the Carboxylic Acid Moiety

The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst deactivation or hindering the formation of the active Pd(0) species.

  • Diagnostic Check:

    • Run a control reaction with the corresponding methyl ester of your substrate. If this reaction proceeds smoothly, it strongly suggests the free carboxylic acid is interfering with the catalyst.

  • Solutions:

    • Base Selection: The choice of base is critical. Strong bases can fully deprotonate the carboxylic acid, increasing its coordination potential. Consider using milder, non-nucleophilic bases.[2][3] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices as they are strong enough to facilitate transmetalation without causing significant catalyst inhibition.[3]

    • Protecting Group Strategy: While less ideal due to additional synthetic steps, protection of the carboxylic acid as a methyl or ethyl ester can be a robust solution if base optimization is unsuccessful.

    • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes mitigate the inhibitory effects of coordinating functional groups by promoting the desired catalytic cycle.

Possible Cause 2: Inactive Catalyst or Pre-catalyst

The active Pd(0) species is susceptible to oxidation if not handled under strictly inert conditions.

  • Diagnostic Check:

    • Observe the reaction mixture. The formation of black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4]

    • If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to Pd(0).

  • Solutions:

    • Rigorous Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and that the reaction is set up and maintained under an inert atmosphere (Argon or Nitrogen).

    • Use of Pre-formed Catalysts: Employ air-stable Pd(0) pre-catalysts or modern palladacycle pre-catalysts which are designed for reliable generation of the active catalytic species.

Possible Cause 3: Suboptimal Reaction Parameters

  • Solutions:

    • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) may be beneficial, but be mindful of potential substrate or product degradation.

    • Solvent: The solubility of all components is crucial. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.

Below is a workflow to systematically troubleshoot low conversion:

G start Low / No Conversion check_catalyst Catalyst Inhibition? (Run ester control) start->check_catalyst check_inert Catalyst Deactivation? (Observe for Pd black) start->check_inert check_params Suboptimal Conditions? start->check_params solution_base Optimize Base: - K₃PO₄ or Cs₂CO₃ - Screen equivalents check_catalyst->solution_base Yes solution_protect Protect Carboxylic Acid (Esterification) check_catalyst->solution_protect If base optimization fails solution_inert Improve Inert Technique: - Degas solvents thoroughly - Use pre-catalyst check_inert->solution_inert Yes solution_params Optimize Parameters: - Increase temperature - Screen solvents check_params->solution_params Yes

Troubleshooting workflow for low reaction conversion.

Question 2: My reaction is producing significant side products, primarily homocoupling of the boronic acid. How can I suppress this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or suboptimal catalyst-to-substrate ratios.

Possible Cause 1: Presence of Oxygen

Oxygen can promote the oxidative homocoupling of boronic acids and also lead to the deactivation of the Pd(0) catalyst.

  • Solution:

    • Thorough Degassing: This is the most critical step. Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction vessel is properly evacuated and backfilled with inert gas multiple times before adding the catalyst.

Possible Cause 2: High Catalyst Loading or Inefficient Transmetalation

Excessively high catalyst loadings or a slow transmetalation step can lead to an increased rate of side reactions.

  • Solutions:

    • Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes reduce side product formation. Systematically screen catalyst loadings from 0.5 mol% to 5 mol% to find the optimal balance.

    • Stoichiometry of Reagents: Ensure a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is used. This can help drive the desired cross-coupling reaction to completion.

    • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[2][3] Ensure the chosen base is effective for your specific substrate and solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading for this specific cross-coupling?

A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source relative to the limiting reagent.[5] For a relatively unactivated substrate like 3-(4-Oxocyclohexyl)propionic Acid, starting with 2-3 mol% is a reasonable approach. If the reaction is clean but slow, you can consider increasing the loading. Conversely, if side reactions are prevalent, a lower loading should be explored.

Q2: Which palladium source and ligand combination is recommended for a substrate containing a ketone and a carboxylic acid?

For substrates with potentially coordinating functional groups, a robust catalytic system is necessary.

  • Palladium Source: Common choices include Pd(OAc)₂ or Pd₂(dba)₃. Air-stable pre-catalysts like those based on Buchwald ligands (e.g., SPhos or XPhos) are also excellent choices as they provide reliable generation of the active catalyst.[6]

  • Ligand: Bulky, electron-rich monophosphine ligands are generally preferred for challenging substrates.[6] Ligands such as SPhos, XPhos, or RuPhos often provide good results by promoting both oxidative addition and reductive elimination. A ligand-to-palladium ratio of 2:1 is a standard starting point.

ParameterRecommended Starting RangeRationale
Pd Pre-catalyst Loading 1 - 3 mol%Balances reaction rate with cost and potential for side reactions.
Ligand-to-Pd Ratio 2:1 to 4:1Ensures complete coordination to the metal center and stabilizes the active catalyst.
Base Equivalents 2.0 - 3.0 equiv.Sufficient to neutralize the carboxylic acid and facilitate transmetalation.
Boronic Acid Equivalents 1.1 - 1.5 equiv.Drives the reaction to completion and compensates for potential homocoupling or protodeboronation.

Q3: Does the cyclohexanone moiety require a protecting group?

Generally, ketones are well-tolerated in Suzuki-Miyaura cross-coupling reactions and do not require protection. The reaction conditions are typically not harsh enough to promote side reactions at the ketone, such as aldol condensation, especially when using carbonate or phosphate bases.

Q4: Can the aliphatic carboxylic acid undergo decarboxylation under Suzuki conditions?

Decarboxylation is a known side reaction for certain types of carboxylic acids, particularly aromatic and heteroaromatic ones, under palladium catalysis.[4][7] However, for aliphatic carboxylic acids like 3-(4-Oxocyclohexyl)propionic Acid, decarboxylation is generally not a significant concern under standard Suzuki-Miyaura conditions (typically below 120 °C).

Q5: What analytical techniques are best for monitoring the reaction progress?

Monitoring the reaction is crucial for optimization. Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative analysis. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred. ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material and the appearance of the product by analyzing aliquots from the reaction mixture.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki-Miyaura Coupling of 3-(4-Oxocyclohexyl)propionic Acid

This protocol outlines a general procedure that can be adapted for screening different catalyst loadings and conditions.

Materials:

  • 3-(4-Oxocyclohexyl)propionic Acid (assuming it is the limiting reagent)

  • Aryl or vinyl halide (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, screen 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, screen 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl or vinyl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere Setup: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Preparation: In a separate vial, weigh the palladium pre-catalyst and the phosphine ligand and dissolve them in a small amount of the degassed organic solvent.

  • Reaction Assembly: Add the degassed solvent system to the Schlenk tube containing the reagents via syringe. Then, add the catalyst solution.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every 2 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(4-Oxocyclohexyl)propionic Acid and Cyclohexanepropanoic Acid

Introduction In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. This guide provides an in-depth, comparative analysis of the reactivity of two C9 aliphatic acids: 3-(4-Oxocyclohexyl)propionic Acid and Cyclohexanepropanoic Acid. While structurally similar, the presence of a ketone functionality in the former introduces a significant divergence in their chemical behavior, offering distinct synthetic opportunities and challenges.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a clear, experimentally grounded comparison to inform the strategic selection of these molecules in complex synthetic endeavors. We will explore the unique reactivity of each compound, supported by established chemical principles and illustrative experimental protocols.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structural and electronic differences between these two molecules is paramount to appreciating their divergent reactivity.

Property3-(4-Oxocyclohexyl)propionic AcidCyclohexanepropanoic Acid
Molecular Formula C9H14O3[1]C9H16O2[2]
Molecular Weight 170.21 g/mol [1]156.22 g/mol [2]
Functional Groups Ketone, Carboxylic AcidCarboxylic Acid
CAS Number 4883-70-9[1]701-97-3[2]
Appearance Not specified in available dataColorless liquid[3]

The key differentiator is the presence of a carbonyl group within the cyclohexane ring of 3-(4-Oxocyclohexyl)propionic Acid. This ketone is a site of high reactivity, susceptible to nucleophilic attack, while the saturated cyclohexane ring in cyclohexanepropanoic acid is comparatively inert.

G cluster_0 3-(4-Oxocyclohexyl)propionic Acid cluster_1 Cyclohexanepropanoic Acid a HOOC(CH2)2-C6H10=O b HOOC(CH2)2-C6H11 G 3-(4-Oxocyclohexyl)propionic Acid 3-(4-Oxocyclohexyl)propionic Acid 3-(4-Hydroxycyclohexyl)propanoic Acid 3-(4-Hydroxycyclohexyl)propanoic Acid 3-(4-Oxocyclohexyl)propionic Acid->3-(4-Hydroxycyclohexyl)propanoic Acid NaBH4 Alkene Derivative Alkene Derivative 3-(4-Oxocyclohexyl)propionic Acid->Alkene Derivative Wittig Reagent Secondary Amine Derivative Secondary Amine Derivative 3-(4-Oxocyclohexyl)propionic Acid->Secondary Amine Derivative R-NH2, NaBH3CN

Caption: Key reactions of the ketone group.

Reactivity Profile of Cyclohexanepropanoic Acid

The reactivity of cyclohexanepropanoic acid is dominated by its carboxylic acid functional group. The saturated cyclohexane ring is generally unreactive under common laboratory conditions.

Reactions at the Carboxylic Acid Group

The carboxylic acid can undergo a variety of nucleophilic acyl substitution reactions, typically requiring activation of the carbonyl group.

1. Fischer Esterification:

Esterification with an alcohol under acidic catalysis (e.g., H2SO4) is a standard transformation. The reaction is an equilibrium process, and high yields can be achieved by using an excess of the alcohol or by removing water as it is formed. [3][4][5][6]

  • Experimental Protocol: Fischer Esterification

    • Combine cyclohexanepropanoic acid with an excess of the desired alcohol (e.g., ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux for several hours.

    • Cool the reaction and neutralize the acid catalyst.

    • Extract the ester and purify by distillation or chromatography.

    • Expected Yield: High, often >90% with excess alcohol. [5] 2. Amide Formation:

Direct reaction with an amine to form an amide is difficult due to the formation of a stable ammonium carboxylate salt. [7][8]Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxylic acid. [8][9][10][11]

  • Experimental Protocol: Amide Coupling with DCC

    • Dissolve cyclohexanepropanoic acid and an amine in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a solution of DCC in the same solvent at 0 °C.

    • Stir the reaction at room temperature until complete.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate and purify the amide product.

    • Expected Yield: Generally good to excellent (70-90%). [9] 3. Reduction to a Primary Alcohol:

The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). [12][13][14][15][16]Milder reagents like NaBH4 are not effective for reducing carboxylic acids. [2][17]

  • Experimental Protocol: LAH Reduction

    • In an anhydrous solvent (e.g., THF or diethyl ether), slowly add a solution of cyclohexanepropanoic acid to a suspension of LiAlH4 at 0 °C.

    • Stir the mixture at room temperature or under reflux until the reaction is complete.

    • Carefully quench the excess LiAlH4 by the sequential addition of water and aqueous base.

    • Filter the aluminum salts and extract the alcohol from the filtrate.

G Cyclohexanepropanoic Acid Cyclohexanepropanoic Acid Ester Derivative Ester Derivative Cyclohexanepropanoic Acid->Ester Derivative Alcohol, H+ Amide Derivative Amide Derivative Cyclohexanepropanoic Acid->Amide Derivative Amine, DCC Primary Alcohol Primary Alcohol Cyclohexanepropanoic Acid->Primary Alcohol LiAlH4

Caption: Key reactions of the carboxylic acid group.

Comparative Reactivity Analysis

The fundamental difference in reactivity stems from the distinct electrophilicity and reaction mechanisms of the ketone and carboxylic acid functional groups.

Reaction Type3-(4-Oxocyclohexyl)propionic Acid ReactivityCyclohexanepropanoic Acid ReactivityRationale for Difference
Reduction (Mild) Ketone is readily reduced to a secondary alcohol with NaBH4.Carboxylic acid is unreactive towards NaBH4. [2][17]The carbonyl carbon of a ketone is more electrophilic than that of a carboxylic acid. The lone pairs on the hydroxyl group of the carboxylic acid delocalize into the carbonyl, reducing its electrophilicity.
Reduction (Strong) Both the ketone and carboxylic acid will be reduced by LiAlH4.Carboxylic acid is reduced to a primary alcohol with LiAlH4. [12][13][14][15][16]LiAlH4 is a powerful reducing agent capable of reducing both functional groups. Selective reduction of the ketone in the presence of the carboxylic acid with LAH is not feasible.
Nucleophilic Addition The ketone readily undergoes nucleophilic addition (e.g., Wittig, Grignard).The carboxylic acid undergoes deprotonation with strong nucleophiles.The acidic proton of the carboxylic acid is readily abstracted by basic nucleophiles, forming an unreactive carboxylate anion. The ketone lacks this acidic proton and is thus susceptible to nucleophilic attack at the carbonyl carbon.
Acyl Substitution The carboxylic acid can undergo acyl substitution reactions upon activation.The carboxylic acid is the primary site for acyl substitution.This is the characteristic reaction of the carboxylic acid functionality in both molecules. The presence of the ketone in 3-(4-Oxocyclohexyl)propionic Acid offers the possibility of intramolecular reactions between the two functional groups under certain conditions, a pathway not available to cyclohexanepropanoic acid.

Conclusion

The choice between 3-(4-Oxocyclohexyl)propionic Acid and cyclohexanepropanoic acid as a synthetic precursor is a strategic one, dictated by the desired final molecular architecture.

  • 3-(4-Oxocyclohexyl)propionic Acid is the superior choice when the introduction of functionality at the 4-position of the cyclohexane ring is desired. Its ketone group serves as a versatile handle for a variety of transformations, including the formation of C-C bonds, C-N bonds, and the introduction of stereocenters via reduction.

  • Cyclohexanepropanoic Acid is the more appropriate building block when the synthetic strategy focuses on modifications of the carboxylic acid moiety without altering the saturated cyclohexane ring. Its chemical behavior is predictable and primarily limited to that of a standard aliphatic carboxylic acid.

By understanding the distinct reactivity profiles presented in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

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  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Khan Academy. (2014, February 2). Preparation of amides using DCC | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

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  • CK-12 Foundation. (2026, January 14). Chemical Reactions of Carboxylic Acids. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 3-(4-Oxocyclohexyl)propionic Acid and Its Positional Isomers

This guide provides an in-depth comparison of the structural characteristics of 3-(4-Oxocyclohexyl)propionic acid and its closely related positional isomers, focusing on the analytical techniques required for their diffe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the structural characteristics of 3-(4-Oxocyclohexyl)propionic acid and its closely related positional isomers, focusing on the analytical techniques required for their differentiation. For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step, as subtle changes in molecular architecture can lead to profound differences in chemical reactivity, physical properties, and biological activity.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between structure and spectroscopic output, and providing validated experimental workflows for unambiguous characterization.

Foundational Structures and Isomeric Distinctions

The core challenge in distinguishing these compounds lies in the positional isomerism of the functional groups on the cyclohexanone ring. The parent compound, 3-(4-Oxocyclohexyl)propionic acid, possesses a 1,4-disubstitution pattern, which imparts a degree of symmetry. In contrast, its isomers, such as 3-(2-Oxocyclohexyl)propionic acid and 3-(3-Oxocyclohexyl)propionic acid, feature 1,2- and 1,3-disubstitution, respectively, resulting in asymmetric structures. These arrangements are fundamental to their unique chemical and spectroscopic identities.

The molecular formula for the propionic acid derivatives is C₉H₁₄O₃, with a corresponding molecular weight of 170.21 g/mol .[3][4] Another relevant isomer for comparison is (3-Oxocyclohexyl)acetic acid, which has a shorter side chain (C₈H₁₂O₃, MW: 156.18 g/mol ) but presents similar challenges in identifying ring substitution.[5][6]

G cluster_0 3-(4-Oxocyclohexyl)propionic Acid (1,4-disubstituted) cluster_1 3-(2-Oxocyclohexyl)propionic Acid (1,2-disubstituted) cluster_2 (3-Oxocyclohexyl)acetic Acid (1,3-disubstituted) mol1 mol1 mol2 mol2 mol3 mol3

Caption: Core chemical structures of the target compound and its key positional isomers.

Comparative Spectroscopic Analysis: From Theory to Spectrum

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The differences in symmetry and the relative positions of the electron-withdrawing carbonyl group and the propionic acid side chain in these isomers lead to predictable and measurable variations in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of these isomers.[7] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus determines its resonance frequency, providing a map of the molecular framework.

  • 3-(4-Oxocyclohexyl)propionic Acid (1,4-isomer): The C₂ symmetry of this molecule (when considering rapid chair-flipping) simplifies the spectrum. We expect to see fewer unique signals compared to its asymmetric isomers. The protons on C2/C6 and C3/C5 would be chemically equivalent, respectively. The protons alpha to the carbonyl group (C3/C5) will be deshielded, but less so than in the 2-oxo isomer.

  • 3-(2-Oxocyclohexyl)propionic Acid (1,2-isomer): This asymmetric structure will show the most complex spectrum with a full set of distinct signals for each proton and carbon on the ring. The proton on the carbon bearing the side chain (C2) is adjacent to the electron-withdrawing carbonyl group, leading to a significant downfield shift.

  • (3-Oxocyclohexyl)acetic Acid (1,3-isomer): As an asymmetric molecule, it will also display a complex spectrum. The protons alpha to the carbonyl group (at C2 and C4) will be the most deshielded in the ring, with their precise shifts influenced by their axial or equatorial positions.[8][9] The proton at C1, which is attached to the side chain, will also have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns. For all C₉H₁₄O₃ isomers, the molecular ion peak ([M]⁺) is expected at m/z 170.

The primary fragmentation of cyclic ketones involves alpha-cleavage of the bond adjacent to the carbonyl group.[10] Saturated cyclohexanones are also known to produce a characteristic fragment ion at m/z 55.[10] While the high-level fragmentation may be similar, the relative intensities of the fragment ions can differ, providing supplementary data for distinguishing the isomers. For instance, the initial cleavage patterns will vary depending on the location of the substituent relative to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. All isomers will exhibit two prominent characteristic absorption bands:

  • C=O (Ketone): A strong, sharp absorption band around 1700-1725 cm⁻¹.[11]

  • C=O (Carboxylic Acid): A strong absorption band, also around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.[11]

  • O-H (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

While IR is definitive for confirming the presence of the key functional groups, it is generally insufficient on its own to differentiate positional isomers, as the absorption frequencies of the carbonyl groups are unlikely to be different enough for unambiguous assignment.

Data Summary Table
Property 3-(4-Oxocyclohexyl)propionic Acid 3-(2-Oxocyclohexyl)propionic Acid (3-Oxocyclohexyl)acetic Acid
Molecular Formula C₉H₁₄O₃[3]C₉H₁₄O₃[4]C₈H₁₂O₃[5]
Molecular Weight 170.21[3]170.21[4]156.18[5]
Key ¹H NMR Features Higher symmetry, fewer signals. Protons at C2/C6 and C3/C5 are equivalent.Asymmetric, complex spectrum. Proton at C2 is significantly deshielded.Asymmetric, complex spectrum. Protons at C2 and C4 are deshielded.
Key ¹³C NMR Features Fewer than 9 signals due to symmetry. Carbonyl carbon ~210 ppm.9 distinct carbon signals for the ring and side chain.8 distinct carbon signals.
MS (m/z) [M]⁺ at 170. Key fragments: [M-OH]⁺ (153), [M-COOH]⁺ (125).[12][M]⁺ at 170. Fragmentation influenced by proximity of side chain to carbonyl.[M]⁺ at 156. Similar fragmentation pathways to other cyclohexanones.
IR (cm⁻¹) ~1715 (C=O ketone), ~1710 (C=O acid), 2500-3300 (O-H broad).[11]~1715 (C=O ketone), ~1710 (C=O acid), 2500-3300 (O-H broad).~1715 (C=O ketone), ~1710 (C=O acid), 2500-3300 (O-H broad).

Experimental Protocol: A Validated Workflow for NMR-Based Structural Elucidation

This protocol provides a systematic approach for using 1D and 2D NMR to definitively identify the substitution pattern of an unknown oxocyclohexylpropionic or acetic acid isomer. The choice to focus on NMR is driven by its unparalleled ability to map atomic connectivity.[7]

Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for acquiring high-quality, artifact-free spectra.

    • Steps:

      • Accurately weigh 5-10 mg of the purified compound.

      • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

      • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Rationale: A combination of 1D and 2D experiments is required for complete structural assignment.

    • Steps:

      • Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (peak shape).

      • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides information on the number of unique proton environments, their integration (relative ratios), and splitting patterns (J-coupling).[7]

      • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of chemically non-equivalent carbon atoms.

      • 2D COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically on adjacent carbons), revealing the H-C-C-H spin systems of the molecule.

      • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of C-H pairs.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for piecing together the molecular fragments identified by COSY, for example, by correlating the protons of the propionic acid side chain to the carbons of the cyclohexanone ring.

  • Spectral Interpretation:

    • Rationale: A systematic analysis of the collected spectra allows for the reconstruction of the molecular structure.

    • Workflow:

      • Analyze ¹H Spectrum: Count the number of signals and their integrations. A reduced number of signals relative to the number of protons suggests molecular symmetry (indicative of the 1,4-isomer).

      • Analyze ¹³C Spectrum: Count the number of signals. A reduced number of signals confirms symmetry. Identify the downfield carbonyl carbon signal (~200-210 ppm) and the carboxylic acid carbon (~170-180 ppm).

      • Map Connectivity with COSY: Trace the proton-proton coupling networks to define the cyclohexyl ring and the propionic acid side chain as separate fragments.

      • Assign C-H Pairs with HSQC: Link every proton signal to its corresponding carbon signal.

      • Assemble the Structure with HMBC: Look for key long-range correlations. For the 2-oxo isomer, you would expect to see a correlation from the CH₂ protons alpha to the carboxyl group to the C1 and C2 carbons of the ring. For the 4-oxo isomer, you would see correlations from these same side-chain protons to the C1 and C4 carbons of the ring. These correlations are definitive for assigning the substitution pattern.

G cluster_workflow NMR Data Interpretation Workflow A Acquire 1D ¹H & ¹³C Spectra B Count Signals: Assess Molecular Symmetry A->B C Acquire 2D COSY Spectrum B->C Symmetry suggests 1,4-isomer D Trace H-H Spin Systems (Identify Fragments) C->D E Acquire 2D HSQC Spectrum D->E I Assemble Fragments & Confirm Isomeric Structure F Assign C-H Pairs E->F G Acquire 2D HMBC Spectrum F->G H Identify Key 2-3 Bond Correlations (e.g., Side Chain H to Ring C) G->H H->I

Caption: A systematic workflow for the elucidation of isomer structure using NMR spectroscopy.

Chromatographic Separation

While NMR provides the definitive structure of a pure sample, chromatographic techniques are essential for separating mixtures of these isomers. Due to differences in their polarity and shape, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be highly effective.[13][14]

  • HPLC: Reversed-phase HPLC (RP-HPLC) would separate the isomers based on polarity. The 1,2- and 1,3-isomers, being less symmetric and potentially having a greater dipole moment, might interact differently with the stationary phase compared to the more symmetric 1,4-isomer, leading to different retention times.[15]

  • GC-MS: For more volatile derivatives (e.g., methyl esters), GC provides excellent separation.[16] Coupling the GC to a mass spectrometer allows for both separation and identification in a single run, correlating retention times with specific mass spectra.

Implications for Drug Development

The distinction between these isomers is not merely an academic exercise. In medicinal chemistry, positional isomerism and stereochemistry are known to have a profound impact on a drug's efficacy, safety, and metabolic profile.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) are propionic acid derivatives, and their activity is often highly specific to one enantiomer or isomer.[17] Therefore, the ability to synthesize, separate, and definitively characterize a specific isomer is a foundational requirement in the development of new chemical entities.

References

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  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
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Validation

A Comparative Benchmarking Guide to the Synthesis of 3-(4-Oxocyclohexyl)propionic Acid

Introduction 3-(4-Oxocyclohexyl)propionic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a cyclohexanone moiety and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Oxocyclohexyl)propionic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a cyclohexanone moiety and a propionic acid side chain, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional polymers. The strategic placement of the ketone and carboxylic acid groups allows for a wide range of chemical modifications, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, experimental data, and overall efficiency. The insights presented herein are intended to assist researchers in selecting the most suitable pathway for their specific application, considering factors such as yield, scalability, and reagent availability.

Route 1: Conjugate Addition to a Cyclohexenone Precursor

This synthetic approach leverages the well-established Michael addition reaction, a cornerstone of carbon-carbon bond formation. The strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated cyclohexenone, followed by functional group manipulations to yield the desired product.

Workflow for Route 1

A 1,4-Cyclohexanedione B 4-Hydroxycyclohex-2-en-1-one A->B Dehydrogenation C tert-Butyldimethyl((4-oxocyclohex-2-en-1-yl)oxy)silane B->C Silyl Protection D Diethyl 2-(4-((tert-butyldimethylsilyl)oxy)cyclohex-1-en-1-yl)malonate C->D Michael Addition (Diethyl Malonate) E Diethyl 2-(4-oxocyclohexyl)malonate D->E Silyl Deprotection F 3-(4-Oxocyclohexyl)propionic acid E->F Hydrolysis & Decarboxylation

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxycyclohex-2-en-1-one

1,4-Cyclohexanedione is converted to its mono-ethylene ketal. The resulting compound is then subjected to a two-step dehydrogenation protocol involving the formation of a silyl enol ether followed by oxidation with 2-iodoxybenzoic acid (IBX) complex to yield 4-hydroxy-2-cyclohexenone.[1]

Step 2: Protection of the Hydroxyl Group

The hydroxyl group of 4-hydroxy-2-cyclohexenone is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. This step is crucial to prevent interference from the acidic proton of the hydroxyl group in the subsequent Michael addition.[2]

Step 3: Michael Addition of Diethyl Malonate

The protected cyclohexenone undergoes a Michael addition with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms the carbon-carbon bond at the β-position of the enone, introducing the malonate group which will be converted to the propionic acid side chain.[3][4]

Step 4: Deprotection of the Silyl Ether

The TBS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to regenerate the ketone functionality.

Step 5: Hydrolysis and Decarboxylation

The resulting diethyl malonate derivative is subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield the final product, 3-(4-Oxocyclohexyl)propionic acid.[5]

Data Summary
StepReactionReagentsTypical Yield
1Dehydrogenation1. Ethylene glycol, p-TsOH; 2. LDA, TMSCl; 3. IBX~80%
2Silyl ProtectionTBSCl, Imidazole>95%
3Michael AdditionDiethyl malonate, NaOEt70-85%
4DeprotectionTBAF>90%
5Hydrolysis & Decarboxylation1. NaOH(aq); 2. HCl(aq), heat~80%

Overall Estimated Yield: ~40-55%

Route 2: Oxidation of a Cyclohexene Precursor

This route begins with a commercially available cyclohexene derivative bearing a carboxylic acid functionality. The key transformation is the introduction of the ketone at the 4-position through a hydroboration-oxidation sequence followed by oxidation of the resulting alcohol.

Workflow for Route 2

A 3-Cyclohexene-1-carboxylic acid B Methyl 3-cyclohexene-1-carboxylate A->B Esterification C Methyl 3-(4-hydroxycyclohexyl)propanoate B->C Hydroboration-Oxidation D Methyl 3-(4-oxocyclohexyl)propanoate C->D Oxidation E 3-(4-Oxocyclohexyl)propionic acid D->E Hydrolysis

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Esterification of 3-Cyclohexene-1-carboxylic acid

3-Cyclohexene-1-carboxylic acid is first converted to its methyl ester using methanol and a catalytic amount of acid (e.g., sulfuric acid) to protect the carboxylic acid functionality during the subsequent steps.[6]

Step 2: Hydroboration-Oxidation

The methyl ester of 3-cyclohexene-1-carboxylic acid undergoes hydroboration-oxidation. Borane-tetrahydrofuran complex (BH3-THF) is added across the double bond, followed by oxidation with hydrogen peroxide and sodium hydroxide. This reaction proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group at the 4-position.

Step 3: Oxidation of the Alcohol

The secondary alcohol is then oxidized to the corresponding ketone using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Step 4: Hydrolysis of the Ester

Finally, the methyl ester is hydrolyzed under acidic or basic conditions to yield 3-(4-Oxocyclohexyl)propionic acid.

Data Summary
StepReactionReagentsTypical Yield
1EsterificationMeOH, H₂SO₄ (cat.)>95%
2Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH80-90%
3OxidationPCC or Swern Oxidation85-95%
4Hydrolysis1. NaOH(aq); 2. HCl(aq)>90%

Overall Estimated Yield: ~60-75%

Route 3: Aromatic Precursor Strategy via Friedel-Crafts Acylation

This approach begins with an aromatic starting material and utilizes a Friedel-Crafts acylation to construct the carbon skeleton, followed by reduction of the aromatic ring and subsequent oxidation to install the ketone functionality.

Workflow for Route 3

A Benzene B 4-Oxo-4-phenylbutanoic acid A->B Friedel-Crafts Acylation (Succinic Anhydride, AlCl₃) C 4-Phenylbutanoic acid B->C Clemmensen or Wolff-Kishner Reduction D 4-Cyclohexylbutanoic acid C->D Catalytic Hydrogenation E 3-(4-Oxocyclohexyl)propionic acid D->E Selective Oxidation

Caption: Synthetic workflow for Route 3.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

Benzene undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-oxo-4-phenylbutanoic acid.[7][8]

Step 2: Reduction of the Ketone

The ketone group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group using either a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).

Step 3: Catalytic Hydrogenation

The aromatic ring of 4-phenylbutanoic acid is reduced to a cyclohexane ring via catalytic hydrogenation using a catalyst such as rhodium on carbon or ruthenium oxide under high pressure.

Step 4: Selective Oxidation

This is the most challenging step of this route. Selective oxidation of the C-H bond at the 4-position of the cyclohexane ring to a ketone is required. This can be a difficult transformation to achieve with high selectivity and yield.

Data Summary
StepReactionReagentsTypical Yield
1Friedel-Crafts AcylationSuccinic anhydride, AlCl₃70-80%
2Ketone ReductionZn(Hg), HCl or H₂NNH₂, KOH70-90%
3Catalytic HydrogenationH₂, Rh/C or RuO₂>90%
4Selective Oxidation(Various methods)Variable, often low

Overall Estimated Yield: Highly variable, largely dependent on the success of the final oxidation step.

Comparative Analysis

FeatureRoute 1: Conjugate AdditionRoute 2: Oxidation of CyclohexeneRoute 3: Aromatic Precursor
Starting Materials Readily availableCommercially availableInexpensive and readily available
Number of Steps 544
Overall Yield Moderate (~40-55%)Good (~60-75%)Variable (potentially low)
Key Challenge Multi-step protection/deprotectionControl of stereochemistry in hydroborationSelective oxidation of an unactivated C-H bond
Scalability GoodExcellentPoor due to the final oxidation step
Reagent Toxicity Moderate (e.g., LDA, IBX)Moderate (e.g., BH₃-THF, PCC)High (e.g., AlCl₃, amalgamated zinc)

Conclusion and Recommendation

Based on the comparative analysis, Route 2: Oxidation of a Cyclohexene Precursor emerges as the most promising and efficient pathway for the synthesis of 3-(4-Oxocyclohexyl)propionic acid. This route offers the highest overall yield, a manageable number of steps, and utilizes well-established and reliable reactions. The starting material is commercially available, and the reaction conditions are generally scalable.

While Route 1 is a viable option, the necessity of a protection-deprotection sequence for the ketone functionality adds to the step count and can lower the overall yield. Route 3, although starting from inexpensive materials, is significantly hampered by the challenging and often low-yielding final oxidation step of an unactivated C-H bond.

For researchers seeking a reliable and high-yielding synthesis of 3-(4-Oxocyclohexyl)propionic acid, the oxidation of a cyclohexene precursor (Route 2) represents the most logical and experimentally sound approach.

References

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  • Dunlap, N. K., & Rizzo, C. J. (1997, December). Diels-Alder Reaction (a very important reaction) Reaction between a conjugated diene and an alkene (dienophile) to give a cycloh. [Link]

  • McMurry, J. (n.d.). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction – Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. ResearchGate. [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). [Link]

  • Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[9][9]-Sigmatropic Rearrangement Route. (2023, September 1). PMC. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Process for producing optically active carboxylic acid. (2011, October 20).
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. [Link]

  • A kind of synthetic method of 3- cyclohexylpropionic acid. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). PMC. [Link]

  • Method for synthesizing 4-fluorocyclohexanone. (n.d.).
  • Chemistry LibreTexts. (2025, March 17). 9.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020, April 6). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). PMC. [Link]

  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (n.d.). PMC. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
  • ResearchGate. (n.d.). Propionic Acid and Derivatives. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Unlocking a reductive hydroalkoxylation cascade for the stereoselective synthesis of cyclic ethers: total synthesis of (±)-isolaurepan and (±)-cis-lauthisan. Royal Society of Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Anodic oxidation of phenolic compounds. Part III. Anodic hydroxylation of phenols. A simple general synthesis of 4-alkyl-4-hydroxycyclo-hexa-2,5-dienones from 4-alkylphenols. Royal Society of Chemistry. [Link]

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Comparative

Comparative Reactivity of 3-(4-Oxocyclohexyl)propionic Acid in Grignard Reactions: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This guide provides a detailed comparative analysis of the reactivity of the two functional groups in 3-(4-Oxocyclohexyl)propionic Acid—the ketone an...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of the reactivity of the two functional groups in 3-(4-Oxocyclohexyl)propionic Acid—the ketone and the carboxylic acid—towards Grignard reagents. We will delve into the mechanistic underpinnings that govern the chemoselectivity of this reaction, supported by established principles in organic chemistry. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols for achieving desired reaction outcomes.

Introduction: The Challenge of Chemoselectivity

3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule, containing both a ketone and a carboxylic acid. This presents a classic chemoselectivity challenge when performing a Grignard reaction. Grignard reagents are potent nucleophiles and strong bases, capable of reacting with both functional groups. Understanding the competitive reactivity between the electrophilic ketone carbonyl and the acidic proton of the carboxylic acid is paramount for predicting and controlling the reaction's outcome. This guide will dissect this reactivity dichotomy, providing a clear rationale for the observed results and methodologies for directing the reaction towards the desired product.

Mechanistic Showdown: Acid-Base vs. Nucleophilic Addition

The reaction of a Grignard reagent (R-MgX) with 3-(4-Oxocyclohexyl)propionic acid can proceed via two distinct and competitive pathways:

  • Pathway A: Acid-Base Reaction at the Carboxylic Acid. The proton of the carboxylic acid group is acidic (pKa ≈ 4-5). Grignard reagents are highly basic. The reaction between them is a classic acid-base neutralization, which is an extremely fast and thermodynamically favorable process. This reaction consumes one equivalent of the Grignard reagent to form a magnesium carboxylate salt and the corresponding alkane from the Grignard reagent.

  • Pathway B: Nucleophilic Addition to the Ketone. The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack by the carbanion-like R group of the Grignard reagent. This 1,2-addition results in the formation of a tertiary alcohol upon acidic workup.

The fundamental question is: which pathway predominates? In an unprotected system, the acid-base reaction (Pathway A) is significantly faster than the nucleophilic addition (Pathway B). Acid-base reactions are generally among the fastest reactions in chemistry. Therefore, the Grignard reagent will preferentially deprotonate the carboxylic acid before any significant nucleophilic attack on the ketone can occur.

Visualizing the Competing Pathways

Caption: Competing reaction pathways for the Grignard reaction with 3-(4-Oxocyclohexyl)propionic acid.

Comparative Reactivity Analysis & Experimental Data

To illustrate the practical consequences of this reactivity difference, consider the following hypothetical experimental data based on established chemical principles.

Entry Equivalents of CH₃MgBr Reaction Conditions Major Product(s) Yield of Tertiary Alcohol (%) Observations
11.0THF, 0 °C to rt, 1h3-(4-Oxocyclohexyl)propanoate salt, Methane~0%Vigorous gas evolution (methane) upon addition of Grignard reagent. Starting material is recovered after acidic workup.
22.1THF, 0 °C to rt, 1h3-(4-(1-hydroxy-1-methylethyl)cyclohexyl)propionic acidHighFirst equivalent of Grignard is consumed by the acid. The second equivalent reacts with the ketone.
31.1 (with protected acid)THF, 0 °C to rt, 1hMethyl 3-(4-(1-hydroxy-1-methylethyl)cyclohexyl)propanoateHighCarboxylic acid is protected as a methyl ester. Selective reaction at the ketone is achieved.

This data underscores a critical point: at least two equivalents of the Grignard reagent are required to achieve reaction at the ketone. The first equivalent is irreversibly consumed in the acid-base reaction.

Protocols for Controlled Grignard Reactions

Achieving a desired outcome in the Grignard reaction with 3-(4-Oxocyclohexyl)propionic acid necessitates a strategic approach. Below are two protocols: one demonstrating the effect of the unprotected acid, and a second, more synthetically useful protocol employing a protecting group strategy.

Protocol 1: Reaction with Unprotected 3-(4-Oxocyclohexyl)propionic Acid

This protocol demonstrates the preferential reaction at the carboxylic acid.

Objective: To show the consumption of the first equivalent of Grignard reagent by the acidic proton.

Materials:

  • 3-(4-Oxocyclohexyl)propionic acid

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, drying tube

Procedure:

  • Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with 3-(4-Oxocyclohexyl)propionic acid (1.0 eq).

  • Dissolution: Anhydrous THF is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.05 eq) is added dropwise via a syringe or dropping funnel. Gas evolution (methane) should be observed.

  • Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Extraction & Analysis: The product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. Analysis by NMR or GC-MS will show the recovery of the starting material.

Protocol 2: Selective Grignard Reaction via Carboxylic Acid Protection

This protocol details the protection of the carboxylic acid as a methyl ester, allowing for selective nucleophilic addition to the ketone.

Objective: To selectively form the tertiary alcohol by protecting the carboxylic acid.

G cluster_workflow Workflow for Selective Ketone Reaction step1 Step 1: Protection 3-(4-Oxocyclohexyl)propionic Acid + MeOH, H+ product1 Methyl 3-(4-oxocyclohexyl)propanoate step1->product1 step2 Step 2: Grignard Reaction Protected Ester + R-MgX product2 Tertiary Alcohol Ester step2->product2 step3 Step 3: Workup Aqueous Acid product3 Final Tertiary Alcohol Ester Product step3->product3 step4 Step 4: (Optional) Deprotection Saponification (e.g., NaOH, H2O) product4 Final Tertiary Alcohol Acid Product step4->product4 product1->step2 product2->step3 product3->step4

Caption: Experimental workflow for the selective Grignard reaction on the ketone via acid protection.

Part A: Protection (Fischer Esterification)

  • Setup: In a round-bottom flask, dissolve 3-(4-Oxocyclohexyl)propionic acid in excess methanol.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Workup: Cool the mixture, remove the excess methanol under reduced pressure, and neutralize the acid. Extract the methyl ester product with a suitable organic solvent. Purify by column chromatography if necessary.

Part B: Grignard Reaction

  • Setup: Follow the setup described in Protocol 1, using the protected methyl ester as the starting material.

  • Grignard Addition: Add the Grignard reagent (1.1 eq) dropwise at 0 °C.

  • Reaction & Workup: Follow steps 5-7 from Protocol 1. The product will be the tertiary alcohol with the methyl ester group intact.

Part C: (Optional) Deprotection

If the final desired product is the tertiary alcohol with a free carboxylic acid, the ester can be hydrolyzed (saponified) using standard conditions (e.g., NaOH in H₂O/MeOH, followed by acidic workup).

Conclusion and Recommendations

The reaction of Grignard reagents with unprotected 3-(4-Oxocyclohexyl)propionic acid is dominated by the fast acid-base reaction with the carboxylic acid. To achieve a selective nucleophilic addition at the ketone, protection of the carboxylic acid group, typically as an ester, is a mandatory prerequisite. For any synthetic campaign involving this or similar bifunctional molecules, we strongly recommend a protection-reaction-deprotection strategy to ensure high yields of the desired product and to avoid unnecessary consumption of the valuable Grignard reagent.

References

  • Title: Grignard Reagents: New Developments Source: Wiley Online Library URL: [Link]

  • Title: Chemoselectivity Source: Wikipedia URL: [Link]

  • Title: Grignard Reaction Source: Chem LibreTexts URL: [Link]

  • Title: Acidity of Carboxylic Acids Source: Chem LibreTexts URL: [Link]

Validation

A Senior Application Scientist's Guide to Validating Synthesized 3-(4-Oxocyclohexyl)propionic Acid via NMR Spectroscopy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure and purity of synthesized 3-(4-Oxocyclohexyl)propionic Acid using Nuclear M...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure and purity of synthesized 3-(4-Oxocyclohexyl)propionic Acid using Nuclear Magnetic Resonance (NMR) spectroscopy. By meticulously comparing experimentally acquired data against established reference standards and theoretical principles, we can ensure the integrity of the synthesized compound, a critical step in any chemical research and development pipeline.

The Imperative of Structural Verification in Synthesis

In the realm of chemical synthesis, particularly for pharmaceutical and materials science applications, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular framework of a compound in solution. This guide will walk you through a self-validating system for acquiring, processing, and interpreting the ¹H and ¹³C NMR spectra of 3-(4-Oxocyclohexyl)propionic Acid, ensuring a high degree of confidence in your synthetic outcome.

Experimental Workflow: From Sample Preparation to Spectral Analysis

The following protocol outlines the key steps for obtaining high-quality NMR spectra of 3-(4-Oxocyclohexyl)propionic Acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Protocol
  • Sample Preparation: The Foundation of Quality Data

    • Weighing and Dissolution: Accurately weigh 10-20 mg of the synthesized 3-(4-Oxocyclohexyl)propionic Acid for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial. The choice of a suitable deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, solubility can be a concern, and dimethyl sulfoxide-d₆ (DMSO-d₆) may be a better alternative due to its higher polarity. Add approximately 0.7 mL of the chosen deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most high-quality deuterated solvents are available with TMS already added. If not, a small drop should be carefully introduced.

    • Solubilization and Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogenous solution is essential for acquiring sharp, well-resolved NMR signals. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters and Data Acquisition: Optimizing for Clarity

    • Spectrometer Setup: The NMR data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment. Shimming is the process of adjusting the magnetic field homogeneity to maximize spectral resolution.

    • ¹H NMR Acquisition Parameters:

      • Pulse Angle: A 30-45 degree pulse angle is typically used for quantitative measurements, while a 90-degree pulse is used to maximize signal for a single scan.

      • Acquisition Time (at): A longer acquisition time (2-4 seconds) will result in better resolution.

      • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is crucial to allow the nuclear spins to return to equilibrium between scans, which is important for accurate integration.

      • Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should be sufficient.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used.

      • Acquisition Time (at): An acquisition time of 1-2 seconds is common.

      • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: Unveiling the Spectral Information

    • Fourier Transformation: The raw NMR data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

    • Phasing: The spectrum must be manually or automatically phased to ensure that all peaks are in the absorptive mode, appearing as sharp, positive signals.

    • Baseline Correction: A flat baseline is essential for accurate integration. Automated or manual baseline correction algorithms should be applied.

    • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer lock_shim Lock & Shim transfer->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate

Experimental workflow for NMR analysis.

Comparative Analysis: Validating the Synthesized Product

The core of the validation process lies in the detailed comparison of the acquired NMR data with reference data. While a direct experimental spectrum for 3-(4-Oxocyclohexyl)propionic Acid may not be readily available in public databases, we can predict the expected chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from structurally similar compounds.

Reference NMR Data (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 3-(4-Oxocyclohexyl)propionic Acid. These predictions are based on the known effects of the carbonyl and carboxylic acid functional groups on the chemical environment of neighboring protons and carbons.[1][2][3]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)175.0 - 180.0
Cyclohexyl Ketone (C=O)-208.0 - 212.0
-CH₂-COOH2.2 - 2.5 (triplet)30.0 - 35.0
-CH₂-CH₂-COOH1.6 - 1.9 (multiplet)25.0 - 30.0
Cyclohexyl -CH-1.8 - 2.1 (multiplet)40.0 - 45.0
Cyclohexyl -CH₂- (adjacent to C=O)2.1 - 2.4 (multiplet)38.0 - 42.0
Cyclohexyl -CH₂- (remote from C=O)1.5 - 1.8 (multiplet)27.0 - 32.0
Hypothetical Experimental NMR Data

The following table presents a hypothetical set of experimental NMR data for a synthesized sample of 3-(4-Oxocyclohexyl)propionic Acid.

¹H Chemical Shift (ppm) Multiplicity Integration Assignment ¹³C Chemical Shift (ppm) Assignment
11.5 (br s)broad singlet1H-COOH178.5-COOH
2.35 (t, J = 7.2 Hz)triplet2H-CH₂-COOH210.2C=O
2.28 (m)multiplet4HCyclohexyl -CH₂- (adjacent to C=O)41.5Cyclohexyl -CH-
1.95 (m)multiplet1HCyclohexyl -CH-39.8Cyclohexyl -CH₂- (adjacent to C=O)
1.75 (m)multiplet2H-CH₂-CH₂-COOH32.1-CH₂-COOH
1.65 (m)multiplet4HCyclohexyl -CH₂- (remote from C=O)28.5Cyclohexyl -CH₂- (remote from C=O)
26.3-CH₂-CH₂-COOH

Discussion and Interpretation: A Self-Validating Approach

A rigorous comparison of the experimental and predicted data forms the basis of our structural validation.

G cluster_data Data Input cluster_analysis Comparative Analysis cluster_validation Validation Outcome exp_data Experimental NMR Data (¹H & ¹³C) chem_shift Chemical Shift Comparison exp_data->chem_shift ref_data Reference/Predicted NMR Data ref_data->chem_shift coupling Coupling Constant Analysis chem_shift->coupling integration Integration Analysis coupling->integration struct_confirm Structure Confirmation integration->struct_confirm purity_assess Purity Assessment integration->purity_assess

Logical flow for NMR data validation.
  • Chemical Shift Correlation: The downfield signal at 11.5 ppm in the ¹H NMR spectrum is characteristic of a carboxylic acid proton, which is highly deshielded.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange. The corresponding signal in the ¹³C NMR spectrum at 178.5 ppm is also in the expected range for a carboxylic acid carbon.[2][3] The signal at 210.2 ppm in the ¹³C spectrum is indicative of a ketone carbonyl carbon.

  • Analysis of the Propionic Acid Chain: The triplet at 2.35 ppm in the ¹H spectrum, integrating to 2H, is consistent with the protons alpha to the carboxylic acid group (-CH₂-COOH). The triplet multiplicity arises from coupling to the adjacent methylene group. The multiplet at 1.75 ppm, integrating to 2H, corresponds to the beta protons (-CH₂-CH₂-COOH).

  • Interpretation of the Cyclohexyl Ring: The complex multiplets between 1.65 and 2.28 ppm in the ¹H spectrum are characteristic of the cyclohexyl ring protons. The protons on the carbons adjacent to the carbonyl group are expected to be more deshielded and appear further downfield.

  • Purity Assessment: The absence of significant unassigned peaks in both the ¹H and ¹³C NMR spectra suggests a high degree of purity. Trace impurities, such as residual solvents, can be identified by comparing their chemical shifts to established tables.[4] For instance, a singlet at 7.26 ppm in a CDCl₃ spectrum would indicate the presence of residual non-deuterated chloroform.

  • Confirmation with D₂O Exchange: A key confirmatory experiment for the presence of a carboxylic acid is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the ¹H NMR spectrum. The acidic proton of the carboxylic acid will exchange with deuterium, causing the signal at ~11.5 ppm to disappear or significantly diminish.[2][3]

Conclusion

By following this comprehensive guide, researchers can confidently validate the structure and assess the purity of synthesized 3-(4-Oxocyclohexyl)propionic Acid. The integration of a robust experimental protocol, careful data processing, and a logical, comparative analysis against established principles ensures the scientific integrity of the synthetic product. This self-validating approach is fundamental to producing reliable and reproducible scientific results.

References

  • Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(26), 6533–6539. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Comparative

Assessing Purity of 3-(4-Oxocyclohexyl)propionic Acid: A Comprehensive GC-MS vs. LC-MS Comparison Guide

For analytical chemists and drug development professionals, accurately assessing the purity of bifunctional intermediates is a critical quality control step. 3-(4-Oxocyclohexyl)propionic acid (CAS: 4883-70-9; MW: 170.21...

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Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, accurately assessing the purity of bifunctional intermediates is a critical quality control step. 3-(4-Oxocyclohexyl)propionic acid (CAS: 4883-70-9; MW: 170.21 g/mol ) presents a unique analytical challenge due to the presence of both a polar, hydrogen-bonding carboxylic acid group and a reactive ketone moiety.

This guide objectively compares the two dominant mass spectrometry-based techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity profiling of this compound. By examining the causality behind sample preparation, chromatographic behavior, and ionization mechanisms, we provide a self-validating framework for selecting the optimal analytical pathway.

The Chemical Challenge: Volatility vs. Ionization

The structural duality of 3-(4-Oxocyclohexyl)propionic acid dictates its behavior in different analytical systems:

  • The Carboxylic Acid: Highly polar and prone to hydrogen bonding. In gas-phase chromatography, free carboxylic acids interact strongly with active silanol groups on the stationary phase, leading to severe peak tailing, poor resolution, and thermal degradation.

  • The Ketone: Susceptible to enolization at high temperatures, which can create chromatographic artifacts (e.g., split peaks) if not properly controlled.

To overcome these physical limitations, analysts must either chemically mask the polarity (via derivatization for GC-MS) or leverage the polarity for solution-phase ionization (via LC-MS)[1].

GC-MS: High-Resolution Profiling via Derivatization

The Causality of Derivatization

To analyze 3-(4-Oxocyclohexyl)propionic acid via GC-MS, the analyte's volatility and thermal stability must be artificially increased. Silylation is the most effective method, replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group[2]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS increases the silylating power, ensuring quantitative conversion of the carboxylic acid without requiring harsh heating that might degrade the ketone.

GCMS_Workflow A 3-(4-Oxocyclohexyl) propionic Acid B Silylation (BSTFA + 1% TMCS) A->B C GC Separation (DB-5ms Column) B->C D EI Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E

GC-MS Analytical Workflow: Silylation masks polarity to enable gas-phase separation.

Self-Validating GC-MS Protocol

This protocol includes a derivatization blank to ensure no artifactual peaks are misidentified as impurities.

  • Sample Preparation: Accurately weigh 5.0 mg of 3-(4-Oxocyclohexyl)propionic acid and dissolve in 1.0 mL of anhydrous pyridine (moisture must be strictly excluded to prevent TMS hydrolysis).

  • Internal Standard Addition: Add 10 µL of Tridecanoic acid (1 mg/mL) as an internal standard to monitor derivatization efficiency.

  • Derivatization: Transfer 100 µL of the sample solution to a GC vial insert. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

  • GC Conditions: Inject 1 µL (split ratio 1:20) onto a DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Scan range: m/z 50–400. The intact TMS ester will present a characteristic [M-15]+ fragment due to the loss of a methyl group from the TMS moiety.

LC-MS: Direct Analysis via Electrospray Ionization

The Causality of Native Analysis

Unlike GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) permits the direct analysis of 3-(4-Oxocyclohexyl)propionic acid in its native state. The carboxylic acid functional group makes this molecule an ideal candidate for negative-ion Electrospray Ionization (ESI-), readily yielding the deprotonated pseudo-molecular ion [M-H]- at m/z 169[1].

While reversed-phase LC struggles to retain highly polar short-chain aliphatic acids, the C9 cycloalkyl backbone of this compound provides sufficient hydrophobicity for retention on a standard C18 column[3]. To optimize both retention and ionization, a volatile buffer such as 10 mM Ammonium Acetate (pH ~6.8) is preferred over Formic Acid, as it prevents ion suppression in the negative mode while maintaining reproducible chromatography.

LCMS_Workflow A Native Sample (No Derivatization) B RP-HPLC Separation (C18 Column) A->B C ESI Negative Mode ([M-H]- at m/z 169) B->C D Mass Analyzer (MRM / HRMS) C->D

LC-MS Analytical Workflow: Direct separation and negative-ion ESI of the native compound.

Self-Validating LC-MS Protocol

This protocol utilizes a matrix-matched blank to account for potential ion suppression.

  • Sample Preparation: Dissolve 1.0 mg of 3-(4-Oxocyclohexyl)propionic acid in 1.0 mL of Methanol/Water (50:50, v/v). Dilute to a working concentration of 10 µg/mL.

  • Internal Standard: Spike with 10 µL of a deuterated analog or a structurally similar acid (e.g., Cyclohexanepropionic acid) to validate ionization stability.

  • LC Conditions: Inject 2 µL onto an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • MS Detection: Operate in ESI negative mode. Capillary voltage: 2.5 kV; Desolvation temperature: 400°C. Monitor the [M-H]- ion at m/z 169.1 for the main peak, and utilize full-scan mode (m/z 50–500) for impurity profiling.

Quantitative Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS depends heavily on the specific impurities being targeted. GC-MS excels at separating structural isomers (e.g., distinguishing the 3-oxo from the 4-oxo isomer) due to the high theoretical plate count of capillary columns. Conversely, LC-MS is vastly superior for detecting non-volatile degradation products, dimers, or highly polar synthetic precursors without the risk of derivatization artifacts.

Analytical ParameterGC-MS (Derivatized)LC-MS (Native)
Sample Prep Time High (~45 mins, requires anhydrous conditions)Low (< 5 mins, simple "dilute and shoot")
Derivatization Artifacts Moderate risk (incomplete silylation, ketone enolization)None (analyzed in native state)
Isomer Resolution Excellent (Baseline separation of positional isomers)Moderate (Requires optimized gradient)
Sensitivity (LOD) ~10–50 ng/mL~1–5 ng/mL (Highly responsive in ESI-)
Impurity Profiling Best for volatile/neutral unreacted starting materialsBest for polar/non-volatile byproducts
Structural Elucidation High (Standardized 70 eV EI fragmentation libraries)Moderate (Requires MS/MS optimization)

Conclusion & Strategic Recommendation

For the routine purity assessment of 3-(4-Oxocyclohexyl)propionic acid , LC-MS is the recommended primary technique . The ability to directly analyze the compound via ESI negative mode eliminates the labor-intensive and artifact-prone derivatization steps required for GC-MS. Furthermore, LC-MS provides superior sensitivity for the intact molecule.

However, if the synthetic route involves closely related positional isomers (e.g., 2-oxo or 3-oxo derivatives) that co-elute under reversed-phase LC conditions, GC-MS should be deployed as an orthogonal validation tool . The exceptional resolving power of capillary gas chromatography, combined with the distinct EI fragmentation patterns of silylated isomers, provides unambiguous structural confirmation that LC-MS alone may struggle to achieve.

References
  • Schwartz, H., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, Jan 2024. Available at:[Link]

  • Halket, J. M., et al. "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany, Vol. 56, No. 410, 2005, pp. 297-314. Available at:[Link]

Sources

Validation

Comparative Guide: Biological Activity of 3-(4-Oxocyclohexyl)propionic Acid Derivatives in GPCR Modulation

Executive Summary In the landscape of modern medicinal chemistry, bifunctional scaffolds are critical for developing highly selective receptor modulators. 3-(4-Oxocyclohexyl)propionic acid (CAS 4883-70-9) is a premier ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional scaffolds are critical for developing highly selective receptor modulators. 3-(4-Oxocyclohexyl)propionic acid (CAS 4883-70-9) is a premier chemical building block featuring a reactive cyclohexanone core and a terminal propanoic acid moiety[1]. This unique structural topology makes it an ideal precursor for synthesizing modulators of Free Fatty Acid Receptor 1 (FFAR1/GPR40) , a Class A G-protein-coupled receptor (GPCR) that has emerged as a high-value target for type 2 diabetes therapeutics due to its ability to promote insulin secretion with a minimal risk of hypoglycemia[2].

This guide objectively compares the biological activity of various 3-(4-Oxocyclohexyl)propionic acid derivatives, evaluating how specific structural modifications—namely ketone functionalization and carboxylic acid bioisosterism—impact target engagement, potency, and cellular efficacy.

Mechanistic Rationale: Targeting GPR40 for Metabolic Regulation

To understand the structure-activity relationship (SAR) of these derivatives, we must first establish the causality of the target pathway. GPR40 is predominantly expressed in pancreatic β-cells. When a synthetic derivative binds to the orthosteric site of GPR40, it triggers a Gq-coupled signal transduction cascade. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium ( Ca2+ ). This calcium mobilization is the critical trigger that drives the exocytosis of insulin-containing vesicles, but only in the presence of elevated blood glucose levels[3].

GPR40_Pathway Agonist 3-(4-Oxocyclohexyl)propionic Acid Derivative GPR40 FFAR1 / GPR40 (GPCR) Agonist->GPR40 Binds & Activates Gq Gq Protein Alpha GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 ER Ca2+ Release (Intracellular Calcium) IP3->Ca2 Binds IP3R Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Triggers Exocytosis

Figure 1: GPR40 signal transduction pathway mediating glucose-stimulated insulin secretion.

Structural Optimization & Bioisosteric Replacement Strategies

The bare 3-(4-Oxocyclohexyl)propionic acid scaffold is generally inactive at GPCRs. To transform it into a potent pharmaceutical derivative, two distinct derivatization strategies are employed:

  • Ketone Derivatization (Lipophilic Anchoring): The C4-ketone is subjected to reductive amination to introduce bulky, lipophilic aryl-amine groups. This modification mimics the hydrophobic tail of endogenous long-chain fatty acids, allowing the molecule to anchor deeply within the lipophilic transmembrane binding pocket of GPR40.

  • Carboxylic Acid Bioisosterism (Pharmacokinetic Optimization): The native propanoic acid moiety is essential for forming critical ionic interactions with Arg183 and Arg258 in the GPR40 binding site. However, exposed carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). To circumvent this, the acid is frequently replaced with[4], such as 5-substituted tetrazoles or hydroxamic acids. Tetrazoles, in particular, maintain the required planar geometry and acidic pKa (~4.5–4.9) while significantly enhancing lipophilicity and metabolic stability.

Comparative Biological Activity Profiling

The following table synthesizes the in vitro pharmacological performance of the unmodified scaffold against three distinct derivative classes. Data is normalized against the industry-standard positive control, GW9508.

Compound IDStructural Modification EC50​ (Ca 2+ Mobilization)Emax (% of GW9508)GSIS Fold-Increase (at 16 mM Glucose)
Compound A Unmodified Scaffold (CAS 4883-70-9)> 50,000 nMN/A1.0x (Inactive)
Compound B Ketone Reductive Amination (Native Acid)450 nM78%2.4x
Compound C Ketone Modification + Tetrazole Bioisostere 85 nM96%3.8x
Compound D Ketone Modification + Hydroxamic Acid 120 nM85%3.1x

Data Interpretation: Compound C (the tetrazole derivative) demonstrates superior biological activity. By replacing the native carboxylic acid with a tetrazole ring, the molecule retains its critical electrostatic interactions with the receptor while gaining superior membrane permeability, resulting in a nearly 5-fold increase in potency ( EC50​ drops from 450 nM to 85 nM) compared to the native acid derivative (Compound B).

Workflow Synthesis Scaffold Derivatization InVitro FLIPR Ca2+ Mobilization Assay Synthesis->InVitro Target Validation Cellular MIN6 GSIS Assay InVitro->Cellular Hit Progression Data EC50 & Emax Determination Cellular->Data Efficacy Profiling

Figure 2: Sequential experimental workflow for evaluating GPR40 agonist derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the biological activity of these derivatives must be evaluated using self-validating assay systems. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the mechanistic causality behind each step.

Protocol 1: FLIPR Intracellular Calcium Mobilization Assay

This assay quantifies the primary signaling event of GPR40 activation. It utilizes a[3] to measure real-time calcium flux.

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into black-wall, clear-bottom 384-well plates at 10,000 cells/well. Incubate for 24 hours. Causality: A 24-hour recovery period ensures optimal cell adherence and uniform receptor expression across the monolayer.

  • Dye Loading: Remove culture media and add 20 µL/well of assay buffer (HBSS + 20 mM HEPES) containing 4 µM Fluo-4 AM and 2.5 mM probenecid. Incubate at 37°C for 60 minutes. Causality: Fluo-4 AM is a cell-permeable ester; once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore. Probenecid is strictly required as it inhibits organic anion transporters, preventing the cells from pumping the dye back out into the extracellular space.

  • Baseline Establishment: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to compound addition. Causality: Establishing a stable baseline self-validates that the cells are in a resting state and not undergoing spontaneous calcium oscillations.

  • Compound Challenge: Inject 3-(4-Oxocyclohexyl)propionic acid derivatives (10-point concentration curve, 0.1 nM to 10 µM) automatically. Include GW9508 as a positive control and 0.1% DMSO as a vehicle control.

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate EC50​ values using a 4-parameter logistic non-linear regression model based on the peak fluorescence minus baseline.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This cellular assay validates that the calcium mobilization observed in Protocol 1 translates to the desired physiological endpoint (insulin secretion) in a glucose-dependent manner.

  • Cell Starvation: Culture MIN6 pancreatic β-cells in 96-well plates. Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2 mM glucose. Incubate in this low-glucose buffer for 2 hours. Causality: Starvation depletes intracellular ATP, forcing ATP-sensitive potassium ( KATP​ ) channels to open. This hyperpolarizes the membrane, effectively "resetting" the cells to a basal, non-secreting state.

  • Derivative Incubation: Replace the buffer with fresh KRB containing either 2 mM glucose (basal) or 16 mM glucose (stimulatory), spiked with 1 µM of the test derivatives. Incubate for 1 hour at 37°C. Causality: Testing at both 2 mM and 16 mM glucose self-validates the mechanism. A true GPR40 agonist will only potentiate insulin secretion at 16 mM glucose, proving the compound will not induce fasting hypoglycemia in vivo.

  • Supernatant Collection & Quantification: Carefully aspirate the supernatant, centrifuge at 1,000 x g for 5 minutes to remove cellular debris, and quantify insulin concentration using a high-sensitivity Mouse Insulin ELISA kit. Normalize data against total cellular protein content (BCA assay) to account for any variations in cell density.

References

  • Title: Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist. Source: ACS Medicinal Chemistry Letters (NIH PMC). URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry (NIH PMC). URL: [Link]

  • Title: Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Source: Diabetes (NIH PMC). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(4-Oxocyclohexyl)propionic Acid: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Oxocyclohexyl)propionic acid, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.

Hazard Identification and Assessment

Before initiating any disposal procedure, it is imperative to understand the hazards associated with 3-(4-Oxocyclohexyl)propionic acid. According to available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

While not classified as acutely toxic, its irritant properties necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Classification for 3-(4-Oxocyclohexyl)propionic Acid

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H336: May cause drowsiness or dizziness

Source: Notified C&L[1]

Waste Characterization: Is it Hazardous Waste?

The first step in proper disposal is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[3][4] A waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

Based on its chemical structure as a carboxylic acid, 3-(4-Oxocyclohexyl)propionic acid is corrosive.[6] Therefore, any waste containing this chemical must be managed as hazardous waste .

It is the responsibility of the waste generator to accurately identify and classify the waste.[3][4] If there is any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) office is crucial.[7][8]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6][7] Incompatible wastes must never be mixed.[6]

Key Segregation Principles:

  • Acids: Store separately from bases, amines, cyanides, and sulfides.[7]

  • Corrosives: Keep segregated from flammable liquids and oxidizers.[7]

  • Halogenated vs. Non-Halogenated Solvents: These should be collected in separate containers.[7]

Waste 3-(4-Oxocyclohexyl)propionic acid, being an acid, should be stored in a container designated for corrosive waste, away from incompatible materials.

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the acidic waste. High-density polyethylene (HDPE) or other suitable plastic containers are recommended.[5][9] Avoid metal containers for corrosive wastes.[10]

  • Condition: The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[8][10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name of the contents (no abbreviations or formulas), and the date waste was first added.[6][11]

Disposal Workflow

The following workflow outlines the procedural steps for the proper disposal of 3-(4-Oxocyclohexyl)propionic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_ID Characterize Waste (Hazardous: Corrosive) PPE->Waste_ID 1. Assess Segregate Segregate from Incompatible Wastes Waste_ID->Segregate 2. Isolate Container Use Compatible & Labeled Container Segregate->Container 3. Contain Store Store in Designated Satellite Accumulation Area Container->Store 4. Secure Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS 5. Arrange Pickup Documentation Complete Waste Pickup Request Form Contact_EHS->Documentation 6. Document

Figure 1. Step-by-step workflow for the disposal of 3-(4-Oxocyclohexyl)propionic acid.

Detailed Disposal Protocol

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Compatible hazardous waste container (e.g., HDPE bottle).

  • Hazardous waste label.

  • Spill kit with absorbent material suitable for acids (e.g., sand, silica gel, acid binder).[9]

Procedure:

  • Don PPE: Before handling the chemical waste, ensure you are wearing the appropriate PPE.

  • Prepare the Waste Container:

    • Select a clean, dry, and compatible container with a secure lid.[8][10]

    • Affix a hazardous waste label to the container.[6]

    • Clearly write "HAZARDOUS WASTE," "3-(4-Oxocyclohexyl)propionic Acid," and the date of initial waste accumulation on the label.[6]

  • Transfer the Waste:

    • Carefully transfer the waste 3-(4-Oxocyclohexyl)propionic acid into the labeled container.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[12]

    • Securely close the container lid.[12]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[5]

    • Ensure the storage area is secure and away from incompatible materials.[6]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and control access.[13]

    • If trained and equipped, use an appropriate absorbent material from the spill kit to contain the spill.[9][13]

    • The cleanup materials are also considered hazardous waste and must be disposed of accordingly.[6][8]

  • Waste Pickup:

    • Once the waste container is full or has been accumulating for the maximum allowed time (check with your institution's EHS guidelines), contact your EHS office to arrange for pickup.[5]

    • Complete any required waste pickup forms accurately and completely.

Empty Container Disposal

Empty containers that held 3-(4-Oxocyclohexyl)propionic acid must also be handled properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water).[7][14]

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of as such.[8] Subsequent rinsates may be eligible for drain disposal, but it is essential to check with your local EHS for specific guidelines.

  • Defacing Labels: After triple rinsing, completely remove or deface all labels on the container.[8][14]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on the material.[7][14]

Regulatory Compliance

Disposal of hazardous waste is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA).[3][4] Failure to comply with these regulations can result in significant fines and penalties.[4] Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, which are designed to ensure compliance with all applicable laws.[7]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • NextSDS. 3-[(4-oxocyclohexyl)oxy]propanoic acid — Chemical Substance Information.
  • BASF. (2023, January 6). Safety data sheet.
  • (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy.
  • Labbox España. Propionic acid 99% Extra Pure.
  • Carl ROTH. Safety Data Sheet: Propionic acid.
  • MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
  • University of North Texas at Dallas Department of Natural Sciences. (2025, July 1). Chemical Disposal Guidelines.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Cyclohexylpropionic acid.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Propionic acid.
  • Merck. SAFETY DATA SHEET.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • (2023, March 30). Propionic acid - Safety data sheet.
  • Emory University. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste.
  • University of Toronto Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.

Sources

Handling

Personal protective equipment for handling 3-(4-Oxocyclohexyl)propionic Acid

Comprehensive Safety and Handling Guide for 3-(4-Oxocyclohexyl)propionic Acid Introduction & Mechanistic Hazard Profile 3-(4-Oxocyclohexyl)propionic acid (CAS: 4883-70-9) is a bifunctional cyclic compound frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 3-(4-Oxocyclohexyl)propionic Acid

Introduction & Mechanistic Hazard Profile

3-(4-Oxocyclohexyl)propionic acid (CAS: 4883-70-9) is a bifunctional cyclic compound frequently utilized as a critical building block in advanced organic synthesis and drug development[1]. Structurally, it features both a carboxylic acid and a ketone moiety on a cyclohexane scaffold. While highly valuable for synthetic applications, its physical state as a fine, white to yellow solid powder[2] introduces specific operational risks.

The primary vectors for exposure are dermal contact and the inhalation of aerosolized particulates. The compound is classified under the Globally Harmonized System (GHS) as a multi-system irritant[3]. To ensure laboratory safety and maintain the integrity of the chemical, personnel must understand not just what Personal Protective Equipment (PPE) to wear, but the underlying physicochemical causality dictating these requirements.

Quantitative Physicochemical & Hazard Data

To establish a baseline for risk assessment, the following table summarizes the quantitative data and GHS hazard classifications associated with this compound, directly linking them to their operational implications[1][2][3].

Property / Hazard CodeValue / ClassificationCausality / Operational Implication
CAS Number 4883-70-9Unique identifier required for strict inventory and SDS tracking.
Molecular Formula C9H14O3Indicates its organic nature; requires compatible organic waste streams[1].
Molecular Weight 170.21 g/mol Relatively low MW; fine solid powders can easily become airborne[1].
Appearance White to yellow solidVisual baseline; unexpected discoloration may indicate chemical degradation[2].
H302 Harmful if swallowedMandates a strict prohibition of eating, drinking, or mouth-pipetting in the lab[3].
H315 / H319 Skin & Eye IrritationNecessitates the use of chemical-resistant nitrile gloves and tight-fitting splash goggles[3].
H335 Respiratory IrritationRequires all open-container handling to occur within a certified chemical fume hood[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling 3-(4-Oxocyclohexyl)propionic acid is driven by its specific hazard profile. Do not substitute these recommendations with standard, lower-tier laboratory equipment.

  • Ocular Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: The acidic nature of the propionic acid side chain can cause severe eye irritation (H319) upon contact with ocular mucosa[3]. Standard safety glasses lack the orbital seal required to prevent the ingress of airborne, irritating dust.

  • Dermal Protection (Hands): Disposable nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against solid carboxylic acids, preventing contact dermatitis (H315)[3]. The lipophilic cyclohexane ring can facilitate dermal absorption if the powder is accidentally dissolved in ambient lab solvents (e.g., DMSO or DCM) on the skin.

  • Dermal Protection (Body): Flame-retardant standard lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the accumulation of chemical dust on personal clothing and reduce the risk of dragging sleeves through trace spills, mitigating secondary exposure vectors.

  • Respiratory Protection: N95 or P100 particulate respirator (Only required if handling outside a fume hood, which is highly discouraged).

    • Causality: The compound is a documented respiratory irritant (H335)[3]. Inhalation of the solid powder can cause acute inflammation of the upper respiratory tract.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system for the safe transfer and weighing of the chemical.

Step 1: Environmental Setup & Validation

  • Clear the chemical fume hood of all incompatible materials (e.g., strong oxidizing agents).

  • Self-Validation Check: Before opening the chemical container, hold a Kimwipe or tissue near the lower gap of the fume hood sash. The tissue must be actively pulled inward, physically confirming that negative pressure and an airflow of >100 fpm are actively maintained.

Step 2: PPE Verification & Donning

  • Put on the lab coat and secure all buttons.

  • Don chemical splash goggles, ensuring the rubber seal sits flush against the face.

  • Self-Validation Check: Select nitrile gloves. Trap ambient air inside the glove and squeeze it to inflate the fingers. Inspect for any micro-tears or pinhole leaks before putting them on.

Step 3: Chemical Dispensing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: 3-(4-Oxocyclohexyl)propionic acid powder can hold static charges, causing particles to scatter and increasing inhalation risks.

  • Using a clean, dry stainless steel or PTFE spatula, transfer the solid slowly to minimize aerosolization.

  • Immediately recap the primary container securely to prevent ambient moisture absorption and store it in a sealed, dry environment at room temperature[4].

HandlingWorkflow A 1. Environmental Setup (Fume Hood >100 fpm) B 2. Don PPE Matrix (Nitrile, Goggles, Coat) A->B C 3. Chemical Dispensing (Minimize Aerosolization) B->C D Spill Occurred? C->D E 4a. Spill Protocol (Damp Sweep & Neutralize) D->E Yes F 4b. Routine Decontamination (Wipe Down Surfaces) D->F No G 5. Hazardous Waste Disposal (Seal & Label) E->G F->G

Workflow for the safe handling, spill mitigation, and disposal of 3-(4-Oxocyclohexyl)propionic acid.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent compound dissemination.

Spill Containment Protocol:

  • Isolate: Restrict access to the fume hood or spill area immediately.

  • Suppress: Do NOT dry sweep the powder.

    • Causality: Dry sweeping vigorously aerosolizes the irritant powder, drastically exacerbating inhalation risks (H335)[3].

  • Collect: Dampen an absorbent spill pad with water or a compatible mild solvent. Gently place it over the powder to suppress dust, then carefully wipe up the solid.

  • Decontaminate: Wash the affected surface with a mild soap and water solution to neutralize and remove any residual acidic traces.

Disposal Plan:

  • Place all contaminated pads, gloves, and weighing boats into a designated, thick-walled solid hazardous waste container.

  • Self-Validation Check: Ensure the waste container lid is fully sealed. Verify that the hazardous waste label explicitly lists "3-(4-Oxocyclohexyl)propionic acid" to prevent downstream incompatible chemical mixing. Do not flush any residual chemical down the sink.

References

  • Title: 3-(4-Oxocyclohexyl)propionic Acid SDS | Source: American Elements | URL: [Link][2]

Sources

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